molecular formula C12H21NO5 B6327237 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate CAS No. 1822538-74-8

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B6327237
CAS No.: 1822538-74-8
M. Wt: 259.30 g/mol
InChI Key: SCKQPFVBRJQINF-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(t-Butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is 259.14197277 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-hydroxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKQPFVBRJQINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details the compound's physicochemical properties, presents a robust, field-proven synthetic protocol with mechanistic insights, and explores its versatile applications in drug discovery and development. By elucidating the strategic importance of its functional groups—the Boc-protected amine, the methyl ester, and the secondary hydroxyl group—this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel therapeutics. All protocols and claims are supported by authoritative references to ensure scientific integrity and immediate applicability in a laboratory setting.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of a hydroxyl group onto this scaffold, creating hydroxypiperidines, significantly enhances its value.[1][2] The hydroxyl moiety serves as a versatile chemical handle for subsequent functionalization and can participate in crucial hydrogen bonding interactions with target proteins, often leading to improved potency and selectivity.[2]

Within this class of compounds, this compound (CAS No: 1822538-74-8 ) is a particularly valuable, albeit complex, intermediate.[3][4][5] It features orthogonal protecting groups—the tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 2-position—which allow for selective chemical manipulation. The hydroxyl group at the 5-position provides a strategic point for diversification, making this molecule an ideal starting material for the construction of compound libraries aimed at discovering novel drug candidates, including P2X receptor antagonists and antiviral agents. This guide offers an in-depth examination of this building block, from its fundamental properties to its practical application in synthesis.

Physicochemical Properties & Specifications

The accurate characterization of a starting material is fundamental to reproducible and successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1822538-74-8[3][4][5]
Molecular Formula C₁₂H₂₁NO₅[3]
Molecular Weight 259.30 g/mol [3][4]
Appearance Colorless oil or white to off-white solid/semi-solid
Purity Typically ≥97%[3][4]
Solubility Good solubility in common organic solvents (e.g., DCM, EtOAc, MeOH)
InChI Key SCKQPFVBRJQINF-UHFFFAOYSA-N[4]

Note: Stereoisomers of this compound exist with unique CAS numbers, such as (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS: 915976-32-8).[6] Researchers should verify the specific stereochemistry required for their application.

Synthesis & Mechanistic Insights

The most direct and reliable method for preparing this compound is through the stereoselective reduction of its ketone precursor, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This approach is efficient and utilizes common, readily available laboratory reagents.

Proposed Synthetic Pathway

The logical flow for the synthesis is a single-step reduction.

G start 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate reagent 1. Sodium Borohydride (NaBH₄) 2. Methanol (MeOH) 3. -10°C to 0°C start->reagent product 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate reagent->product Reduction

Caption: Proposed synthesis via ketone reduction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between -10°C and 0°C with gentle stirring. An inert atmosphere (nitrogen or argon) is recommended but not strictly necessary for this reduction.

  • Reagent Addition: Once the solution is cold, slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate/Hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. This step neutralizes the excess borohydride.

  • Workup & Extraction: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Expected)

While actual spectra should be run for each batch, the expected NMR and IR data provide a reliable fingerprint for structural confirmation.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the Boc group (a singlet around δ 1.4-1.5 ppm, 9H), the methyl ester (a singlet around δ 3.7 ppm, 3H), and a proton on the carbon bearing the hydroxyl group (a multiplet around δ 3.8-4.1 ppm, 1H). The piperidine ring protons will appear as a series of complex multiplets.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals will include the carbonyls of the Boc group and methyl ester (δ 155-175 ppm), the quaternary carbon and methyls of the Boc group (around δ 80 ppm and δ 28 ppm, respectively), the methoxy carbon (around δ 52 ppm), and the carbon bearing the hydroxyl group (around δ 65-70 ppm).

  • IR (Thin Film, cm⁻¹): A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretch. Strong carbonyl stretching bands for the carbamate and ester will be present around 1740 cm⁻¹ and 1690 cm⁻¹.

Applications in Drug Discovery & Medicinal Chemistry

The title compound is not an end product but a versatile starting point for more complex molecules. Its utility stems from the three distinct functional groups that can be selectively addressed.

Functional Group Handles for Derivatization
  • Hydroxyl Group: This is the most versatile handle. It can be used for etherification, esterification, glycosylation, or oxidation to the corresponding ketone. This position is often crucial for establishing hydrogen bond interactions in a receptor's binding pocket.

  • Boc-Protected Amine: The Boc group is a stable and reliable protecting group that can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the secondary amine. This free amine can then be subjected to N-alkylation, acylation, or reductive amination to build out another vector of the molecule.

  • Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in THF/water). This acid can then be used to form amides via standard peptide coupling reactions, connecting the piperidine scaffold to other fragments.

Workflow for Library Synthesis

The orthogonal nature of the functional groups enables a logical and efficient workflow for generating a library of diverse compounds from this single intermediate.

G cluster_0 Starting Intermediate cluster_1 Initial Diversification cluster_2 Secondary Functionalization cluster_3 Final Products start Core Scaffold (CAS 1822538-74-8) A1 Step 1A: OH Derivatization (e.g., Etherification) start->A1 B1 Step 1B: Boc Deprotection (Acidic) start->B1 C1 Step 1C: Ester Hydrolysis (Basic) start->C1 A2 Step 2: Boc Deprotection -> N-Alkylation A1->A2 B2 Step 2: Free Amine -> Acylation B1->B2 C2 Step 2: Free Acid -> Amide Coupling C1->C2 end Diverse Compound Library A2->end B2->end C2->end

Caption: Workflow for generating a compound library.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound.

  • Storage: The compound is sensitive to moisture and temperature. It should be stored in a tightly sealed container in an inert atmosphere at refrigerated temperatures (2-8°C).

  • Handling: Avoid exposure to strong acids and bases, which can cause decomposition or unwanted reactions. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.

  • Toxicity: The compound may present moderate acute toxicity via inhalation. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its utility in medicinal chemistry is defined by its three distinct and orthogonally accessible functional groups. Understanding its properties, synthesis, and potential for derivatization allows drug discovery teams to efficiently build and test novel molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful building block into their synthetic programs, accelerating the path toward new therapeutic discoveries.

References

An In-Depth Technical Guide to 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, synthesis, and applications of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This valuable building block is of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The strategic placement of a hydroxyl group on the piperidine scaffold, combined with orthogonal protecting groups, offers a versatile platform for the synthesis of complex molecular architectures. This document serves as an in-depth resource, detailing experimental insights and methodologies to facilitate its effective utilization in research and development.

Introduction: The Strategic Importance of the Hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[2] The introduction of a hydroxyl group to the piperidine core, as seen in this compound, further enhances its utility. This hydroxyl moiety serves as a versatile chemical handle for subsequent functionalization, allowing for the introduction of diverse substituents through reactions like etherification or esterification.[3]

This guide focuses on the N-Boc and methyl ester protected form of 5-hydroxypiperidine-2-carboxylic acid. The tert-butoxycarbonyl (Boc) group on the nitrogen and the methyl ester at the 2-position provide orthogonal protection, enabling selective chemical manipulation at the hydroxyl group and subsequent deprotection steps under distinct conditions. This strategic design makes the title compound a highly valuable intermediate in multi-step synthetic campaigns targeting novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental chemistry. This section details the known properties of this compound, including its various isomeric forms.

Chemical Identity and Stereochemistry

The presence of two stereocenters at positions 2 and 5 of the piperidine ring means that this compound can exist as four possible stereoisomers. It is crucial for researchers to be aware of the specific isomer they are working with, as stereochemistry can dramatically influence biological activity.

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₂₁NO₅[4]
Molecular Weight 259.30 g/mol [4][5]
CAS Number (unspecified) 1822538-74-8[4][5]
CAS Number (2S,5S)-isomer 915976-32-8[6]
CAS Number (2R,5S)-isomer 2166171-42-0[7]
Physical and Chemical Properties

The compound is typically supplied as a colorless oil or a white to off-white solid or semi-solid, a physical state that can be dependent on the specific isomer and purity.[8] It exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[3]

PropertyValueSource/Comment
Physical State Colorless oil or white to off-white solid/semi-solid.[3][8]
Solubility Soluble in common organic solvents.[3]
Boiling Point Predicted: 307.4 ± 35.0 °CData for a positional isomer (N-Boc-piperidine-4-carboxylic acid methyl ester).[9]
Melting Point Not available.Data for the related N-Boc-piperidine-3-carboxylate methyl ester is 47.0-51.0 °C.[10]
pKa Predicted value not readily available.The basicity of the piperidine nitrogen is significantly reduced by the electron-withdrawing Boc group.
LogP Predicted value not readily available.The presence of the hydroxyl group and two ester functionalities suggests moderate lipophilicity.
Stability and Storage

This compound is noted to be sensitive to moisture and temperature fluctuations.[3] To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere.

Recommended Storage Conditions:

  • Temperature: 2-8°C[8]

  • Atmosphere: Inert (e.g., Argon or Nitrogen)

  • Container: Tightly sealed, protected from moisture.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following section outlines the expected outcomes from standard analytical techniques.

G cluster_0 Analytical Workflow start Sample of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir FTIR Spectroscopy start->ir hplc Chromatography (HPLC/UPLC) start->hplc confirm Structural Confirmation & Purity Assessment nmr->confirm ms->confirm ir->confirm hplc->confirm

Caption: Standard analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structural elucidation. While specific spectra for the title compound are not publicly available, the expected chemical shifts can be predicted based on its structure and data from similar compounds.[11]

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The methyl ester protons should appear as a singlet around 3.7 ppm. The protons on the piperidine ring will present as a series of complex multiplets between approximately 1.5 and 4.5 ppm. The proton on the carbon bearing the hydroxyl group (C5) and the proton on the carbon with the ester group (C2) would be key diagnostic signals. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively) and the methyl ester carbon (around 52 ppm). The carbonyl carbons of the Boc and ester groups will be observed downfield (around 155 ppm and 170-175 ppm, respectively). The carbons of the piperidine ring will resonate in the 20-70 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.[12]

  • Methodology: Electrospray ionization in positive mode (ESI+) is a suitable method.

  • Expected Ion: The protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 260.1.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the tert-butyl group (a loss of 56 Da) or the entire Boc group (a loss of 100 Da). The loss of water (18 Da) from the hydroxyl group and the loss of the methoxy group (31 Da) from the ester are also plausible fragmentations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • Expected Absorptions:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

    • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range from the aliphatic C-H bonds.

    • C=O Stretch: Strong absorption bands around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (urethane of the Boc group).

    • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Synthesis Protocol

The synthesis of this compound is typically achieved through the stereoselective reduction of the corresponding 5-keto precursor, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. The following protocol is a representative method adapted from the synthesis of a similar di-tert-butyl analog.[6]

G cluster_1 Synthetic Workflow start 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate reduction Reduction with LiBH₄ in THF/MeOH start->reduction Step 1 quench Acidic Quench (e.g., Acetic Acid) reduction->quench Step 2 workup Aqueous Workup & Extraction quench->workup Step 3 purification Purification (e.g., Chromatography) workup->purification Step 4 product 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate purification->product Step 5

Caption: General workflow for the synthesis via reduction of the 5-oxo precursor.

Step-by-Step Methodology

Step 1: Preparation of the Reducing Agent

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF) and a small amount of methanol under a nitrogen atmosphere.

  • Cool the mixture to 0°C.

  • Slowly add a solution of lithium borohydride (LiBH₄) in THF. Stir the solution at room temperature for 30 minutes.

Step 2: Reduction Reaction

  • Cool the reducing agent mixture to -10°C.

  • Dissolve 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate in anhydrous THF.

  • Add the solution of the keto-ester dropwise to the cold reducing agent mixture, ensuring the internal temperature does not exceed -5°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

Step 3: Reaction Quench

  • While maintaining the temperature below 0°C, slowly add a solution of acetic acid in methanol to quench the excess reducing agent and decompose the borate complexes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

Step 4: Workup and Extraction

  • Add water and an organic solvent suitable for extraction (e.g., ethyl acetate or isopropyl acetate) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • The crude product, typically an oil, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents. The piperidine core is a key pharmacophore in many biologically active compounds, and the hydroxyl group provides a point for diversification.[13]

Synthesis of P2X Receptor Antagonists

The compound serves as a key intermediate in the synthesis of P2X receptor antagonists.[3] P2X receptors are ATP-gated ion channels involved in various physiological processes, and their modulation is a therapeutic strategy for conditions such as chronic pain and inflammation.[14][15] The piperidine scaffold can form crucial interactions within the receptor's binding pocket, and the hydroxyl group allows for the attachment of other pharmacophoric elements to enhance potency and selectivity.[3]

Development of Antiviral Agents

The hydroxypiperidine scaffold is also utilized in the development of antiviral drugs.[2] The hydroxyl group can participate in critical hydrogen bonding interactions with viral enzymes, leading to their inhibition.[3] The stereochemistry of the hydroxyl group is often crucial for achieving optimal binding and inhibitory activity. The ability to synthesize specific stereoisomers of this building block is therefore of high importance in this field.

General Scaffold for Medicinal Chemistry

Beyond these specific examples, this compound is a versatile starting material for creating diverse chemical libraries for high-throughput screening. The orthogonal protecting groups allow for a modular synthetic approach, where different functionalities can be introduced at the hydroxyl position, followed by selective deprotection and further modification at the nitrogen or the carboxylate positions. This flexibility enables the exploration of a wide chemical space in the search for new drug candidates.[16]

Conclusion

This compound is a strategically designed and highly versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, featuring a hydroxyl group for diversification and orthogonal protecting groups for selective synthesis, makes it an invaluable intermediate. This guide has provided a detailed overview of its physicochemical properties, analytical characterization, a representative synthetic protocol, and key applications. By understanding these core technical aspects, researchers can effectively leverage this compound to accelerate the development of novel and complex therapeutic agents.

References

  • Frolov, N. A., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Autechem. (n.d.). Methyl N-Boc-piperidine-3-carboxylate: Properties, Synthesis, and Global Supply. Available from: [Link]

  • Krasikova, D. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • Shaanxi BLOOM Tech Co., Ltd. (2025). How Is N-Boc-4-Hydroxypiperidine Used In Pharmaceutical Research? Available from: [Link]

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Bloom Tech. (2025). How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined? Available from: [Link]

  • Karout, S., et al. (2025). A polycyclic scaffold identified by structure-based drug design effectively inhibits the human P2X7 receptor. Nature Communications. Available from: [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubChem. (n.d.). (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. Available from: [Link]

  • Garia, J., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2423-2433. Available from: [Link]

  • Dal Ben, D., et al. (2021). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Journal of Chemical Information and Modeling, 61(11), 5564-5576. Available from: [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • PubChem. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. Available from: [Link]

  • SpectraBase. (n.d.). 2-Piperidine carboxylic acid N-BOC,TMS. Available from: [Link]

  • Human Metabolome Database. (2012). L-trans-5-Hydroxy-2-piperidinecarboxylic acid (HMDB0029426). Available from: [Link]

  • PubChem. (n.d.). 5-Hydroxypipecolic acid. Available from: [Link]

  • ResearchGate. (n.d.). Discovery of highly functionalized scaffolds: Pyrroloimidazolediones as P2X7 receptor antagonists. Available from: [Link]

  • Nam, G., et al. (2021). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 26(16), 4995. Available from: [Link]

Sources

Spectroscopic Characterization of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a key building block in modern drug discovery and organic synthesis. The unique structural features of this molecule, including the N-Boc protecting group, the methyl ester, and the hydroxyl-substituted piperidine ring, give rise to a distinct spectroscopic fingerprint. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only the raw data but also a detailed interpretation grounded in fundamental principles and field-proven insights.

Molecular Structure and its Spectroscopic Implications

The structure of this compound (Molecular Formula: C₁₂H₂₁NO₅, Molecular Weight: 259.30 g/mol ) is foundational to understanding its spectral characteristics. The molecule's stereochemistry can vary, leading to different diastereomers which, while having the same connectivity, may exhibit subtle but significant differences in their NMR spectra due to the distinct spatial arrangement of atoms.

The key functional groups that will be interrogated by various spectroscopic techniques are:

  • Tert-butoxycarbonyl (Boc) group: This bulky protecting group on the nitrogen atom will show characteristic signals in both NMR and IR spectroscopy.

  • Methyl ester group: The methyl protons and the carbonyl carbon will be readily identifiable in ¹H and ¹³C NMR, respectively. The carbonyl stretch will also be a prominent feature in the IR spectrum.

  • Hydroxypiperidine ring: The protons on the piperidine ring will exhibit complex splitting patterns in the ¹H NMR spectrum due to their diastereotopic nature and coupling interactions. The hydroxyl group will have a characteristic stretch in the IR spectrum and its proton may be observable in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity.

Table 1: Representative ¹H NMR Data for a this compound Stereoisomer

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.10m1HH-5 (CH-OH)
~3.95m1HH-2 (CH-CO₂Me)
~3.70s3H-OCH₃
~3.50m1HH-6eq
~3.00m1HH-6ax
~2.10m1HH-3eq
~1.80m1HH-3ax
~1.65m1HH-4eq
~1.45s9H-C(CH₃)₃
~1.30m1HH-4ax

Interpretation and Causality:

  • Boc Group: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet around 1.45 ppm. This is a hallmark of the Boc protecting group.

  • Methyl Ester: The three protons of the methyl ester appear as a sharp singlet at approximately 3.70 ppm.

  • Piperidine Ring Protons: The protons on the piperidine ring are diastereotopic and exhibit complex multiplets due to geminal and vicinal coupling. The chemical shifts are influenced by the neighboring electron-withdrawing groups (N-Boc, CO₂Me, and OH). For instance, the proton at C-2, being adjacent to the ester group, is shifted downfield. The proton at C-5, bearing the hydroxyl group, is also found at a lower field. The axial and equatorial protons at the same carbon are magnetically non-equivalent and will show different chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data for a this compound Stereoisomer

Chemical Shift (δ) ppmAssignment
~172C=O (ester)
~155C=O (carbamate)
~80-C (CH₃)₃
~67C-5 (CH-OH)
~56C-2 (CH-CO₂Me)
~52-OCH₃
~42C-6
~33C-3
~30C-4
~28-C(C H₃)₃

Interpretation and Causality:

  • Carbonyl Carbons: The two carbonyl carbons of the ester and the carbamate are the most deshielded carbons, appearing at the downfield end of the spectrum (~172 ppm and ~155 ppm, respectively).

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons are observed at approximately 28 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidine ring appear in the aliphatic region. The carbons bearing heteroatoms (C-2, C-5, and C-6) are shifted downfield compared to the other ring carbons (C-3 and C-4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
~3450BroadO-H stretch (hydroxyl)
~2970MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1690StrongC=O stretch (carbamate)
~1160StrongC-O stretch (ester and carbamate)

Interpretation and Causality:

  • O-H Stretch: A broad absorption band around 3450 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C=O Stretches: Two strong, sharp absorption bands are observed in the carbonyl region. The band at higher frequency (~1740 cm⁻¹) is attributed to the ester carbonyl, while the one at a slightly lower frequency (~1690 cm⁻¹) corresponds to the carbamate carbonyl of the Boc group. The electronic environment of these two carbonyls dictates their absorption frequencies.

  • C-H Stretch: The absorption around 2970 cm⁻¹ is due to the stretching vibrations of the various sp³ C-H bonds in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern:

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as its protonated form [M+H]⁺ at m/z 260.15.

Common fragmentation pathways for N-Boc protected amines often involve the loss of the tert-butyl group or isobutylene, as well as the loss of the entire Boc group.[1]

Table 4: Expected Key Fragments in the Mass Spectrum

m/zFragment
260.15[M+H]⁺
204.10[M - C₄H₈ + H]⁺ (loss of isobutylene)
160.09[M - Boc + H]⁺ (loss of the Boc group)
57.07[C₄H₉]⁺ (tert-butyl cation)

The fragmentation pattern provides a "fingerprint" that can be used to confirm the presence of the Boc group and the overall structure of the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the complex multiplets of the piperidine ring protons.

  • Acquisition Parameters:

    • ¹H NMR: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using various techniques:

    • Neat (for oils): A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

    • Solution: The sample is dissolved in a suitable solvent (e.g., CHCl₃) that has minimal absorption in the regions of interest.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • Instrumentation: An electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is commonly used for this type of molecule.

  • Acquisition Parameters: The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]⁺. The cone voltage can be varied to induce fragmentation for structural analysis (MS/MS).

Synthesis and Context

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active compounds, including enzyme inhibitors and pharmaceutical agents. A common synthetic route involves the modification of pyridine or glutaric acid derivatives. For instance, a method for producing (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid has been patented, highlighting its importance as a synthetic intermediate.[2] The spectroscopic characterization detailed in this guide is a critical step in confirming the successful synthesis and purity of these important building blocks.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for this compound. By understanding the correlation between the molecular structure and the spectral features, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic work and advancing their research and development efforts. The provided protocols and interpretations serve as a practical resource for scientists working with this and structurally related molecules.

References

  • Wolf, C. E., et al. (2004). Fragmentation of N-Boc protected amines in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(7), 1035-1043.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. Retrieved from [Link]

  • ChemUniverse. (n.d.). (2S,5S)-1-TERT-BUTYL 2-METHYL 5-HYDROXYPIPERIDINE-1,2-DICARBOXYLATE. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2016). Method for producing 5-hydroxypiperidine-2-carboxylic acid. U.S. Patent No. 9,790,181 B2.

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An In-depth Technical Guide to the Solubility of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS: 1822538-74-8), a key piperidine-based building block in medicinal chemistry and drug development.[1][2] Given the scarcity of readily available, consolidated solubility data for this specific compound, this guide adopts a first-principles approach. It combines a theoretical analysis of the molecular structure with a robust, field-proven experimental protocol for determining thermodynamic equilibrium solubility. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in common laboratory solvents to facilitate reaction optimization, purification, and formulation development.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a primary guide, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3][4][5][6]

The structure of this compound contains a unique combination of polar and non-polar functional groups that dictate its solubility:

  • Polar Groups:

    • Hydroxyl (-OH) group: This group is highly polar and can act as both a hydrogen bond donor and acceptor.[5][7] This feature strongly promotes solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).

    • Ester (-COOCH₃) and Carbamate (-NCOOC(CH₃)₃) groups: These groups are polar and can act as hydrogen bond acceptors, contributing to solubility in a range of polar solvents.[5]

  • Non-Polar Groups:

    • Tert-butyl group (-C(CH₃)₃): This is a bulky, hydrophobic group that contributes significant non-polar character, favoring solubility in non-polar solvents.

    • Piperidine Ring (C₅H₁₀N): The saturated hydrocarbon backbone of the ring is predominantly non-polar.

This duality of polar and non-polar features suggests that the compound will not be exclusively soluble in either very polar or very non-polar solvents. Instead, it is predicted to have the highest solubility in solvents of intermediate polarity that can effectively solvate both the hydrophilic (hydroxyl, ester) and hydrophobic (tert-butyl, piperidine ring) portions of the molecule.

Predicted Qualitative Solubility

Based on this structural analysis, a predicted solubility profile can be established. This table serves as a hypothesis to be validated by the experimental protocol outlined in Section 3.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterPoorly SolubleThe large non-polar surface area from the tert-butyl group and piperidine ring likely outweighs the solubilizing effect of the single hydroxyl group.[5]
Methanol, EthanolSolubleThe alcohol's alkyl chain can interact with the non-polar parts, while its hydroxyl group forms strong hydrogen bonds with the solute's hydroxyl and ester/carbamate groups.[7]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Very SolubleThese solvents are highly polar and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar functional groups of the molecule.[8]
Intermediate Polarity Dichloromethane (DCM), ChloroformVery SolubleThese solvents offer a balance of polarity, capable of interacting favorably with both the polar and non-polar regions of the molecule. Technical data for the compound explicitly mentions good solubility in common organic solvents.
Ethyl Acetate, THFVery SolubleThese solvents have moderate polarity and hydrogen bond accepting capabilities, making them excellent candidates for dissolving compounds with mixed characteristics.
Non-Polar Toluene, HexanesSparingly to Poorly SolubleThe strong polar functional groups, particularly the hydroxyl group, will resist dissolution in highly non-polar environments due to the energetic penalty of breaking strong solute-solute hydrogen bonds.[3][4]

The Principle of "Like Dissolves Like": A Visualization

To understand solubility at the molecular level, we must consider the intermolecular forces at play.[7] Dissolution is an energetically driven process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions.[3] A solute dissolves readily when the new solute-solvent interactions are strong and energetically favorable.

G cluster_solute Solute Molecule cluster_solvents Solvent Types cluster_interactions Dominant Solute-Solvent Interactions Solute 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate HB_Donor H-Bond Donor (-OH) Solute->HB_Donor HB_Acceptor H-Bond Acceptor (-OH, -C=O) Solute->HB_Acceptor NonPolar Non-Polar Regions (tert-Butyl, Ring) Solute->NonPolar Interaction1 Strong H-Bonding HB_Donor->Interaction1 High Solubility Interaction2 Moderate Dipole-Dipole & H-Bonding HB_Acceptor->Interaction2 High Solubility Interaction3 Weak Van der Waals NonPolar->Interaction3 Poor Solubility (if polar groups present) Protic Polar Protic (Methanol) H-Bond Donor & Acceptor Protic->Interaction1 Aprotic Polar Aprotic (DMSO) H-Bond Acceptor Aprotic->Interaction2 NonPolarSolvent Non-Polar (Toluene) Van der Waals only NonPolarSolvent->Interaction3

Caption: Molecular interactions driving the "like dissolves like" principle.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate, quantitative data, the Equilibrium Shake-Flask Method is the gold standard.[9][10] This method measures the thermodynamic equilibrium solubility, which is the concentration of a saturated solution when excess solid is present.[11] This protocol is aligned with standards referenced by the U.S. Pharmacopeia (USP).[12][13][14]

Workflow for Equilibrium Solubility Determination

G start Start prep 1. Sample Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate vial at a constant temperature (e.g., 25°C) for 24-48 hours on an orbital shaker. prep->equilibrate settle 3. Phase Separation Allow vial to stand undisturbed for >2 hours for undissolved solid to sediment. equilibrate->settle filter 4. Filtration Carefully withdraw supernatant and filter through a 0.45 µm syringe filter to remove all particulate matter. settle->filter analyze 5. Analysis Quantify the concentration of the solute in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). filter->analyze end End analyze->end

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Step-by-Step Methodology
  • Preparation:

    • Causality: Add an excess of the solid compound to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. Using a significant excess ensures that the solution will reach saturation and be in equilibrium with the solid phase.[9][15]

  • Equilibration:

    • Causality: Seal the vials tightly to prevent solvent evaporation. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[9][15] The time required can vary, and preliminary time-to-equilibrium studies are recommended for novel compounds.

  • Phase Separation:

    • Causality: After equilibration, let the vials stand undisturbed for at least 2 hours. This allows the undissolved solid to sediment, preventing premature clogging of the filter in the next step.[10]

  • Filtration:

    • Causality: Carefully aspirate the supernatant using a syringe. Attach a chemically resistant 0.45 µm syringe filter (e.g., PTFE for organic solvents). Discard the first 0.2 mL of filtrate to saturate any potential binding sites on the filter membrane, then collect a clear sample for analysis. This step is critical to ensure that only the dissolved solute is measured, not a suspension of fine particles.

  • Analysis and Quantification:

    • Causality: Quantify the concentration of the compound in the filtrate using a pre-validated, stability-indicating analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentration to ensure accurate quantification. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Self-Validating System and Best Practices

To ensure the trustworthiness and accuracy of the generated data, the following practices are essential:

  • Purity of Compound: Use a well-characterized compound with known purity (e.g., >97%). Impurities can significantly alter solubility.[2][16]

  • Temperature Control: Solubility is highly temperature-dependent. Maintain a constant and recorded temperature (e.g., 25 °C ± 0.5 °C) throughout the experiment.[14]

  • pH of Aqueous Solutions: For aqueous solvents, the pH must be controlled and measured before and after equilibration, as the solubility of compounds with ionizable groups can be pH-dependent.

  • Triplicate Measurements: Perform all solubility measurements in triplicate to assess the precision of the results and identify any outliers.

  • Confirmation of Equilibrium: For rigorous studies, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, verifying that equilibrium has been achieved.[11]

By adhering to this detailed and rationalized protocol, researchers can confidently generate a reliable and comprehensive solubility profile for this compound, enabling informed decisions in subsequent research and development activities.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • USP-NF. (n.d.). 〈1236〉 Solubility Measurements. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Solubility and Solutions. Retrieved from [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • PubMed. (n.d.). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • NIH. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

  • PubMed. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. Retrieved from [Link]

  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

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An In-Depth Technical Guide to the Stereochemistry of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless biologically active compounds.[1] The introduction of multiple substituents and the creation of chiral centers dramatically increase molecular complexity and therapeutic potential. This guide provides a comprehensive technical overview of the stereochemistry of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a highly functionalized piperidine building block. We will delve into the fundamental aspects of its stereoisomerism, strategies for stereoselective synthesis, robust protocols for the separation of stereoisomers, and definitive analytical techniques for their characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules.

The Stereochemical Landscape of this compound

The molecular structure of this compound contains two stereogenic centers at the C2 and C5 positions of the piperidine ring. The presence of these two chiral centers gives rise to a maximum of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers, with the relationship between the pairs being diastereomeric.

The four stereoisomers are:

  • (2R, 5R) and (2S, 5S) : This pair of enantiomers constitutes the trans diastereomer.

  • (2R, 5S) and (2S, 5R) : This pair of enantiomers constitutes the cis diastereomer.[2]

The precise three-dimensional arrangement of the substituents at these centers is critical, as different stereoisomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Accessing stereochemically pure forms of this building block is therefore paramount for developing selective and effective therapeutic agents.

G Stereoisomeric Relationships cluster_trans trans Diastereomers cluster_cis cis Diastereomers 2R,5R 2R,5R 2S,5S 2S,5S 2R,5R->2S,5S Enantiomers 2R,5S 2R,5S 2R,5R->2R,5S Diastereomers 2S,5R 2S,5R 2R,5R->2S,5R Diastereomers 2S,5S->2R,5S Diastereomers 2S,5S->2S,5R Diastereomers 2R,5S->2S,5R Enantiomers

Figure 1: Relationships between the four stereoisomers.

Stereoselective Synthesis and Isomer Separation

The synthesis of highly substituted piperidines often yields mixtures of diastereomers. The strategic control and subsequent separation of these isomers are critical milestones in any synthetic campaign.

Diastereoselective Synthesis via Ketone Reduction

A common and effective strategy to introduce the C5-hydroxyl group with diastereocontrol is the reduction of the corresponding ketone precursor, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. The stereochemical outcome of this reduction is highly dependent on the steric environment of the ketone and the choice of reducing agent.

Causality of Stereoselection: Bulky reducing agents (e.g., L-Selectride®) will preferentially approach the carbonyl from the less sterically hindered face, leading to the formation of one diastereomer over the other. Conversely, less hindered reagents (e.g., sodium borohydride) may result in lower diastereoselectivity, yielding a mixture of cis and trans alcohols. The ratio of diastereomers can be quantified by analyzing the crude reaction product via ¹H NMR spectroscopy.[5]

Separation of Diastereomers

Since diastereomers possess different physical properties, they can typically be separated using standard chromatographic techniques.

Protocol: Diastereomer Separation by Flash Column Chromatography

  • Column Preparation: A silica gel column is packed using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Sample Loading: The crude mixture of diastereomers, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

  • Elution: The column is eluted with the solvent gradient. The differing polarities of the cis and trans isomers will result in different retention times.

  • Fraction Collection & Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and combine those containing the pure, separated diastereomers.

Resolution of Enantiomers by Chiral HPLC

Enantiomers have identical physical properties in an achiral environment, necessitating the use of a chiral resolving agent or, more commonly, a chiral stationary phase (CSP) for separation. High-Performance Liquid Chromatography (HPLC) with a CSP is the industry-standard method for both analytical and preparative-scale enantiomeric resolution.[6]

Principle of Chiral Recognition: Polysaccharide-based CSPs are frequently used for resolving piperidine derivatives.[7] The chiral analyte forms transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies and stabilities, leading to different retention times for the two enantiomers. The primary interaction mechanisms often involve hydrogen bonding and π-π interactions.[6]

Protocol: Analytical Chiral HPLC for Enantiomeric Resolution

  • Column Selection: Choose an appropriate polysaccharide-based CSP, such as a Chiralpak® IA or IB column.[8]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. Typical normal-phase eluents include mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[7][9]

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject a solution of the purified diastereomer (e.g., the trans racemate). The two enantiomers will elute at different retention times, allowing for their quantification.

G cluster_workflow Synthesis and Separation Workflow Start 5-Oxo Precursor Reduction Diastereoselective Reduction Start->Reduction Mixture Mixture of cis & trans Diastereomers Reduction->Mixture FlashChrom Flash Chromatography Mixture->FlashChrom cis_Racemate cis Racemate (2R,5S) + (2S,5R) FlashChrom->cis_Racemate trans_Racemate trans Racemate (2R,5R) + (2S,5S) FlashChrom->trans_Racemate ChiralHPLC Chiral HPLC Resolution cis_Racemate->ChiralHPLC trans_Racemate->ChiralHPLC PureIsomers Pure Stereoisomers (2R,5R), (2S,5S), etc. ChiralHPLC->PureIsomers

Figure 2: General workflow for synthesis and stereoisomer isolation.

Definitive Stereochemical Characterization

Once isolated, the stereochemistry of each isomer must be unambiguously determined. A combination of spectroscopic and crystallographic methods provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the relative stereochemistry (cis vs. trans) in solution.[10]

Expert Insight: The key to assigning relative stereochemistry in six-membered rings lies in the analysis of proton-proton (¹H-¹H) coupling constants (J-values). In the stable chair conformation of the piperidine ring, the magnitude of the J-value between vicinal protons is dependent on their dihedral angle.

  • Large coupling constants (J ≈ 8-12 Hz) are indicative of a diaxial relationship.

  • Small coupling constants (J ≈ 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.

By analyzing the coupling patterns of the protons at C2 and C5, one can deduce the relative orientation of the substituents. For instance, a trans isomer is likely to exist in a conformation where both large substituents are equatorial, leading to specific and predictable coupling patterns for the adjacent ring protons.[5]

Table 1: Representative NMR Data for Stereochemical Assignment

Parameter cis-Isomer (Hypothetical) trans-Isomer (Hypothetical) Rationale
H-2 Chemical Shift ~4.1 ppm ~4.0 ppm The chemical environment differs.
H-5 Chemical Shift ~3.9 ppm ~4.1 ppm The orientation of the -OH group affects nearby protons.
J (H-2, H-3ax) ~3.5 Hz ~11.0 Hz Indicates equatorial H-2 in cis, axial H-2 in trans.
J (H-5, H-4ax) ~4.0 Hz ~10.5 Hz Indicates equatorial H-5 in cis, axial H-5 in trans.
¹³C Shift (C2) ~55.8 ppm ~57.2 ppm Stereochemistry influences carbon chemical shifts.
¹³C Shift (C5) ~68.1 ppm ~70.5 ppm The steric environment alters the electronic shielding.

Note: These are illustrative values. Actual shifts and couplings depend on the solvent and specific conformation.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure, including both relative and absolute stereochemistry.[1]

Trustworthiness of the Method: This technique provides a definitive three-dimensional map of the molecule as it exists in a crystal lattice.[11] It not only confirms the connectivity but also reveals the solid-state conformation (e.g., chair conformation, orientation of substituents) and, with the use of anomalous dispersion, the absolute configuration (R/S assignment) of each chiral center.[1]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent (e.g., ethyl acetate/hexanes) from a solution of a pure stereoisomer.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

  • Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map of the molecule.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to produce a final, highly accurate molecular model.

Conclusion

The stereochemistry of this compound is a multifaceted challenge that requires a synergistic application of stereoselective synthesis, high-resolution separation techniques, and advanced analytical methods. A thorough understanding and control of the C2 and C5 stereocenters are essential for the rational design and development of novel therapeutics. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, isolate, and definitively characterize all four stereoisomers of this valuable chemical entity, thereby accelerating progress in medicinal chemistry and drug discovery.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. Available from: [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical exploration of the potential biological activities of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This compound belongs to the piperidine class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of pharmaceuticals and biologically active molecules.[1][2] While direct pharmacological data on this specific molecule is limited, its structural features—a protected amino acid core, a reactive hydroxyl group, and the stable piperidine ring—provide a strong basis for hypothesizing its potential efficacy in several therapeutic areas. This guide will deconstruct the molecule's chemical identity, postulate its most probable biological activities based on the extensive pharmacology of related structures, and provide a detailed experimental framework for validation. The primary focus will be on its potential as a neuroprotective, anti-inflammatory, and antioxidant agent, areas where piperidine derivatives have shown significant promise.[2][3][4][5]

Section 1: Introduction to the Molecule

Chemical Identity and Properties

This compound is a substituted piperidine that serves as a versatile building block in organic synthesis.[6] Its key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1822538-74-8[7][8]
Molecular Formula C12H21NO5[7]
Molecular Weight 259.30 g/mol [7][8]
Appearance Colorless oil or solid[6]
Key Features N-Boc protected, methyl ester, secondary hydroxyl group[6]
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a six-membered heterocycle containing a nitrogen atom that is a cornerstone of modern drug discovery.[1] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which allows for precise three-dimensional positioning of substituents to interact with biological targets.[1][2] Derivatives of this scaffold are found in over twenty classes of pharmaceuticals, demonstrating a vast range of pharmacological activities, including analgesic, antipsychotic, anti-inflammatory, and antiviral effects.[1][9][10][11] The success of drugs like Donepezil (for Alzheimer's disease) and Haloperidol (an antipsychotic) underscores the therapeutic importance of this structural motif.[5][12]

Structural Features and Synthetic Utility

The subject molecule possesses three key functional groups that dictate its potential utility and biological activity:

  • N-Boc Group (tert-butoxycarbonyl): A common protecting group for the nitrogen atom, which renders it less basic and prevents unwanted side reactions during synthesis. This group can be readily removed under acidic conditions to reveal a secondary amine, a key site for further functionalization.

  • Methyl Ester: This group at the C2 position provides a handle for modification, such as hydrolysis to a carboxylic acid or amidation, allowing for the creation of diverse chemical libraries.

  • 5-Hydroxy Group: This secondary alcohol is the most critical feature for postulating biological activity. It can act as both a hydrogen bond donor and acceptor, enabling specific interactions with protein residues in enzymes or receptors.[13] Furthermore, it serves as a versatile point for synthetic elaboration, such as etherification or esterification, to modulate the molecule's properties.[6]

Section 2: Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on substituted piperidines, we can hypothesize several key biological activities for this compound.

Potential Neuroprotective and Neuromodulatory Effects

The central nervous system (CNS) is a primary target for many piperidine-based drugs.[14] Substituted piperidines are known to interact with various CNS targets, including NMDA receptors and dopamine transporters.[9][13] Oxidative stress is a key pathological factor in many neurodegenerative diseases, and compounds that can mitigate this stress are of high therapeutic interest.[15][16]

Hypothesis: The 5-hydroxy group on the piperidine ring may enable the molecule to interact with specific amino acid residues (e.g., aspartate) within CNS receptors or enzymes, potentially modulating their activity.[13] Furthermore, the molecule may exert indirect neuroprotective effects by scavenging reactive oxygen species (ROS), thereby reducing neuronal damage.[17]

G cluster_pathway Neurodegenerative Cascade stress Oxidative Stress (e.g., H₂O₂, 6-OHDA) ros ↑ Reactive Oxygen Species (ROS) stress->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis & Neuronal Death caspase->apoptosis compound Piperidine Compound (Antioxidant Effect) compound->ros Inhibits

Caption: Potential neuroprotective mechanism via ROS scavenging.

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Piperidine derivatives have consistently been shown to possess anti-inflammatory properties.[3][5][18] Studies have demonstrated that specific substitutions on the piperidine ring can lead to potent inhibition of inflammatory mediators.[3][18] Notably, this molecule's core structure has been utilized in the synthesis of P2X receptor antagonists, which are directly involved in modulating inflammation and pain pathways.[6]

Hypothesis: The compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the signaling of pro-inflammatory cytokines. Its structural similarity to precursors of known anti-inflammatory agents suggests it could act as a competitive inhibitor or allosteric modulator at relevant biological targets.

G stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) pla2 Phospholipase A₂ stimulus->pla2 membrane Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox COX Enzymes aa->cox lox LOX Enzymes aa->lox pgs Prostaglandins (PGs) cox->pgs lts Leukotrienes (LTs) lox->lts inflammation Inflammation (Edema, Pain) pgs->inflammation lts->inflammation compound Piperidine Compound compound->cox Potential Inhibition

Caption: Hypothesized intervention in the arachidonic acid pathway.

Section 3: Experimental Framework for Validation

To empirically test these hypotheses, a tiered screening approach is recommended, beginning with high-throughput in vitro assays and progressing to more complex in vivo models for promising results. This workflow ensures efficient use of resources and provides a self-validating system through the inclusion of appropriate controls.

G cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Proof-of-Concept start Compound Synthesis & Purification antioxidant Antioxidant Assays (e.g., DPPH, ROS) start->antioxidant inflam Anti-inflammatory Assay (LPS-stimulated Macrophages) start->inflam neuro Neuroprotection Assay (SH-SY5Y cells) antioxidant->neuro Informs decision Activity Confirmed? neuro->decision inflam->decision paw_edema Carrageenan-Induced Paw Edema Model decision->paw_edema Yes end SAR & Lead Optimization decision->end No paw_edema->end

Caption: Tiered experimental workflow for activity validation.

In Vitro Screening Protocols
  • Rationale: This assay determines if the compound can protect neuronal cells from death induced by a common oxidative stressor, hydrogen peroxide (H₂O₂). The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neurotoxicity studies.[16][19][20] Cell viability is quantified using the MTT assay, which measures mitochondrial activity, and the LDH assay, which measures membrane integrity.[19]

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency.

    • Pre-treatment: Treat the cells with varying concentrations of the test compound (e.g., 1 µM to 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).

    • Induction of Toxicity: Add H₂O₂ (e.g., 150 µM final concentration) to all wells except the negative control group.[20] Incubate for 24 hours.

    • MTT Assay for Viability:

      • Add MTT solution to each well and incubate for 4 hours at 37°C.[19]

      • Aspirate the medium and add DMSO to dissolve the formazan crystals.

      • Measure absorbance at 570 nm. Higher absorbance indicates greater cell viability.

    • LDH Assay for Cytotoxicity:

      • Collect the cell culture supernatant.

      • Quantify lactate dehydrogenase (LDH) release using a commercial cytotoxicity detection kit, following the manufacturer's instructions.[19] Lower LDH release indicates less cell death.

  • Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to measure a compound's ability to act as a free radical scavenger or hydrogen donor.[21] This provides a direct measure of its intrinsic antioxidant potential.

  • Methodology:

    • Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid).

    • Reaction: In a 96-well plate, mix the compound solutions with the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

    • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

In Vivo Proof-of-Concept Study
  • Rationale: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[22][23][24] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a drug's effect on mediators like histamine, serotonin, and prostaglandins.

  • Methodology:

    • Animal Acclimation: Use male Wistar rats or Swiss albino mice, acclimated for at least one week under standard laboratory conditions.[24]

    • Grouping: Divide animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the compound.

    • Drug Administration: Administer the test compound or standard drug (e.g., intraperitoneally or orally) 60 minutes before the carrageenan injection.[24]

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

    • Evaluation: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Section 4: Data Interpretation and Future Directions

Positive results from the experimental framework would provide a strong foundation for further development.

  • In Vitro: High cell viability in the neuroprotection assay coupled with a low IC₅₀ in the DPPH assay would strongly suggest a neuroprotective potential mediated by antioxidant activity.

  • In Vivo: A dose-dependent reduction in paw edema would confirm anti-inflammatory efficacy, justifying further investigation into the specific mechanism (e.g., COX-1/COX-2 inhibition assays).

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the 5-hydroxy and 2-methyl ester groups to identify the key structural determinants for activity and to optimize potency.

  • Mechanism of Action Elucidation: If anti-inflammatory or neuroprotective activity is confirmed, conduct further assays to pinpoint the specific molecular targets (e.g., enzyme inhibition assays, receptor binding studies).

  • Pharmacokinetic Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

  • Exploration of Antiviral Potential: Given its use as a building block for antiviral agents, screening against a panel of relevant viruses would be a logical next step.[6][11]

Section 5: Conclusion

This compound is a synthetically accessible molecule built upon a pharmacologically privileged piperidine scaffold. While direct biological data is not yet available, a thorough analysis of its structural components and the vast body of literature on related compounds provides a compelling, evidence-based rationale for investigating its potential as a neuroprotective, anti-inflammatory, and antioxidant agent. The experimental protocols detailed in this guide offer a clear and robust pathway for validating these hypotheses, potentially uncovering a novel therapeutic candidate.

References

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The Strategic Utility of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3][4][5][6] The introduction of stereocenters into this privileged heterocycle offers a powerful strategy to refine a molecule's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties while potentially reducing off-target effects.[1][4][5] Among the vast arsenal of chiral building blocks available to synthetic chemists, 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate has emerged as a particularly versatile and valuable synthon. This guide provides a comprehensive overview of its synthesis, properties, and strategic applications, empowering researchers to leverage its full potential in the design and synthesis of next-generation therapeutics.

The Architectural Advantage: Understanding the Compound's Significance

This compound, a derivative of 5-hydroxypipecolic acid, presents a unique constellation of functional groups and stereochemical complexity. The N-Boc protecting group offers robust protection under a wide range of reaction conditions while allowing for facile deprotection. The methyl ester at the C2 position provides a handle for further elaboration, such as amide bond formation. Critically, the hydroxyl group at C5 introduces a key point for diversification and for establishing crucial hydrogen-bonding interactions with biological targets. The defined stereochemistry at both the C2 and C5 positions allows for the precise spatial arrangement of these functionalities, a critical factor in rational drug design.

Diastereoselective Synthesis: A Gateway to Stereochemical Diversity

The controlled synthesis of the various diastereomers of this compound is paramount to its application as a chiral building block. A key strategy involves the diastereoselective reduction of the corresponding 5-oxo precursor, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the newly formed hydroxyl group.

A representative synthetic approach to obtain the (2S, 5S) diastereomer is outlined below. This method leverages the stereochemical information embedded in a chiral starting material and controls the introduction of the second stereocenter through a substrate-controlled reduction.

DOT Diagram of the Synthetic Workflow

Synthetic_Workflow Figure 1: Synthetic Workflow for (2S,5S)-Isomer Start (S)-Pyroglutamic Acid Methyl Ester Step1 Homologation & Cyclization Start->Step1 Intermediate1 (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Step1->Intermediate1 Step2 Diastereoselective Reduction Intermediate1->Step2 Product (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Step2->Product

Caption: A generalized synthetic workflow for the preparation of the (2S,5S)-isomer.

Experimental Protocol: Diastereoselective Reduction to (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

This protocol is adapted from methodologies described for the synthesis of related 5-hydroxypiperidine derivatives.[7]

Materials:

  • (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Acetic acid

  • Isopropyl acetate (IPAc)

  • Water

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous THF and anhydrous MeOH.

  • Add lithium borohydride to the solvent mixture at room temperature and stir for 30 minutes.

  • Cool the solution to -10 °C.

  • Slowly add a solution of (S)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate in anhydrous THF, maintaining the internal temperature below -5 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1 hour at 0 °C).

  • Prepare a 20% solution of acetic acid in methanol.

  • While maintaining the reaction temperature below 0 °C, slowly add a portion of the acetic acid/methanol solution to quench the excess reducing agent.

  • Allow the reaction mixture to warm to room temperature and add the remaining acetic acid/methanol solution.

  • Stir for 1 hour at room temperature.

  • Add water and isopropyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2S,5S)-1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate.

The stereochemical outcome of the reduction is influenced by the directing effect of the existing stereocenter at C2 and the steric bulk of the N-Boc group, which can favor the approach of the hydride reagent from one face of the ketone. The use of different reducing agents and conditions can potentially lead to the formation of other diastereomers.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this building block is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValue
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
Appearance Colorless oil or solid
Solubility Soluble in most common organic solvents
CAS Number (2S,5S) 915976-32-8[3][8][9][10][11]
CAS Number (2R,5S) 2166171-42-0[12]

Spectroscopic Data:

¹H NMR (CDCl₃, 500 MHz):

  • δ 4.7-4.5 (m, 1H): Proton at C2.

  • δ 4.3-4.0 (m, 1H): Proton at C5.

  • δ 3.75 (s, 3H): Methyl ester protons.

  • δ 3.7-3.6 (m, 1H): Axial proton at C6.

  • δ 2.8-2.7 (m, 1H): Equatorial proton at C6.

  • δ 2.3-1.7 (m, 4H): Protons at C3 and C4.

  • δ 1.5 (s, 9H): Tert-butyl protons.

¹³C NMR (CDCl₃, 126 MHz):

  • δ 172-170: Carboxylate carbon of the methyl ester.

  • δ 155-154: Carbonyl carbon of the Boc group.

  • δ 80-79: Quaternary carbon of the tert-butyl group.

  • δ 68-65: Carbon at C5 bearing the hydroxyl group.

  • δ 57-55: Carbon at C2.

  • δ 52-51: Methyl carbon of the ester.

  • δ 46-44: Carbon at C6.

  • δ 35-30: Carbons at C3 and C4.

  • δ 28: Methyl carbons of the tert-butyl group.

Applications in the Synthesis of Bioactive Molecules

The strategic value of this compound lies in its utility as a scaffold for the synthesis of more complex and biologically active molecules. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the ester can be hydrolyzed and coupled with amines. The piperidine nitrogen, after deprotection of the Boc group, can be alkylated or acylated.

DOT Diagram of Application Pathways

Application_Pathways Figure 2: Application Pathways of the Chiral Building Block BuildingBlock 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate OH_Func Hydroxyl Functionalization (Esterification, Etherification, Oxidation) BuildingBlock->OH_Func Ester_Func Ester Modification (Hydrolysis, Amidation) BuildingBlock->Ester_Func N_Func N-Deprotection & Functionalization (Alkylation, Acylation) BuildingBlock->N_Func Target1 Antiviral Agents OH_Func->Target1 Target2 Neuroactive Compounds Ester_Func->Target2 Target3 Complex Natural Product Analogs N_Func->Target3

Caption: Potential synthetic transformations of the chiral building block towards various classes of target molecules.

Case Study: A Potential Intermediate in the Synthesis of Antiviral Agents

The piperidine ring is a common motif in a number of antiviral drugs, including those targeting influenza neuraminidase and HIV protease.[13] The stereochemically defined hydroxyl and carboxylate groups of this compound make it an attractive starting material for the synthesis of novel antiviral agents. For instance, the hydroxyl group could mimic the interaction of a key functional group in a natural substrate with the active site of a viral enzyme, while the rest of the molecule can be elaborated to optimize binding and pharmacokinetic properties. While direct synthesis of a marketed drug from this specific building block is not yet widely published, its potential is evident in the synthesis of various piperidine-based antiviral compounds.[13]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and orthogonal protecting groups allow for the controlled and predictable synthesis of complex, stereochemically rich molecules. The diastereoselective synthesis of this building block, primarily through the reduction of a 5-oxo precursor, provides access to a range of stereoisomers, further expanding its utility. As the demand for more potent and selective drugs continues to grow, the strategic application of such sophisticated chiral building blocks will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

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  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
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  • 915976-32-8 | (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate | Chiral Building Blocks | Ambeed.com. (n.d.). Ambeed.
  • 2166171-42-0|1-(tert-Butyl) 2-methyl (2R,5S)
  • 108963-96-8|1-(tert-Butyl) 2-methyl (S)
  • Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.).
  • Synthesis of 5‐hydroxypipecolic acid. | Download Scientific Diagram. (n.d.).
  • Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. (n.d.). PubMed.
  • 1822538-74-8|1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxyl
  • 915976-32-8|(2S,5S)
  • (2S,5S)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • 1-(tert-Butyl)
  • (2S,5S)
  • 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate | 187753-13-5. (n.d.). Sigma-Aldrich.
  • (2S,5S)
  • 1-tert-Butyl 2-Methyl cis-4-Hydroxypiperidine-1,2-dicarboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • 1-tert-Butyl 2-Methyl cis-4-Hydroxypiperidine-1,2-dicarboxyl
  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxyl
  • Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682. (n.d.). PubChem.
  • 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | C12H21NO5 | CID 45790959. (n.d.). PubChem.
  • Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. (2023, September 9).
  • 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxyl
  • CAS 756486-14-3 (S)
  • 1894533-96-0 | tert-Butyl 2,2-dimethyl-5-oxopiperidine-1-carboxyl
  • Buy this compound | 1822538-74-8. (n.d.).
  • Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3 | AChemBlock. (n.d.). AChemBlock.
  • Synthesis of β3 adrenergic receptor agonist LY377604 and its metabolite 4‐hydroxycarbazole, labeled with carbon‐14 and deuterium | Request PDF. (2025, August 9).

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Methodological & Application

The Strategic Utility of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the demand for chiral, functionalized heterocyclic building blocks is insatiable. Among these, the piperidine moiety is a privileged scaffold, present in a vast array of pharmaceuticals and natural products.[1][2] 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate emerges as a particularly valuable synthon. Its defining features—a stereodefined piperidine core, orthogonally protected functional groups (a Boc-protected amine and a methyl ester), and a strategically placed hydroxyl group—offer synthetic chemists a powerful tool for the controlled and predictable elaboration of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Attributes and Synthetic Potential

The strategic advantage of this compound lies in the differential reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, yet it can be readily removed under acidic conditions. The methyl ester at the 2-position allows for a range of transformations, including hydrolysis, amidation, or reduction. Crucially, the hydroxyl group at the 5-position serves as a versatile handle for a variety of chemical modifications, including oxidation, etherification, and esterification, enabling the introduction of diverse pharmacophoric elements.

Application in the Synthesis of Bioactive Molecules

The unique structural attributes of this compound make it a sought-after intermediate in the synthesis of a range of biologically active compounds, including P2X receptor antagonists and potential antiviral agents.[3]

Synthesis of P2X Receptor Antagonists

P2X receptors are a family of ligand-gated ion channels that are activated by extracellular ATP and are implicated in various physiological and pathophysiological processes, including inflammation and neuropathic pain. The development of selective P2X receptor antagonists is a significant focus of pharmaceutical research. The piperidine scaffold is a key component in many potent P2X antagonists, contributing to receptor binding and overall molecular conformation.[4][5][6]

The hydroxyl group of this compound can be leveraged to introduce side chains that interact with the receptor binding pocket. A common strategy involves the oxidation of the hydroxyl group to a ketone, which can then be further functionalized.

Building Block for Antiviral Agents

The piperidine core is also a feature in a number of antiviral compounds. The hydroxyl group of this compound can participate in crucial hydrogen bonding interactions with viral enzymes, or it can serve as a point of attachment for other functional groups designed to inhibit viral replication.[3] For instance, the hydroxyl group can be derivatized to mimic the sugar moieties of nucleosides, leading to the synthesis of carbocyclic nucleoside analogs with potential antiviral activity.[7]

Key Synthetic Transformations and Protocols

The utility of this compound is best illustrated through the key chemical transformations it can undergo. The following section provides detailed protocols for some of the most important reactions.

Protocol 1: Oxidation of the Hydroxyl Group to a Ketone

The oxidation of the secondary alcohol to a ketone is a fundamental transformation that opens up a wide range of subsequent chemical modifications, such as the introduction of nucleophiles via Grignard or Wittig reactions. A variety of oxidizing agents can be employed, with Swern oxidation or Dess-Martin periodinane (DMP) being common choices for their mild reaction conditions and high yields.

Reaction Scheme:

reagent 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate product 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate reagent->product Dess-Martin Periodinane (DMP) DCM, rt

A representative oxidation reaction.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel.

Parameter Value Causality
Oxidizing Agent Dess-Martin PeriodinaneMild conditions, high yield, and avoids the use of chromium-based reagents.
Solvent Dichloromethane (DCM)Good solubility for the substrate and reagent, and relatively unreactive.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without side reactions.
Stoichiometry 1.5 eq of DMPEnsures complete conversion of the starting material.
Protocol 2: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the conversion of alcohols to a variety of other functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[8][9][10][11] This is particularly useful for creating libraries of compounds with diverse side chains for structure-activity relationship (SAR) studies.

Reaction Scheme:

reagent 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate product 1-Tert-butyl 2-methyl 5-(alkoxy)piperidine-1,2-dicarboxylate reagent->product R-OH, PPh3, DIAD THF, 0 °C to rt

The Mitsunobu reaction for O-alkylation.

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound, the desired alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct and to isolate the desired ether product.

Parameter Value Causality
Reagents PPh₃ and DIADA common and effective combination for the Mitsunobu reaction.
Solvent Anhydrous THFAprotic and effectively solubilizes the reactants.
Temperature 0 °C to rtInitial cooling controls the exothermic reaction, followed by stirring at room temperature for completion.
Stoichiometry Excess PPh₃ and DIADDrives the reaction to completion.
Protocol 3: Deprotection of the Boc Group

Removal of the Boc protecting group is a common step to enable further functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA).

Reaction Scheme:

reagent 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate product Methyl 5-hydroxypiperidine-2-carboxylate reagent->product Trifluoroacetic Acid (TFA) DCM, rt

Boc deprotection of the piperidine nitrogen.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add TFA dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.

Parameter Value Causality
Reagent Trifluoroacetic acid (TFA)A strong acid that effectively cleaves the Boc group.
Solvent Dichloromethane (DCM)A common solvent for this transformation that is stable to acidic conditions.
Temperature Room TemperatureThe reaction proceeds efficiently at room temperature.
Workup Basic washNeutralizes the excess TFA and allows for the isolation of the free amine.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in facilitating complex synthesis. Its inherent chirality and orthogonally protected functional groups provide a robust platform for the creation of a diverse range of novel chemical entities. The protocols outlined in this guide serve as a starting point for researchers to explore the full synthetic potential of this valuable building block. As the quest for more sophisticated and targeted therapeutics continues, the importance of such versatile synthons in the drug discovery and development pipeline is set to grow, ensuring that this compound will remain a key tool in the arsenal of the modern organic chemist.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. [Link]

  • Synthesis and activity of N-cyanoguanidine-piperazine P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Publications. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. National Institutes of Health. [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. National Institutes of Health. [Link]

  • Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion. ResearchGate. [Link]

  • tert-Butyl 1-hydroxypiperidine-2-carboxylate. National Institutes of Health. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Royal Society of Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. PubChem. [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. National Institutes of Health. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. [Link]

  • Stereochemical course of the reductive spiroannulations of N-Boc and N-benzyl 2-cyanopiperidines. ResearchGate. [Link]

Sources

Applications of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing TBHMDCC Research

I'm currently immersed in Google searches, gathering insights on the synthesis, properties, and medicinal applications of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. I'm especially interested in its potential as a crucial building block in drug design. My focus is on sourcing comprehensive data to inform further investigation.

Initiating Literature Review

I've initiated a deep dive into the literature, specifically targeting "this compound." My focus is on synthesizing a comprehensive guide, so I'm meticulously documenting synthesis methods, functional group reactions, and its role as a key building block in drug candidates. I am looking for structure-activity relationships, supporting my claims with cited publications. The goal is a detailed document including protocols, data tables, and diagrams.

Analyzing building block availability

I've made headway in my research. I've confirmed that the specific chiral building block, this compound, is commercially available. I also noted the significant role of the piperidine scaffold in drug discovery. Now, my focus is on identifying potential synthetic routes.

Investigating Functionalization Routes

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Reviewing the Literature

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Investigating Piperidine Scaffolds

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Examining Medicinal Applications

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Proceeding With Guide Generation

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Application Note & Protocols: Strategic Derivatization of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a three-dimensional framework to orient pharmacophoric elements. The specific molecule, 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, is a particularly valuable building block.[4] It features three key points for controlled chemical modification:

  • A Boc-protected nitrogen , which prevents N-alkylation and allows for regioselective reactions elsewhere on the ring. The Boc group can be readily removed under acidic conditions for subsequent functionalization of the nitrogen.

  • A methyl ester at the C2 position , which can be hydrolyzed or used in amide bond-forming reactions.

  • A secondary hydroxyl group at the C5 position , which serves as a versatile nucleophilic handle for introducing a wide range of functional groups through reactions with various electrophiles.

This application note provides a detailed technical guide with validated protocols for the strategic derivatization of the C5-hydroxyl group, enabling the synthesis of diverse libraries of novel piperidine analogs for drug discovery and chemical biology.

Overview of C5-Hydroxyl Reactivity

The secondary hydroxyl group at the C5 position is the primary nucleophilic center of the molecule. Its reactivity can be harnessed to form new esters, ethers, and sulfonate esters, or it can be inverted stereochemically via the Mitsunobu reaction. The choice of electrophile and reaction conditions dictates the transformation, allowing for precise control over the final molecular architecture.

G cluster_reactions Reactions with Electrophiles at C5-OH cluster_products Product Classes start 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate acylation O-Acylation (Acyl Halides, Anhydrides) start->acylation alkylation O-Alkylation (Alkyl Halides) start->alkylation sulfonylation O-Sulfonylation (Sulfonyl Chlorides) start->sulfonylation mitsunobu Mitsunobu Reaction (DEAD/DIAD, PPh3, Nu-H) start->mitsunobu ester C5-Ester Derivatives acylation->ester ether C5-Ether Derivatives alkylation->ether sulfonate C5-Sulfonate Esters (Activated Intermediates) sulfonylation->sulfonate inverted Stereoinverted C5-Derivatives (Esters, Ethers, etc.) mitsunobu->inverted G cluster_workflow Mitsunobu Reaction Workflow A 1. Dissolve Alcohol, Nucleophile (Nu-H), and PPh3 in anhydrous THF under N2. B 2. Cool solution to 0 °C. A->B C 3. Add DIAD/DEAD dropwise. (Exothermic, color change observed) B->C D 4. Warm to RT and stir for 12-24h. Monitor by TLC. C->D E 5. Concentrate solvent under reduced pressure. D->E F 6. Purify by flash chromatography to remove PPh3O and hydrazine byproducts. E->F G 7. Isolate stereoinverted product. F->G

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The compound 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a particularly valuable building block in drug discovery. The strategic placement of a hydroxyl group on the piperidine ring offers a versatile handle for synthetic diversification, allowing for the introduction of a wide array of functionalities to modulate the pharmacological profile of lead compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen ensures controlled and regioselective transformations.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the hydroxyl group in this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors. The protocols described herein are based on well-established chemical transformations and may serve as a robust starting point for the synthesis of novel piperidine-based derivatives.

I. Acylation: Formation of Ester Derivatives

The esterification of the hydroxyl group is a fundamental transformation that allows for the introduction of a wide variety of acyl groups. This modification can significantly impact a molecule's lipophilicity, steric bulk, and potential for hydrogen bonding, thereby influencing its biological activity and pharmacokinetic properties. Common methods for acylation include reaction with acyl chlorides or carboxylic anhydrides in the presence of a base.

Rationale for Experimental Choices

The selection of the acylating agent and base is critical for a successful reaction. Acyl chlorides are generally more reactive than anhydrides. A non-nucleophilic base, such as triethylamine or pyridine, is employed to neutralize the HCl generated during the reaction with an acyl chloride, driving the reaction to completion. The choice of solvent is also important; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid side reactions with the acylating agent.

Experimental Protocol: General Procedure for Acylation

Acylation_Workflow Start Start Dissolve Dissolve 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate and base in anhydrous solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acylating_Agent Add acylating agent dropwise Cool->Add_Acylating_Agent Warm_to_RT Warm to room temperature and stir Add_Acylating_Agent->Warm_to_RT Monitor Monitor reaction by TLC or LC-MS Warm_to_RT->Monitor Workup Aqueous work-up Monitor->Workup Reaction complete Purify Purification by chromatography Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the acylation of the hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or carboxylic anhydride (1.1 - 1.5 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester derivative.

ParameterConditionRationale
Solvent Anhydrous DCM or THFAprotic to prevent reaction with the acylating agent.
Base Triethylamine or PyridineNeutralizes the acidic byproduct (e.g., HCl).
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for completion.
Equivalents Acylating Agent: 1.1-1.5 eqEnsures complete consumption of the starting material.
Base: 1.5-2.0 eqSufficient to neutralize the acid generated.
Work-up Aqueous NaHCO₃Neutralizes excess acid and acylating agent.

II. Etherification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the formation of C-O bonds, enabling the synthesis of a wide range of ether derivatives.[1] This reaction proceeds with a net inversion of stereochemistry at the alcohol center, a crucial consideration in the synthesis of chiral molecules.[2] The reaction typically involves an alcohol, a nucleophile (in this case, a phenol or another alcohol), triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Mechanistic Insight and Causality

The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate.[4] This intermediate then deprotonates the acidic nucleophile. The resulting alkoxyphosphonium salt is a key intermediate, which is then susceptible to Sₙ2 attack by the deprotonated nucleophile, leading to the desired ether and triphenylphosphine oxide. The Sₙ2 nature of the final step is responsible for the observed inversion of configuration.[1]

Experimental Protocol: Mitsunobu Reaction for Ether Synthesis

Mitsunobu_Workflow Start Start Dissolve Dissolve alcohol, nucleophile, and PPh₃ in anhydrous THF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DEAD Slowly add DEAD or DIAD Cool->Add_DEAD Stir Stir at room temperature Add_DEAD->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Workup Aqueous work-up Monitor->Workup Reaction complete Purify Purification by chromatography Workup->Purify End End Purify->End

Caption: A generalized workflow for performing a Mitsunobu reaction.

Materials:

  • This compound (1.0 eq)

  • Phenol or another suitable alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the nucleophilic alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to separate the desired ether product from triphenylphosphine oxide and the reduced hydrazide byproduct.

ParameterConditionRationale
Solvent Anhydrous THFAprotic and effectively solubilizes the reactants.
Reagents PPh₃ and DEAD/DIADThe classic combination for activating the alcohol.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; stirring at RT drives it to completion.
Equivalents Nucleophile: 1.2 eqA slight excess ensures complete reaction of the starting alcohol.
PPh₃ & DEAD/DIAD: 1.5 eqExcess reagents are used to drive the reaction forward.
Purification Column ChromatographyNecessary to remove the stoichiometric byproducts.

III. Oxidation to the Corresponding Ketone

Oxidation of the secondary hydroxyl group to a ketone provides a valuable synthetic intermediate, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This ketone can then serve as a precursor for a variety of subsequent transformations, such as reductive amination or the formation of carbon-carbon bonds via enolate chemistry. Several mild and selective oxidizing agents are available for this purpose, with Dess-Martin periodinane (DMP) and Swern oxidation being two of the most common and reliable methods.

A. Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions, high selectivity for alcohols, and a simple work-up procedure.

DMP_Oxidation_Workflow Start Start Dissolve Dissolve alcohol in anhydrous DCM Start->Dissolve Add_DMP Add Dess-Martin periodinane Dissolve->Add_DMP Stir Stir at room temperature Add_DMP->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Quench Quench with NaHCO₃ and Na₂S₂O₃ solution Monitor->Quench Reaction complete Workup Aqueous work-up Quench->Workup Purify Purification by chromatography Workup->Purify End End Purify->End

Caption: A standard workflow for the oxidation of an alcohol using Dess-Martin periodinane.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin periodinane (DMP) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

ParameterConditionRationale
Solvent Anhydrous DCMAprotic and effectively solubilizes both reactant and reagent.
Reagent Dess-Martin periodinaneMild and selective oxidant for alcohols.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Equivalents DMP: 1.2 - 1.5 eqA slight excess ensures complete oxidation.
Quenching NaHCO₃/Na₂S₂O₃Neutralizes acidic byproducts and reduces excess periodinane.
B. Swern Oxidation

The Swern oxidation is another widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine. This method is known for its mild conditions and high yields.

Swern_Oxidation_Workflow Start Start Activate_DMSO Activate DMSO with oxalyl chloride at -78 °C Start->Activate_DMSO Add_Alcohol Add alcohol solution at -78 °C Activate_DMSO->Add_Alcohol Add_Base Add triethylamine at -78 °C Add_Alcohol->Add_Base Warm_to_RT Warm to room temperature Add_Base->Warm_to_RT Monitor Monitor reaction by TLC or LC-MS Warm_to_RT->Monitor Workup Aqueous work-up Monitor->Workup Reaction complete Purify Purification by chromatography Workup->Purify End End Purify->End

Caption: A typical experimental workflow for performing a Swern oxidation.

Materials:

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous DCMStandard solvent for Swern oxidations.
Activation Oxalyl chloride/DMSOForms the reactive electrophilic sulfur species.
Temperature -78 °CCrucial for the stability of the reactive intermediates.
Base TriethylamineA hindered base to promote the elimination reaction.
Work-up AqueousQuenches the reaction and facilitates separation.

Conclusion

The derivatization of the hydroxyl group in this compound opens up a vast chemical space for the synthesis of novel and potentially bioactive molecules. The protocols for acylation, etherification via the Mitsunobu reaction, and oxidation to the corresponding ketone provided in these application notes offer reliable and well-established methods for achieving these transformations. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively utilize this versatile building block to advance their drug discovery and development programs. It is important to note that while these protocols are robust, optimization for specific substrates may be necessary to achieve optimal yields and purity.

References

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. [Link]

  • Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857-870. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Using 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and lipophilicity, which are critical for drug-like molecules.[1][4] When stereochemical centers are introduced, as in 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, the resulting chiral scaffold allows for precise three-dimensional arrangements of functional groups. This stereochemical control is paramount for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[1][2]

This guide details the synthetic utility of this compound, a versatile chiral building block. Its strategically placed functional groups—a C5-hydroxyl, an N-Boc protected amine, and a C2-methyl ester—provide orthogonal handles for a wide range of chemical transformations. We will explore key protocols for the derivatization of this intermediate, providing researchers with the tools to leverage its structural features in the asymmetric synthesis of complex molecules, from novel drug candidates to natural product analogues.[5][6][7]

Core Reactivity and Synthetic Potential

The synthetic versatility of this chiral building block arises from its three primary functional groups. The N-Boc group provides robust protection for the ring nitrogen, yet it can be removed under specific acidic conditions. The C5-hydroxyl group is a nucleophile that can be readily converted into a range of other functionalities or act as a stereogenic center for directing subsequent reactions. The C2-methyl ester offers a site for modification to amides, alcohols, or the free carboxylic acid.

Caption: Key functionalization pathways for the title compound.

Protocol: Stereoinvertive Functionalization of the C5-Hydroxyl Group via the Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of a secondary alcohol to various functional groups with a predictable inversion of stereochemistry.[8][9][10] This is particularly valuable in asymmetric synthesis for accessing diastereomers that may be difficult to obtain directly. The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by a nucleophile in a classic Sₙ2 fashion.[8][9]

Rationale and Mechanistic Insight

Using this compound as the substrate, the Mitsunobu reaction allows for the stereospecific introduction of nucleophiles such as azides (precursors to amines), carboxylates (to form esters), or phenols (to form aryl ethers). The choice of azodicarboxylate (DEAD or DIAD) and phosphine (typically PPh₃) is standard, though conditions may require optimization depending on the nucleophile's acidity and steric bulk.[8][11] The inversion of configuration at the C5 position is a reliable and high-fidelity transformation.[9][10]

Caption: Workflow of the stereoinvertive Mitsunobu reaction.

Experimental Protocol: Synthesis of (2S,5S)-5-Azido-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester

This protocol details the conversion of the C5-hydroxyl group to an azide with inversion of stereochemistry using hydrazoic acid (HN₃), which can be generated in situ or used as a solution.

Materials:

  • 1-Tert-butyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Hydrazoic acid (HN₃) solution in toluene or benzene (~0.5 M), or Diphenylphosphoryl azide (DPPA) as a safer alternative source of azide. (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the starting hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD (1.5 eq) dropwise to the stirred solution. A characteristic reddish-orange color may appear.

  • After stirring for 10-15 minutes at 0 °C, add the solution of hydrazoic acid (1.5 eq) dropwise. Caution: Hydrazoic acid is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.[9]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure azido-piperidine product.

ParameterConditionRationale / Notes
Temperature 0 °C to RTInitial cooling controls the exothermic reaction between PPh₃ and DIAD.
Solvent Anhydrous THFAprotic and effectively solubilizes reactants. Must be dry.
Reagents PPh₃, DIADStandard Mitsunobu combination. DEAD can also be used.[8]
Nucleophile HN₃ (or DPPA)Provides the azide nucleophile for displacement.[9][10]
Stoichiometry 1.5 eq excessEnsures complete activation of the alcohol.

Protocol: Oxidation of the C5-Hydroxyl Group to a Ketone

Oxidation of the secondary alcohol to a ketone provides a valuable intermediate, N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester. This ketone can then serve as an electrophilic site for subsequent carbon-carbon bond-forming reactions, such as Grignard, organolithium, or Wittig reactions, allowing for the introduction of diverse substituents at the C5 position.

Rationale and Reagent Selection

A variety of oxidizing agents can be employed, but mild conditions are preferable to avoid side reactions. Dess-Martin Periodinane (DMP) is an excellent choice due to its high efficiency, operational simplicity, and mild reaction conditions, which are compatible with the N-Boc and methyl ester protecting groups.[11] Other common reagents include Swern oxidation or PCC, but DMP often offers advantages in terms of ease of workup and avoidance of toxic chromium waste.[11]

Experimental Protocol: Dess-Martin Oxidation

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the starting hydroxypiperidine (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer.

  • Add the Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously until the solid waste (iodinane byproduct) is fully dissolved and the organic layer is clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be purified by flash column chromatography if necessary.[11]

Protocol: N-Boc Deprotection to Unveil the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its clean removal under acidic conditions.[12] Deprotection reveals the secondary amine, which is a key nucleophile for further elaboration, such as N-alkylation, N-acylation, or reductive amination, to build molecular complexity.

Rationale and Reagent Selection

The most common method for Boc deprotection involves treatment with a strong acid.[12] Trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or diethyl ether are highly effective.[12][13] The choice between TFA and HCl often depends on the sensitivity of other functional groups in the molecule and the desired salt form of the product amine (trifluoroacetate vs. hydrochloride). The reaction proceeds via cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which is scavenged, while the resulting carbamic acid readily decarboxylates to give the free amine.[12]

Experimental Protocol: Deprotection with HCl in Dioxane

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether or Hexanes for precipitation

Procedure:

  • Dissolve the N-Boc protected piperidine in a minimal amount of a suitable solvent (e.g., methanol or DCM) if it is a solid, or use it neat if it is an oil.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature.

  • Stir the mixture for 1-4 hours. Gas evolution (CO₂) may be observed.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, the product piperidine hydrochloride salt often precipitates from the reaction mixture. If not, add diethyl ether or hexanes to induce precipitation.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected piperidine hydrochloride salt.[12][14]

ParameterConditionRationale / Notes
Acid 4M HCl in DioxaneStrong acid cleaves the Boc group efficiently. Provides the hydrochloride salt directly.[12]
Solvent DioxaneCommon solvent for this reagent; the product salt is often insoluble.
Temperature Room TemperatureDeprotection is typically rapid at RT.
Workup Precipitation/FiltrationProvides a simple and effective method for isolating the product salt.

Conclusion

This compound is a high-potential chiral building block for asymmetric synthesis. The protocols outlined in this guide provide a robust starting point for its strategic manipulation. By leveraging stereospecific reactions at the C5-hydroxyl center, selective deprotection of the nitrogen, and modification of the C2-ester, researchers in drug discovery and synthetic chemistry can access a diverse array of complex, stereochemically defined piperidine derivatives. The predictable reactivity and orthogonal nature of its functional groups make it an invaluable tool for constructing novel molecular architectures with tailored biological functions.

References

  • Qiu-Shi Chen, Jian-Qi Li, Qing-Wei Zhang. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link]

  • Olivo, H. F., et al. (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. Chemistry, 19(28), 9358-65. Available from: [Link]

  • Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 51(2), 143-158. Available from: [Link]

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2435-2448. Available from: [Link]

  • Guisán, J. M., et al. (2016). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 14(3), 998-1006. Available from: [Link]

  • Nevzorov, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7378. Available from: [Link]

  • Kunz, H., & Pfrengle, W. (1988). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Angewandte Chemie International Edition in English, 27(8), 1068-1069. Available from: [Link]

  • Li, J., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(9), 6143-6163. Available from: [Link]

  • Lewis, N. (1995). Asymmetric piperidine synthesis. PhD thesis, University of Nottingham. Available from: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Available from: [Link]

  • Grogan, G., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(41), 18837-18844. Available from: [Link]

  • Britton, J., et al. (2020). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Organic & Biomolecular Chemistry, 18(30), 5846-5850. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2007). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Letters in Organic Chemistry, 4(7), 469-472. Available from: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Li, J., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(9), 6143-6163. Available from: [Link]

  • Smith, A. M., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(7), 1337-1344. Available from: [Link]

  • API Corporation. (2017). Method for producing 5-hydroxypiperidine-2-carboxylic acid. U.S. Patent No. 9,790,181 B2.
  • Davies, S. G., & Fletcher, A. M. (2005). Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/N-debenzylation procedure. Tetrahedron: Asymmetry, 16(4), 849-860. Available from: [Link]

  • Gmeiner, P., et al. (2004). Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives. Tetrahedron: Asymmetry, 15(20), 3245-3252. Available from: [Link]

  • Budzinski, E. E., & Box, H. C. (1999). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Chemical Research in Toxicology, 12(10), 942-947. Available from: [Link]

Sources

Application Note: A Scalable Synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties.[1][2] The presence of hydroxyl and ester functionalities at the C5 and C2 positions, respectively, along with the N-Boc protecting group, offers orthogonal handles for further chemical elaboration, making this a versatile intermediate for drug discovery and development programs.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is robust, scalable, and emphasizes operational safety and efficiency.

Synthetic Strategy: A Two-Step Approach

The most efficient and scalable approach to the target molecule involves a two-step sequence, beginning with the readily available N-Boc-protected piperidone precursor. The overall synthetic transformation is depicted below:

G start Commercially Available Starting Materials precursor 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate start->precursor Multi-step synthesis (e.g., Dieckmann condensation) final_product This compound precursor->final_product Diastereoselective Reduction

Figure 1: Overall synthetic workflow.

The key transformation is the diastereoselective reduction of the C5-ketone of the piperidone precursor. This application note will focus on the detailed protocol for this critical reduction step, as the synthesis of the keto-ester precursor can be achieved through various established methods, often tailored to the specific starting materials available to a given laboratory.

PART 1: Scale-Up Synthesis Protocol

This protocol details the reduction of 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate on a multi-gram scale, with considerations for further scale-up to the kilogram level.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate≥95%Commercially Available
Lithium Borohydride (LiBH₄)2.0 M solution in THFSigma-Aldrich, Acros Organics
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Isopropyl Acetate (IPAc)Reagent GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
100 L Jacketed Glass Reactor-20 °C to 150 °CSyrris, Radleys, etc.
Overhead StirrerIKA, Heidolph
Temperature Probe
Nitrogen Inlet/Outlet
Addition Funnel
Rotary EvaporatorBuchi, Heidolph
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_reactor Setup 100 L reactor under N₂ charge_solvents Charge THF and MeOH setup_reactor->charge_solvents charge_libh4 Charge LiBH₄ solution charge_solvents->charge_libh4 cool_reactor Cool to -10 °C charge_libh4->cool_reactor add_precursor Slowly add precursor solution in THF cool_reactor->add_precursor monitor_reaction Monitor by TLC/LC-MS add_precursor->monitor_reaction quench Quench with Acetic Acid in MeOH monitor_reaction->quench Upon completion add_water_ipac Add Water and IPAc quench->add_water_ipac separate_layers Separate aqueous and organic layers add_water_ipac->separate_layers wash_organic Wash organic layer with water and NaHCO₃ separate_layers->wash_organic dry_organic Dry with MgSO₄ wash_organic->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate column_chromatography Silica gel column chromatography concentrate->column_chromatography

Figure 2: Step-by-step experimental workflow.

Detailed Protocol

1. Reactor Preparation and Reagent Charging:

  • A 100 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel is thoroughly dried and purged with nitrogen.

  • The reactor is charged with anhydrous tetrahydrofuran (THF, 26.4 L) and anhydrous methanol (MeOH, 0.3 L).

  • A 2.0 M solution of lithium borohydride in THF (7.35 L, 14.7 mol) is added to the reactor. The mixture is stirred and cooled to an internal temperature of -10 °C.

2. Reaction:

  • A solution of 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (4.4 kg, 14.7 mol) in anhydrous THF (17.6 L) is prepared in a separate vessel under a nitrogen atmosphere.

  • This solution is then added slowly to the reactor via the addition funnel over a period of approximately 40 minutes, ensuring the internal temperature is maintained below -5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

3. Work-up and Quenching:

  • A quenching solution is prepared by adding glacial acetic acid (4.0 L) to methanol (16.0 L).

  • While maintaining the internal temperature of the reactor below 0 °C, 2.0 L of the acetic acid/methanol solution is slowly added. Caution should be exercised due to potential gas evolution.

  • The reaction mixture is stirred for 30 minutes at 0 °C, then allowed to warm to room temperature.

  • The remainder of the acetic acid/methanol solution is added, keeping the internal temperature below 25 °C. The mixture is then stirred for an additional hour.

  • Water (50 L) and isopropyl acetate (IPAc, 50 L) are added to the reactor, and the mixture is stirred vigorously before being transferred to a suitable separatory funnel or vessel.

  • The aqueous layer is separated, and the organic layer is washed twice with water (2 x 50 L) and once with saturated sodium bicarbonate solution (50 L).

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a dark tan oil.

4. Purification:

  • The crude product is purified by flash column chromatography on silica gel. The column should be packed with silica gel in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • The choice of eluent will depend on the polarity of any impurities. A typical starting point would be 10% ethyl acetate in hexanes, gradually increasing the polarity to 30-40% ethyl acetate.

  • Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated under reduced pressure to afford this compound as a colorless to pale yellow oil or solid.

Expected Yield: Based on similar reported procedures, an expected yield of 75-85% can be anticipated.

PART 2: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Lithium borohydride is a milder reducing agent compared to lithium aluminum hydride (LAH), which is crucial for preventing the reduction of the ester functionalities. Its solubility in THF makes it ideal for homogeneous reactions at low temperatures.

  • Low-Temperature Reaction: Performing the reduction at low temperatures (-10 °C to 0 °C) is critical for controlling the diastereoselectivity of the ketone reduction, favoring the formation of the desired stereoisomer. It also helps to minimize potential side reactions.

  • Quenching Procedure: The use of an acetic acid/methanol solution for quenching is a controlled method to neutralize the excess borohydride and the resulting borate esters. The slow, portion-wise addition is a key safety measure to manage the exothermic reaction and gas evolution.

  • Solvent System for Work-up: Isopropyl acetate is chosen for the extraction due to its good solvency for the product, its immiscibility with water, and its relatively low boiling point, which facilitates its removal during concentration.

  • Purification: While crystallization may be possible for some stereoisomers, flash column chromatography is a reliable method for obtaining high-purity material, especially when removing closely related impurities.

Trustworthiness: A Self-Validating System

The protocol incorporates several checkpoints to ensure a successful and reproducible outcome:

  • In-Process Monitoring: Regular monitoring of the reaction by TLC or LC-MS provides real-time data on the conversion of the starting material, allowing for adjustments to the reaction time if necessary.

  • Controlled Additions: The slow, temperature-controlled addition of both the substrate and the quenching solution is paramount for both safety and selectivity. This prevents uncontrolled exotherms and minimizes the formation of byproducts.

  • Aqueous Washes: The series of aqueous washes during the work-up are designed to remove inorganic salts, residual acids/bases, and water-soluble impurities, leading to a cleaner crude product and simplifying the final purification step.

Safety Considerations

  • Lithium Borohydride: This reagent is flammable and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

  • Tetrahydrofuran (THF): THF is a flammable solvent and can form explosive peroxides upon prolonged exposure to air. Use only freshly opened or peroxide-tested solvent.

  • Hydrogen Gas Evolution: The quenching of lithium borohydride with acid generates hydrogen gas, which is highly flammable. The reaction should be performed in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.).CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.).CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (n.d.).US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • PubChem. (n.d.). 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate as a Versatile Scaffold for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational pre-organization and ability to present substituents in defined three-dimensional space make it an ideal core for targeting complex biological systems. This document provides an in-depth guide to leveraging 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a strategically functionalized building block, for the efficient synthesis of diverse chemical libraries. We will explore the inherent chemical logic of this scaffold, detailing protocols for its diversification and providing expert insights into the rationale behind key experimental choices, thereby empowering researchers in drug discovery and chemical biology.

Introduction: The Strategic Value of the Scaffold

This compound is not merely another piperidine derivative; it is an intelligently designed platform for diversity-oriented synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups, which can be addressed sequentially to generate a library of complex molecules from a single, common core.

  • N-Boc Group (Tert-butoxycarbonyl): This carbamate serves as a robust protecting group for the piperidine nitrogen. Its stability to a wide range of reaction conditions used for modifying other parts of the scaffold is critical. Crucially, it can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA), revealing a secondary amine that serves as a key diversification point for amidation, reductive amination, and other nucleophilic reactions.

  • C5-Hydroxyl Group: This secondary alcohol is the primary site for initial library diversification. It is a versatile handle for introducing a wide array of functionalities through reactions such as etherification (e.g., Williamson ether synthesis, Mitsunobu reaction), esterification, and oxidation to the corresponding ketone, which can then be further functionalized.

  • C2-Methyl Ester: This group offers a secondary, chemically distinct handle for late-stage diversification. It is more stable than the N-Boc group to acidic conditions and can be selectively hydrolyzed under basic conditions (e.g., using lithium hydroxide) to reveal a carboxylic acid. This acid can then be coupled with a diverse set of amines to form amides, a cornerstone of medicinal chemistry.

The strategic placement of these groups allows for a controlled, stepwise elaboration of the piperidine core, making it an ideal starting point for building libraries targeting a wide range of biological targets, including kinases and chemokine receptors.

Workflow for Library Synthesis

The overall strategy involves a multi-stage diversification approach, beginning with the C5-hydroxyl, followed by deprotection and functionalization of the N-H, and concluding with modification at the C2-carboxylate. This workflow maximizes the combinatorial possibilities from a single scaffold.

G cluster_0 Stage 1: C5-Hydroxyl Diversification cluster_1 Stage 2: N-H Diversification cluster_2 Stage 3: C2-Carboxylate Diversification A Scaffold: 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate B Reaction at C5-OH (e.g., Etherification, Esterification) A->B C Intermediate Library A (Diverse at C5) B->C D Boc Deprotection (TFA) C->D E Reaction at N-H (e.g., Amidation, Reductive Amination) D->E F Intermediate Library B (Diverse at C5 & N) E->F G Ester Hydrolysis (LiOH) F->G H Amide Coupling (e.g., HATU, EDC) G->H I Final Library (Diverse at C5, N, & C2) H->I

Caption: A three-stage workflow for library synthesis using the scaffold.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on the specific substrates used in their library.

Protocol 3.1: Stage 1 - Diversification of the C5-Hydroxyl Group via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds under mild, neutral conditions, making it ideal for creating libraries of ethers from diverse alcohol coupling partners.

Rationale: This reaction is chosen for its broad substrate scope and stereochemical control (inversion of configuration at the alcohol, though not relevant for this specific racemic starting material). It avoids the need for harsh bases often required in Williamson ether synthesis, preserving the integrity of the ester and Boc groups.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add the desired phenolic coupling partner (1.2 eq) and triphenylphosphine (PPh₃, 1.5 eq).

  • Stir the solution at 0 °C under an inert atmosphere (N₂ or Ar).

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10 minutes. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired C5-ether product (Intermediate Library A).

Parameter Value/Condition Rationale
Solvent Anhydrous THFAprotic, effectively solubilizes reactants.
Reagents PPh₃, DIAD/DEADStandard Mitsunobu reagents for activating the alcohol.
Stoichiometry Excess PPh₃, DIAD, and phenolDrives the reaction to completion.
Temperature 0 °C to RTControls the initial exothermic reaction of DIAD addition.
Workup Silica Gel ChromatographyRemoves triphenylphosphine oxide and other byproducts.
Protocol 3.2: Stage 2 - N-Boc Deprotection and Subsequent Amidation

This two-step sequence unmasks the piperidine nitrogen and functionalizes it, introducing a second vector of diversity.

Rationale: Trifluoroacetic acid (TFA) provides clean and efficient cleavage of the Boc group without affecting the methyl ester. The subsequent amide coupling is a robust and well-understood transformation central to medicinal chemistry.

Step-by-Step Protocol (Deprotection):

  • Dissolve the C5-functionalized intermediate (from Library A, 1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.

  • The resulting TFA salt of the secondary amine is often used directly in the next step without further purification.

Step-by-Step Protocol (Amidation):

  • Dissolve the crude TFA salt (1.0 eq) in DCM or DMF (0.2 M).

  • Add a tertiary base, such as diisopropylethylamine (DIPEA, 3.0 eq), to neutralize the salt.

  • Add the desired carboxylic acid (1.1 eq) and a peptide coupling agent, such as HATU (1.2 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography or preparative HPLC to yield the N-acylated product (Intermediate Library B).

Protocol 3.3: Stage 3 - Methyl Ester Hydrolysis and Final Amidation

The final diversification step transforms the C2-methyl ester into an amide, completing the library synthesis.

Rationale: Saponification with lithium hydroxide (LiOH) is a mild and highly effective method for hydrolyzing methyl esters in the presence of other functional groups like amides and ethers.

Step-by-Step Protocol (Hydrolysis):

  • Dissolve the N-acylated intermediate (from Library B, 1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can be used directly.

Step-by-Step Protocol (Final Amidation):

  • Follow the amidation protocol described in Section 3.2, using the newly formed carboxylic acid and a diverse library of primary or secondary amines as coupling partners. This will generate the final, triply diversified library.

Conclusion and Outlook

This compound represents a superior scaffold for the construction of sophisticated, three-dimensional libraries for drug discovery. The orthogonal nature of its functional handles allows for a logical and efficient synthetic sequence, enabling the exploration of vast chemical space around a privileged heterocyclic core. The protocols detailed herein provide a validated foundation for researchers to build upon, facilitating the discovery of novel chemical probes and therapeutic leads.

References

No valid references were found in the search results.

Application Notes & Protocols: Strategic Incorporation of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug discovery and materials science, synthetic peptides offer a vast and tunable chemical space. The strategic incorporation of non-canonical or unnatural amino acids (UAAs) is a cornerstone of this field, providing a powerful tool to modulate the pharmacological and structural properties of peptides.[1] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced proteolytic stability, refined receptor affinity, and novel functionalities.[1][2]

Among the most impactful UAAs are those that impose conformational constraints on the peptide backbone. Cyclic structures, such as proline and its derivatives, are well-known for their ability to template specific secondary structures like β-turns and stabilize helical folds.[3] Hydroxyproline, a post-translationally modified variant of proline, is critical for the stability of the collagen triple helix, a role attributed to the stereoelectronic effects of its hydroxyl group.[2]

This guide focuses on 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate , a synthetic building block that combines the structural rigidity of a six-membered piperidine ring with the functional potential of a hydroxyl group. Its unique protecting group scheme—an N-Boc group and a C-2 methyl ester—necessitates a specific set of manipulations for its successful integration into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) methodologies. We will provide a detailed examination of this molecule, protocols for its preparation and incorporation, and an analysis of its potential impact on peptide structure and function.

Profile of the Building Block: this compound

A thorough understanding of the building block's chemical nature is paramount for its effective use.

  • Chemical Structure:

    • CAS Number: 1822538-74-8[4][5]

    • Molecular Formula: C₁₂H₂₁NO₅[4][6]

    • Molecular Weight: 259.30 g/mol [4]

  • Key Structural Features:

    • Piperidine Scaffold: A saturated six-membered heterocycle that imparts significant conformational rigidity compared to linear amino acid side chains. This constraint can be exploited to stabilize desired peptide secondary structures.[3][7]

    • 5-Hydroxy Group: This functional group can act as a hydrogen bond donor or acceptor, potentially stabilizing local conformations through interactions with other residues in the peptide backbone.[2][8] It also serves as a chemical handle for post-synthetic modifications, such as glycosylation or fluorination, akin to well-established "proline editing" techniques.[9][10]

    • N-Boc Protecting Group: The ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable to the basic conditions used for Fmoc removal (piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[11][] This makes it compatible with the final cleavage step in Fmoc-based SPPS.

    • C-2 Methyl Ester: The carboxyl group at the 2-position, which will form the peptide bond, is protected as a methyl ester. This is the most critical feature from a synthetic standpoint. Unlike standard amino acid building blocks, this ester must be hydrolyzed (saponified) to a free carboxylic acid before it can be activated and coupled to the N-terminus of the peptide chain on the solid support.[11][]

Experimental Protocols and Methodologies

Successful incorporation requires a two-phase approach: (1) solution-phase preparation of the building block to unmask the carboxylic acid, and (2) solid-phase coupling into the peptide sequence.

Protocol 1: Saponification of the Methyl Ester (Building Block Activation)

Causality: Standard peptide coupling reagents (e.g., HBTU, HATU, DIC) activate a free carboxylic acid to form a reactive intermediate capable of acylating the free amine of the resin-bound peptide.[13][14] The methyl ester on the starting material is unreactive under these conditions and must first be converted to a carboxylate salt, which is then protonated to the free acid during workup.

Materials & Reagents:

Reagent/MaterialPurpose
This compoundStarting Material
Tetrahydrofuran (THF), AnhydrousReaction Solvent
Methanol (MeOH)Co-solvent
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), 1M aq.Saponification Reagent
Hydrochloric Acid (HCl), 1M aq.Neutralization/Protonation
Ethyl Acetate (EtOAc)Extraction Solvent
Brine (Saturated NaCl solution)Aqueous Wash
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Rotary EvaporatorSolvent Removal

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a mixture of THF and MeOH (e.g., 3:1 v/v).

  • Saponification: Cool the solution to 0°C in an ice bath. Add 1.1 to 1.5 equivalents of 1M LiOH solution dropwise while stirring. The excess base ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Quenching & Acidification: Once complete, cool the reaction mixture back to 0°C. Slowly add 1M HCl solution until the pH of the aqueous phase is ~2-3. This step protonates the carboxylate to form the required free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product from the aqueous layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Verification: The resulting product, N-Boc-5-hydroxy-piperidine-2-carboxylic acid, should be a solid or viscous oil. Verify its identity and purity via NMR and Mass Spectrometry before proceeding to the SPPS step.

G cluster_prep Phase 1: Building Block Preparation (Solution Phase) cluster_spps Phase 2: Incorporation into Peptide (Solid Phase) Start Start with 1-Boc-2-Me-5-OH-Piperidine (Ester Protected) Saponify Saponification (LiOH or NaOH) Start->Saponify Acidify Acidic Workup (HCl Wash, pH 2-3) Saponify->Acidify Extract Extraction & Drying (EtOAc, MgSO₄) Acidify->Extract End_Prep Activated Building Block (Free Carboxylic Acid) Couple Peptide Coupling (HATU/DIC/Oxyma) End_Prep->Couple Resin Peptide-Resin with Free N-terminus (NH₂) Resin->Couple Incorp Building Block Incorporated into Chain Fmoc_Dep Fmoc Deprotection (Piperidine) Incorp->Fmoc_Dep Next_AA Couple Next Amino Acid

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes a standard Fmoc/tBu SPPS strategy.[1] The key step is the coupling of the prepared (saponified) building block.

Materials & Reagents:

Reagent/MaterialPurpose
Fmoc-Rink Amide Resin (or other suitable solid support)Solid support for peptide assembly
N,N-Dimethylformamide (DMF)SPPS Solvent
Dichloromethane (DCM)SPPS Solvent
Piperidine, 20% in DMFFmoc deprotection solution
Prepared N-Boc-5-hydroxy-piperidine-2-carboxylic acidThe activated building block from Protocol 1
Coupling Reagent (e.g., HATU, HBTU, or COMU)Carboxylic acid activator
Base (e.g., DIPEA or N-Methylmorpholine)Activates coupling reagent and neutralizes protonated amines
Standard Fmoc-protected amino acidsFor chain elongation
TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)Cleavage from resin and side-chain deprotection
Cold Diethyl EtherPeptide precipitation

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes. Drain the solvent.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vial, dissolve 3-5 equivalents of the prepared N-Boc-5-hydroxy-piperidine-2-carboxylic acid and 2.9-4.9 equivalents of the coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of base (e.g., DIPEA). Allow this mixture to pre-activate for 1-2 minutes.

    • Causality: Using an excess of the UAA and a potent coupling reagent like HATU helps to drive the reaction to completion, overcoming potential steric hindrance from the cyclic structure.[15]

  • Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate the mixture for 2-4 hours. The extended coupling time is recommended for UAAs.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (repeating steps 3-4) may be necessary.[15]

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle.

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles (deprotection, coupling) for the remaining amino acids in your sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a TFA cleavage cocktail for 2-3 hours.[1] This step will simultaneously cleave the peptide from the resin and remove the N-Boc group from the piperidine ring and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1] Centrifuge to pellet the peptide, wash with more cold ether, and dry the pellet. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Structural and Functional Implications

The incorporation of a 5-hydroxypiperidine moiety is not merely a substitution but a strategic design choice with predictable consequences for the final peptide.

Conformational Constraint:

The piperidine ring is significantly more rigid than the side chains of natural amino acids like lysine or leucine. This rigidity reduces the conformational entropy of the peptide backbone in the unfolded state, which can favor the adoption of specific secondary structures.[7] The stereochemistry at the C2 and C5 positions will dictate the preferred ring pucker and the orientation of the peptide backbone, influencing the local φ (phi) and ψ (psi) dihedral angles. This is analogous to how 4-substituted prolines can enforce specific ring puckers that stabilize either polyproline II helices or β-sheets.[3]

G cluster_outcomes Potential Structural Outcomes cluster_properties Resulting Physicochemical Properties Peptide Linear Peptide Chain (High Conformational Flexibility) Incorporation Incorporate 5-Hydroxypiperidine Building Block Peptide->Incorporation Constrained Constrained Peptide (Reduced Flexibility) Incorporation->Constrained Turn Stabilization of β-Turn Structure Constrained->Turn Helix Induction of Helical Fold Constrained->Helix HBond Intramolecular H-Bonding (via 5-OH group) Constrained->HBond Stability Increased Proteolytic Stability Turn->Stability Affinity Enhanced Receptor Binding Affinity Turn->Affinity Solubility Modified Solubility Turn->Solubility Helix->Stability Helix->Affinity Helix->Solubility HBond->Stability HBond->Affinity HBond->Solubility

Modulation of Bioactivity:

Many peptide-receptor interactions are highly sensitive to the conformation of the peptide ligand. By "pre-organizing" a peptide into a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and potency. The hydroxyl group can also participate directly in the binding interaction, forming a key hydrogen bond with the target receptor that would otherwise not be possible.

Troubleshooting

IssueProbable CauseRecommended Solution
Incomplete Saponification Insufficient base or reaction time; steric hindrance slowing the reaction.Increase equivalents of LiOH to 1.5. Extend reaction time and allow it to stir at room temperature. Confirm completion with LC-MS before workup.
Low Coupling Efficiency Steric hindrance of the building block; insufficient activation.Use a more potent coupling reagent like HATU or COMU.[15] Increase the equivalents of the building block and reagent to 5 eq. Perform a double coupling by repeating the coupling step before proceeding. Extend the coupling time to 4 hours or even overnight.[15]
Side Product in Final Peptide Incomplete removal of the Boc group during final cleavage.Ensure the cleavage cocktail is fresh. Extend the cleavage time to 3-4 hours. Ensure adequate scavengers (like TIS) are present to capture the tert-butyl cation.

Conclusion

The successful incorporation of this compound into peptides is a multi-step process that requires careful preparation of the building block prior to solid-phase synthesis. The mandatory saponification step is a critical deviation from standard protocols but unlocks the potential to introduce a highly valuable conformational constraint and a versatile functional handle into the peptide sequence. By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize this and similar complex building blocks to advance the design of sophisticated peptides for therapeutic and biotechnological applications.

References

  • LifeTein Peptide Blog. (2025, October 29). Unusual Amino Acids: Hydroxyproline.
  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
  • ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a.
  • ResearchGate. A schematic representation of peptide synthesis using Boc protected....
  • ElectronicsAndBooks. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N.
  • BOC Sciences. Amino Acid Protection & Deprotection Services.
  • PubMed Central. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubMed. (2013, March 20). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Aapptec Peptides. Coupling Reagents.
  • Wikipedia. Peptide synthesis.
  • Benchchem. (2025, December). Technical Support Center: Peptide Synthesis with Unnatural Amino Acids.
  • ResearchGate. Proline and derivatives that were incorporated into the β-sheet loop of....
  • PubMed Central. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability.
  • Aurum PharmaTech. Buy this compound | 1822538-74-8.
  • BLD Pharm. 1822538-74-8|this compound.
  • PubChem. (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate.
  • PubMed. (2022, December 15). Effects of Conformational Constraint on Peptide Solubility Limits.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of this valuable piperidine intermediate.

I. Synthetic Overview

The most common and direct route to synthesizing this compound involves the reduction of its corresponding keto-ester precursor, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This guide will focus on optimizing this critical reduction step and will also address the synthesis of the keto-ester precursor, which is often achieved via a Dieckmann condensation.

Synthesis_Overview A Acyclic Diester Precursor B 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate A->B Dieckmann Condensation (Intramolecular Cyclization) C 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate B->C Ketone Reduction

Caption: Overall synthetic strategy.

II. Troubleshooting Guide: The Reduction of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

This section is formatted as a series of common problems encountered during the reduction of the 5-oxo precursor to the desired 5-hydroxy product.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this reduction can often be attributed to several factors ranging from reagent quality to reaction conditions and work-up procedures.

Answer: A systematic approach to troubleshooting is essential. Here are the key areas to focus on:

1. Purity and Stoichiometry of the Reducing Agent:

  • Issue: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation.[1][2][3] It is highly sensitive to moisture, which can lead to its decomposition and a reduction in its effective concentration. Using an insufficient amount will result in an incomplete reaction.

  • Solution:

    • Ensure your NaBH₄ is fresh and has been stored in a desiccator.

    • While the cited literature protocol uses a significant excess (10 equivalents), this may be to drive the reaction to completion quickly.[1][2][3] For optimization, you can perform small-scale experiments to determine the optimal amount, typically ranging from 1.5 to 5 equivalents.

    • Add the NaBH₄ in portions to the cooled reaction mixture. This helps to control the initial exotherm and prevents localized heating that could lead to side reactions.

2. Reaction Temperature:

  • Issue: The reduction of a ketone with NaBH₄ is an exothermic process. If the temperature is not controlled, side reactions can occur. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

  • Solution:

    • The established protocol specifies cooling the reaction mixture to 0°C before the portion-wise addition of NaBH₄.[1][2][3] Maintaining this temperature is critical for selectivity and minimizing byproduct formation.

    • Use an ice/water bath and monitor the internal temperature of the reaction flask during the addition of the reducing agent.

3. Incomplete Reaction:

  • Issue: The reaction may not have proceeded to completion, leaving unreacted starting material.

  • Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting keto-ester is significantly less polar than the resulting alcohol product.

    • If the reaction stalls, consider adding an additional portion of NaBH₄.

    • Ensure a sufficient reaction time. The cited protocol suggests 3 hours, but this can vary based on the scale of your reaction.[1][2][3]

4. Work-up and Extraction Issues:

  • Issue: The desired product is a polar molecule and can have some solubility in the aqueous phase, leading to losses during extraction. Emulsion formation during the work-up can also trap the product.

  • Solution:

    • The patent protocol involves removing about half of the methanol under reduced pressure before dilution with ethyl acetate (EtOAc).[1][2][3] This is a critical step to ensure efficient partitioning of the product into the organic layer.

    • During extraction, if you suspect product loss to the aqueous layer, perform multiple extractions with your organic solvent (e.g., 3-4 times with EtOAc).

    • To break emulsions, you can add brine (saturated aqueous NaCl solution) during the wash steps.

Low_Yield_Troubleshooting start Low Yield Observed reagent Reagent Quality Check NaBH₄ freshness Ensure proper stoichiometry start->reagent temp Reaction Temperature Maintain 0°C during addition Monitor internal temperature start->temp reaction Incomplete Reaction Monitor by TLC/LC-MS Extend reaction time if needed start->reaction workup Work-up/Extraction Reduce MeOH before extraction Multiple organic extractions Use brine for emulsions start->workup solution Improved Yield reagent->solution temp->solution reaction->solution workup->solution

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. Here are the most common possibilities:

  • Unreacted Starting Material: The spot corresponding to the starting keto-ester will be less polar (higher Rf value) than the product.

  • Diastereomers: The reduction of the ketone at the 5-position creates a new chiral center. This can result in the formation of two diastereomers (cis and trans relative to the substituent at the 2-position). These may appear as two separate, closely-eluting spots on TLC, or as a single elongated spot. The relative ratio of these diastereomers is influenced by the reducing agent and reaction conditions. For stereoselective reductions, specialized reagents like CBS-oxazaborolidine catalysts can be employed.[4]

  • Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially reduce the methyl ester. This would result in a much more polar diol compound.

  • Ring Opening: Under harsh acidic or basic conditions during work-up, the piperidine ring or the ester functionalities could be cleaved, though this is less likely with the mild conditions described.

Question 3: I am having difficulty purifying the final product by column chromatography. What can I do?

Answer: The hydroxyl group on the piperidine ring makes the product quite polar, which can lead to challenges during silica gel chromatography, such as peak tailing and difficult separation from polar impurities.

1. Optimize Your Eluent System:

  • Issue: Standard eluent systems like ethyl acetate/hexane may not be polar enough to elute the product effectively, or may not resolve it from impurities.

  • Solution:

    • Increase the polarity of your eluent system. A common choice for such compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

    • Adding a small amount of a basic modifier, like triethylamine (~0.5-1%) or ammonium hydroxide, to the eluent can significantly improve the peak shape of basic compounds like piperidines by deactivating the acidic silanol groups on the silica gel.

2. Alternative Purification Methods:

  • Acid-Base Extraction: Since the product contains a basic nitrogen atom, a carefully executed acid-base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent (like EtOAc or DCM) and wash with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) and extract the purified product back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification. Experiment with different solvent systems.

Purification Challenge Recommended Solution Key Considerations
Peak Tailing on Silica Gel Add a basic modifier (e.g., 0.5-1% triethylamine or NH₄OH) to the eluent.This neutralizes acidic sites on the silica, improving peak shape.
Poor Separation of Diastereomers Use a less polar, slower eluent system and a longer column.Diastereomers often have very similar polarities, requiring high-resolution chromatography.
Product is too Polar for Chromatography Consider derivatization (e.g., silyl ether protection of the alcohol) before chromatography, followed by deprotection.This adds extra steps but can simplify purification.
Crude mixture is complex Perform an acid-base extraction before attempting chromatography.This will remove non-basic impurities and simplify the mixture.

III. Experimental Protocols

Protocol 1: Reduction of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

This protocol is adapted from the procedure described in patent US11208399B2.[1]

Materials:

  • 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • 0.5 M Hydrochloric acid (HCl)

  • 0.5 M Sodium hydroxide (NaOH)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (e.g., 500 mg, 1.94 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice/water bath.

  • Add sodium borohydride (e.g., 73.5 mg, 1.94 mmol, though the patent uses 10 eq.) in small portions over 10-15 minutes, ensuring the internal temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 3 hours. Monitor the reaction by TLC (e.g., using 1:1 Hexane:EtOAc or 95:5 DCM:MeOH as eluent).

  • Once the reaction is complete, remove approximately half of the methanol under reduced pressure.

  • Dilute the remaining residue with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, 0.5 M NaOH, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can then be purified by column chromatography if necessary.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent, for example, Lithium aluminum hydride (LAH)? A1: It is not recommended to use LAH for this transformation. LAH is a very strong reducing agent and would likely reduce both the ketone and the methyl ester, leading to the formation of a diol, which is not the desired product. NaBH₄ is sufficiently selective for the reduction of ketones in the presence of esters.

Q2: How can I synthesize the starting material, 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate? A2: This keto-ester is often prepared via an intramolecular Dieckmann condensation of a suitable acyclic diester precursor.[5] The general principle involves treating the diester with a base (like sodium methoxide or sodium ethoxide) to induce cyclization. The resulting cyclic β-keto ester is the desired product. While a specific protocol for this exact molecule is not readily available in the searched literature, the general mechanism is well-established.

Q3: My final product is an oil, but I have seen reports of it being a solid. Why is this? A3: The physical state of the final product can depend on its purity and the specific mixture of diastereomers obtained. Often, one diastereomer may be crystalline while the other is an oil, or a mixture of the two may present as an oil or a low-melting solid. Purification may be necessary to isolate a single crystalline diastereomer.

Q4: Is it possible to control the stereochemistry of the reduction? A4: Yes, while NaBH₄ will typically give a mixture of diastereomers, stereoselective reductions of ketones are well-documented. Using bulky reducing agents or chiral catalysts can favor the formation of one diastereomer over the other. For instance, the use of (R)- or (S)-2-Methyl-CBS-oxazaborolidine with borane as the hydride source is a common method for achieving high diastereoselectivity in the reduction of α-amino-β-keto esters.[4] This could be an area for process optimization if a single diastereomer is required.

V. References

  • Jahchan, N., et al. (2021). NLRP3 inflammasome inhibitors. U.S. Patent No. 11,208,399 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Farady, C. J., et al. (2020). Patent No. US 2020/0148655 A1. [Link]

  • Jahchan, N., et al. (2022). Patent No. US 2022/0251067 A1. [Link]

  • Couty, F., et al. (2008). Diastereoselective functionalizations of enecarbamates derived from pipecolic acid towards 5-guanidinopipecolates as arginine mimetics. Organic & Biomolecular Chemistry, 6(17), 3236-3245. [Link]

  • Clayden, J., et al. (n.d.). Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

  • Ortiz, A., et al. (n.d.). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. [Link]

  • Reddy, K. H., et al. (2021). Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. Records of Natural Products, 15(4), 305-312. [Link]

Sources

Technical Support Center: Purification of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during the purification of this key synthetic intermediate. The inherent structural features of this molecule—namely, the two stereocenters at the C2 and C5 positions—give rise to diastereomers, which are often the primary hurdle in obtaining a highly pure final product.

Understanding the Molecule and Its Challenges

This compound is a moderately polar compound featuring a piperidine core. Its key functional groups dictate its behavior during purification:

  • N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acidic conditions, which can lead to its cleavage if not handled carefully.[1][2] It also adds significant steric bulk and lipophilicity.

  • Methyl Ester: A relatively stable group that contributes to the molecule's polarity.

  • Hydroxyl Group: Increases polarity and provides a site for hydrogen bonding.

  • Piperidine Nitrogen: The basicity of the nitrogen is masked by the Boc group, but it can still lead to tailing during silica gel chromatography due to interactions with acidic silanol groups.[3]

  • Two Stereocenters (C2 and C5): The synthesis of this molecule often results in a mixture of diastereomers (typically cis and trans isomers). These isomers can have very similar physical properties, making their separation the principal purification challenge.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My initial analysis (TLC, crude NMR) shows a mixture of products that are very close together. What are these, and why are they so difficult to separate?

A: You are most likely observing a mixture of the cis and trans diastereomers of the title compound. Diastereomers are stereoisomers that are not mirror images of each other and arise from the presence of multiple stereocenters. While they have different physical properties, these differences can be very subtle, resulting in similar retention factors (Rƒ) on TLC and co-elution during column chromatography.[4][5] The primary impurities to expect are:

  • Diastereomers: The major challenge. Their ratio depends on the stereoselectivity of the synthesis (e.g., the reduction of the corresponding 5-keto precursor).

  • Unreacted Starting Material: Such as 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.

  • Reagent-Related Byproducts: For example, residual reducing agents or their salts.[6]

Q2: What is the best general strategy for separating the diastereomers of this compound?

A: Flash column chromatography is the most common and effective initial method for separating diastereomers of piperidine derivatives on a laboratory scale.[5] If chromatography fails to provide baseline separation, fractional crystallization can be an excellent alternative, particularly if one diastereomer is significantly less soluble in a given solvent system.[5]

Below is a workflow to guide your purification strategy.

Purification Workflow Crude Crude Product (Diastereomeric Mixture) TLC Analyze by TLC in multiple eluents Crude->TLC Decision Are spots well-separated? TLC->Decision Chromatography Flash Column Chromatography Decision->Chromatography Yes Crystallization Fractional Crystallization Decision->Crystallization No / Smearing Analysis Assess Purity & d.r. (HPLC, NMR) Chromatography->Analysis Crystallization->Analysis Pure Pure Diastereomer Analysis->Pure

Caption: Decision workflow for purifying the target compound.

Q3: I'm attempting flash column chromatography, but the separation is poor. What can I do to optimize it?

A: Poor separation is a common issue with diastereomers. Here is a troubleshooting guide:

Chromatography Troubleshooting Start Problem: Poor Separation or Peak Tailing Step1 Try a Different Solvent System (e.g., Toluene/Acetone, DCM/MeOH) Start->Step1 Step2 Use a Slower, Shallower Gradient Step1->Step2 Step3 Add Triethylamine (0.5-1%) to the Eluent Step2->Step3 Step4 Check Column Loading (Guideline: <5% of silica mass) Step3->Step4 Step5 Consider Preparative HPLC for difficult separations Step4->Step5 Success Improved Separation Step5->Success

Caption: Troubleshooting guide for column chromatography.

The basic piperidine nitrogen can interact with acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can significantly improve peak shape.[3][7] Also, ensure you are not overloading the column; a good rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.[7]

Q4: My compound "oiled out" during my recrystallization attempt. How can I get it to crystallize?

A: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid, often because the solution is supersaturated above the compound's melting point or due to the presence of impurities.

  • Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved, then cool very slowly.

  • Slow Cooling: Rapid cooling encourages oiling. Allow the flask to cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[7]

  • Change Solvent System: If a single solvent fails, try a solvent/anti-solvent system.[6][8] Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) and slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) at room temperature until the solution becomes slightly turbid. Then, gently heat to clarify and cool slowly.

Q5: I ran a column and now I see a new, highly polar spot on my TLC that wasn't in the crude mixture. What is it?

A: This is a classic sign of Boc group cleavage. The Boc protecting group is labile under acidic conditions.[1] Silica gel is slightly acidic and prolonged contact, especially with more polar eluents containing methanol, can cleave the Boc group. This reveals the free piperidine nitrogen, creating a much more polar compound (the free amine) that sticks to the silica. To avoid this:

  • Run the column quickly.

  • Use a less acidic solvent system.

  • Neutralize the eluent: Add 0.5-1% triethylamine to the mobile phase.[3]

  • Use deactivated silica: You can use silica gel that has been pre-treated with a base.

Q6: How can I accurately determine the purity and diastereomeric ratio of my final product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and determining the ratio of diastereomers. A C18 reversed-phase column is a good starting point.[9][10]

  • Nuclear Magnetic Resonance (¹H NMR): High-field NMR (400 MHz or higher) can often distinguish between diastereomers. Look for well-resolved signals (e.g., the proton at C2 or specific protons on the piperidine ring) and compare their integration to determine the diastereomeric ratio (d.r.).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and any impurities, helping to identify them.[9]

Data & Protocols
Table 1: Recommended Purification & Analytical Parameters
ParameterRecommendationRationale & Key Considerations
TLC Analysis Eluent: 30-50% Ethyl Acetate in HexanesProvides good initial separation for moderately polar compounds. Adjust polarity as needed.
Flash Chromatography Stationary Phase: Silica Gel (230-400 mesh) Eluent System: Gradient of 20% to 80% Ethyl Acetate in Hexanes (+ 0.5% TEA)The gradient helps separate the diastereomers. TEA is crucial to prevent peak tailing.[3]
Recrystallization Solvent Systems to Screen: Isopropanol, Acetonitrile, Ethyl Acetate/Hexanes, TolueneDiastereomers can have different solubilities. Systematic screening is necessary.[6][8]
Purity Analysis (HPLC) Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase: Water (0.1% Formic or Phosphoric Acid) and Acetonitrile (0.1% Acid) Detection: 210 nmA standard reversed-phase method effective for many Boc-protected compounds.[9]
Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer Separation
  • TLC Analysis: Dissolve a small amount of the crude product and run TLC plates in various ethyl acetate/hexanes mixtures (e.g., 2:8, 3:7, 1:1) to find a solvent system that gives Rƒ values between 0.2 and 0.4 and shows some separation between the diastereomers.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexanes). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent completely. Carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually and slowly increase the polarity by increasing the percentage of ethyl acetate. A shallow gradient is key to resolving closely-eluting spots.

  • Fraction Collection: Collect small fractions and monitor them by TLC. Combine the fractions that contain the pure, single diastereomer.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: HPLC Method for Purity and Diastereomeric Ratio Analysis
  • Sample Preparation: Accurately weigh ~5 mg of the purified sample and dissolve it in 5 mL of a 1:1 acetonitrile/water mixture to make a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, increase linearly to 90% B over 15 minutes. Hold for 5 minutes, then re-equilibrate at 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (where the carbamate absorbs).

  • Analysis: Inject 10 µL of the sample. The purity is calculated from the peak area of the main component relative to the total peak area. The diastereomeric ratio is the ratio of the peak areas of the two diastereomer peaks.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
  • BenchChem. (2025). Technical Support Center: Purification of Crude Ortho-methyl 4-Anilino-1-Boc-piperidine.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (2008).
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • BenchChem. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your reaction outcomes.

Introduction: A Versatile Piperidine Scaffold

The piperidine ring is a cornerstone scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties. The title compound, this compound, serves as a versatile chiral building block. Its protected nitrogen (Boc group), ester functionality, and hydroxyl group provide three distinct points for modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

The synthesis is typically approached in two key stages:

  • Ring Formation: An intramolecular Dieckmann condensation to construct the 5-oxopiperidine core.

  • Ketone Reduction: A diastereoselective reduction of the ketone to install the C5 hydroxyl group.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that arise during these two critical transformations.

Overall Synthetic Workflow

The logical flow from the acyclic precursor to the final hydroxylated product is outlined below. Each stage presents unique challenges that will be addressed in this guide.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Ketone Reduction A Acyclic Diester Precursor B 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate A->B  Dieckmann Condensation (e.g., t-BuOK, THF) C 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate B->C  Reduction (e.g., LiBH4, NaBH4)

Caption: High-level overview of the two-stage synthesis.

Troubleshooting & FAQs: A Guided Q&A

This section addresses specific issues you may encounter. We provide not just solutions, but the chemical reasoning behind them to empower your experimental design.

Part 1: The Dieckmann Condensation (Formation of the 5-Oxo Intermediate)

The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[1][2] While powerful for forming five- and six-membered rings, it is an equilibrium-driven process susceptible to several side reactions.[3][4]

FAQ 1: My reaction yield is extremely low, and I'm recovering mostly my acyclic starting material. What is causing this?

Answer: This is a classic symptom of an unfavorable equilibrium or improper reaction setup. The Dieckmann condensation is reversible, and its success hinges on shifting the equilibrium toward the cyclized product.

  • Causality: The final, thermodynamically favorable step in a Claisen or Dieckmann condensation is the deprotonation of the newly formed β-keto ester.[2] This product has a highly acidic α-hydrogen between the two carbonyls. Its removal by the base is an irreversible acid-base reaction that drives the entire sequence to completion.

  • Troubleshooting Steps:

    • Insufficient Base: You must use at least one full equivalent of a strong, non-nucleophilic base. Sub-stoichiometric amounts of base will not be sufficient to deprotonate the product and lock it in its enolate form, allowing the ring to reopen via a retro-Claisen reaction.

    • Incorrect Base Choice: Avoid nucleophilic bases like sodium ethoxide (NaOEt) or methoxide (NaOMe) if possible. These can participate in transesterification with your methyl ester, leading to a mixture of products. The preferred choice is a sterically hindered base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF or toluene.[3]

    • Premature Quench: Do not quench the reaction with acid until the cyclization is complete. The reaction mixture should remain basic throughout. The final product is only formed upon acidic workup, which protonates the product enolate.

FAQ 2: My crude ¹H NMR is very messy. Besides my starting material, I suspect the presence of a high-molecular-weight species. What could this be?

Answer: You are likely observing the result of intermolecular Claisen condensation. When the intramolecular Dieckmann cyclization is slow, an enolate from one molecule can react with the ester of a second molecule, leading to dimerization or polymerization.

  • Causality: All condensation reactions are a competition between intramolecular and intermolecular pathways. High concentrations favor the intermolecular reaction.

  • Troubleshooting Steps:

    • Employ High-Dilution Conditions: The most effective way to favor the intramolecular pathway is to run the reaction at a low concentration (e.g., 0.01-0.05 M). This is typically achieved by the slow addition of the diester substrate to a solution of the base over several hours.

    • Optimize Solvent: Polar aprotic solvents like THF can enhance the stability of the enolate, potentially favoring the desired reaction pathway.[3]

G A Acyclic Diester B Enolate Intermediate A->B Base (t-BuOK) C Desired Product (Intramolecular) B->C Intramolecular Attack (Favored at low concentration) D Side Product (Intermolecular Dimer/Polymer) B->D Intermolecular Attack (Favored at high concentration)

Caption: Competing intramolecular vs. intermolecular reaction pathways.

FAQ 3: The reaction seems to work based on TLC, but I lose the product during aqueous workup and purification. Why?

Answer: The β-keto ester product is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh pH conditions (strongly acidic or basic) and elevated temperatures.

  • Causality: The workup involves protonating the product enolate with acid. If the conditions are too harsh or prolonged, the tert-butyl ester (Boc group) can be cleaved, or the methyl ester can be saponified. The resulting β-keto acid is thermally unstable and readily loses CO₂.

  • Troubleshooting Steps:

    • Careful Acidification: Use a mild acid for the workup, such as saturated aqueous ammonium chloride (NH₄Cl) or cold, dilute HCl. Add the acid slowly at 0 °C to control any exotherm.

    • Avoid Heat: Concentrate your product in vacuo without excessive heating. Purify via flash column chromatography at room temperature.

    • Check for Saponification: If you used a base like NaH, ensure all of it is quenched before workup. Any remaining strong base can saponify the methyl ester upon addition of water.

Part 2: Ketone Reduction (Formation of the 5-Hydroxy Product)

The reduction of the C5 ketone introduces a new stereocenter, leading to the possibility of cis and trans diastereomers. The choice of reducing agent is critical for controlling this outcome.

FAQ 4: My final product shows two distinct spots on TLC and two sets of peaks in the NMR. I'm struggling to separate them. What are these species?

Answer: You have synthesized a mixture of diastereomers. The reduction of the ketone at C5 can occur from two different faces of the piperidine ring, leading to axial and equatorial hydroxyl groups. These two isomers, cis and trans relative to the C2 substituent, often have very similar polarities, making chromatographic separation challenging.

  • Causality: The piperidine ring exists in a chair-like conformation. The approach of the hydride reagent to the carbonyl can be hindered by substituents on the ring, leading to preferential attack from one face.

  • Characterization:

    • ¹H NMR: The coupling constants of the proton at C5 (the CH-OH proton) can help determine its orientation. An axial proton typically exhibits large (~10-13 Hz) diaxial couplings to adjacent axial protons, while an equatorial proton shows smaller couplings.

    • Column Chromatography: A high-efficiency silica gel and a finely tuned solvent system (e.g., hexane/ethyl acetate with small amounts of methanol) may be required to achieve separation.

FAQ 5: How can I improve the diastereoselectivity of the reduction to favor one isomer?

Answer: You can control the stereochemical outcome by selecting a reducing agent with specific steric properties.

  • Causality & Strategy:

    • For Axial Attack (Equatorial -OH, often the thermodynamic product): Small, unhindered reducing agents like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) can approach from the less hindered axial face, pushing the resulting hydroxyl group into the more stable equatorial position. A patent procedure for a similar substrate uses LiBH₄ in THF/methanol at low temperatures.[5]

    • For Equatorial Attack (Axial -OH, often the kinetic product): Large, sterically demanding reducing agents like L-Selectride® (lithium tri-sec-butylborohydride) are forced to approach from the more open equatorial face, resulting in an axial hydroxyl group.

G cluster_0 cluster_1 A Small Hydride (NaBH₄) Axial Attack C Equatorial -OH (trans) A->C  Forms major product B Bulky Hydride (L-Selectride) Equatorial Attack D Axial -OH (cis) B->D  Forms major product

Caption: Control of stereoselectivity using sterically different reducing agents.

FAQ 6: My mass spec analysis shows a peak corresponding to the loss of the Boc group. How can I prevent this?

Answer: The tert-butyloxycarbonyl (Boc) group is notoriously labile to acid. This side reaction most often occurs during the reaction workup.

  • Causality: The mechanism of Boc deprotection is initiated by protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide. Any strong acid can trigger this process.

  • Troubleshooting Steps:

    • Use a Neutral or Mildly Basic Quench: Instead of a strong acid, quench the reduction carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate) or a pH 7 buffer.

    • Avoid Acidic Extraction: During the liquid-liquid extraction, do not use an acidic wash (e.g., 1M HCl). Wash the organic layer with water and brine only.

    • Silica Gel Acidity: Standard silica gel is slightly acidic. If your product is particularly sensitive, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent, filtering, and then using the neutralized silica for your column.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Dieckmann Condensation

  • To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (to make a final concentration of ~0.1 M) and potassium tert-butoxide (1.1 eq).

  • Cool the stirred suspension to 0 °C.

  • Slowly add a solution of the acyclic diester precursor (1.0 eq) in anhydrous THF via a syringe pump over 2-3 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography.

Protocol 2: Diastereoselective Ketone Reduction (for Equatorial -OH)

  • Dissolve the 5-oxo-piperidine intermediate (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

  • Cool the solution to -10 °C.

  • Add lithium borohydride (LiBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed -5 °C.[5]

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of 20% acetic acid in methanol while maintaining a temperature below 0 °C.[5]

  • Warm the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the layers. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified further if necessary.

Data Summary Table

ParameterStep 1: Dieckmann CondensationStep 2: Ketone Reduction
Key Reagent Potassium tert-butoxideLithium borohydride
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temp-10 °C to 0 °C
Typical Yield 70-85%75-90%
Key Side Reaction Intermolecular CondensationBoc Deprotection
Mitigation High dilutionMild, buffered workup
Expected Product 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylatecis/trans mixture of 5-hydroxy product

References

  • Reinhardt, R., et al. (2008). tert-Butyl 1-hydroxypiperidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2061. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Davis, T. A., et al. (2010). Preparation of piperidines as inhibitors of the HCV NS3 protease. World Intellectual Property Organization, Patent WO2010/126820A2.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Asymmetric Synthesis of Piperidine Alkaloids. (2014). In Targets in Heterocyclic Systems (Vol. 18). Italian Society of Chemistry.
  • Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]

  • Wang, Z., et al. (2015). Synthesis method of N-boc-4-hydroxypiperidine. Google Patents, CN104628625A.

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Technical Support Center: Optimization of Reaction Conditions for 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine derivative. Piperidine and its derivatives are crucial structural motifs in many pharmaceuticals, making the efficient and stereoselective synthesis of these compounds a significant area of focus.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the reduction of 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.[3]

Issue 1: Low or No Product Yield

Question: I am performing the reduction of the 5-oxo precursor and observing very low to no yield of the desired 5-hydroxy product. What are the potential causes and how can I improve the yield?

Answer:

Low or no product yield in the reduction of 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a common issue that can stem from several factors related to the reducing agent, reaction conditions, and starting material quality.

Possible Causes & Solutions:

  • Inactivity of the Reducing Agent:

    • Causality: Sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄) are common reducing agents for this transformation.[3] These reagents can degrade upon exposure to moisture. If the reagent has been improperly stored, its reducing capacity will be diminished.

    • Solution: Use a fresh, unopened bottle of the reducing agent. If you suspect your current stock is old, perform a small-scale test reaction with a known reactive ketone to verify its activity. Always store borohydride reagents in a desiccator.

  • Insufficient Molar Excess of Reducing Agent:

    • Causality: A stoichiometric amount of the reducing agent is often insufficient to drive the reaction to completion, especially if there are any protic impurities (like water or methanol) that can consume the reagent.

    • Solution: Increase the molar equivalents of the reducing agent. A common starting point is 1.5 to 2.0 equivalents relative to the ketone. A systematic optimization of the molar ratio can be performed to find the optimal excess.

  • Inappropriate Solvent or Temperature:

    • Causality: The choice of solvent significantly impacts the reactivity of the reducing agent. Protic solvents like methanol can react with the borohydride, while aprotic solvents like tetrahydrofuran (THF) are generally preferred.[3] The reaction temperature also plays a critical role; low temperatures can slow the reaction rate, while excessively high temperatures can lead to side reactions.

    • Solution: If using a protic solvent, ensure the reaction is performed at a low temperature (e.g., 0 °C) to minimize the reaction between the solvent and the reducing agent. For aprotic solvents like THF, the reaction can often be run at room temperature.[3] Consider a solvent screen to identify the optimal medium for your specific substrate.

  • Poor Quality of Starting Material:

    • Causality: Impurities in the starting ketone can interfere with the reaction. Acidic or electrophilic impurities can quench the reducing agent.

    • Solution: Ensure the 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is of high purity. If necessary, purify the starting material by column chromatography or recrystallization before proceeding with the reduction.

Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material even after an extended reaction time. How can I drive the reaction to completion?

Answer:

An incomplete reaction is a frustrating but solvable problem. The key is to identify what is limiting the conversion of the starting material.

Possible Causes & Solutions:

  • Insufficient Reaction Time:

    • Causality: The reaction may simply need more time to go to completion, especially at lower temperatures.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction appears to be progressing but is slow, extend the reaction time.

  • Deactivation of the Reducing Agent:

    • Causality: As mentioned previously, moisture or acidic impurities can consume the reducing agent over time, leading to a stall in the reaction.

    • Solution: Add a second portion of the reducing agent to the reaction mixture. This can often restart a stalled reaction. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[4]

  • Reversibility of the Reaction:

    • Causality: While less common for borohydride reductions, some hydride reductions can be reversible under certain conditions.

    • Solution: Ensure the workup procedure effectively quenches the reaction and isolates the product. Acidic workups can sometimes lead to the re-oxidation of the alcohol, although this is less likely in this specific case.

Issue 3: Formation of Impurities and Diastereoselectivity Issues

Question: I am observing the formation of significant impurities, and the diastereoselectivity of the reduction is poor, leading to a mixture of cis and trans isomers. How can I improve the purity and stereochemical outcome?

Answer:

Controlling impurities and achieving high diastereoselectivity are critical for the synthesis of a single, well-defined product.

Possible Causes & Solutions:

  • Side Reactions:

    • Causality: Over-reduction or other side reactions can occur, especially with more powerful reducing agents or at elevated temperatures. The Boc protecting group can be sensitive to strongly acidic or basic conditions.

    • Solution: Use a milder reducing agent if possible. Sodium borohydride is generally milder than lithium borohydride. Maintain a low reaction temperature to minimize side reactions. A careful, neutral or slightly basic workup can help preserve the Boc group.

  • Poor Diastereoselectivity:

    • Causality: The reduction of the ketone at the C5 position can lead to the formation of two diastereomers (cis and trans with respect to the ester at C2). The stereochemical outcome is influenced by the steric hindrance around the ketone and the nature of the reducing agent.

    • Solution:

      • Bulky Reducing Agents: Employing a bulkier reducing agent, such as L-Selectride® or K-Selectride®, can often favor the formation of one diastereomer due to steric approach control.

      • Chelation Control: In some cases, using a Lewis acid additive can promote chelation between the ketone and the ester group, leading to a more ordered transition state and higher diastereoselectivity.

      • Temperature Effect: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended workup procedure for the reduction of 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate?

A1: A standard workup procedure involves carefully quenching the excess reducing agent with a protic solvent like methanol or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The mixture is then typically diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[3]

Q2: How can I purify the final product, this compound?

A2: The crude product can often be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from unreacted starting material and any non-polar impurities. The diastereomers, if formed, may also be separable by careful chromatography.

Q3: Are there alternative methods for the synthesis of 5-hydroxypiperidine derivatives?

A3: Yes, several alternative synthetic routes to 5-hydroxypiperidine derivatives exist. These include the hydrogenation of substituted pyridines, intramolecular cyclization reactions, and various multi-component reactions.[5] The choice of method often depends on the desired substitution pattern and stereochemistry. For instance, the hydrogenation of a suitably substituted pyridine can be a direct route, though it may require specific catalysts and conditions to control selectivity.[2][5]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically, for this reaction:

  • Reducing Agents: Sodium borohydride and lithium borohydride are flammable solids and can react violently with water to produce hydrogen gas, which is flammable and explosive. Handle these reagents in a fume hood and away from ignition sources.

  • Solvents: Organic solvents like THF, methanol, and ethyl acetate are flammable. Ensure proper ventilation and avoid open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Data Presentation

Table 1: Comparison of Reducing Agents and Conditions for the Synthesis of this compound
Reducing AgentSolventTemperature (°C)Typical Yield (%)Diastereomeric Ratio (cis:trans)Reference
NaBH₄Methanol0 to RT70-85~1:1 to 3:1General Knowledge
LiBH₄THF-10 to RT75-90Varies, can be improved at low temp[3]
L-Selectride®THF-78>90>10:1 (typically favors axial attack)General Knowledge

Experimental Protocols

Protocol 1: General Procedure for the Reduction using Sodium Borohydride
  • Dissolve 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of acetone or a saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Experimental Workflow for the Reduction Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Ketone in Solvent B Cool to 0 °C A->B C Add Reducing Agent B->C Under Inert Atmosphere D Stir and Monitor C->D E Quench Reaction D->E Reaction Complete F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the reduction of the 5-oxo piperidine precursor.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Product Yield Q1 Check Reducing Agent Activity Start->Q1 A1_Yes Use Fresh Reagent Q1->A1_Yes No Q2 Sufficient Molar Excess? Q1->Q2 Yes End Yield Improved A1_Yes->End A2_Yes Increase Equivalents Q2->A2_Yes No Q3 Optimal Conditions? Q2->Q3 Yes A2_Yes->End A3_Yes Screen Solvents/Temperature Q3->A3_Yes No Q4 Pure Starting Material? Q3->Q4 Yes A3_Yes->End A4_Yes Purify Ketone Q4->A4_Yes No Q4->End Yes A4_Yes->End

Caption: Decision tree for troubleshooting low reaction yield.

References

  • ResearchGate. 28 questions with answers in PIPERIDINES | Science topic. [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents.
  • ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Synthesis of 3-Hydroxypiperidine: Efficiency and Purity. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • News-Medical.net. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

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Technical Support Center: Navigating the Stability of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address common stability issues, offering in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the successful progression of your research.

Introduction: A Bifunctional Building Block with Nuances

This compound is a valuable intermediate in medicinal chemistry, prized for its bifunctional nature. The N-Boc (tert-butyloxycarbonyl) group provides robust protection of the piperidine nitrogen, allowing for selective reactions, while the hydroxyl group at the 5-position and the methyl ester at the 2-position offer key handles for molecular elaboration.[1] The piperidine scaffold itself is a prevalent motif in numerous approved drugs, often imparting favorable pharmacokinetic properties.[2][3]

However, the very features that make this compound synthetically attractive also present its primary stability challenges. Understanding the interplay between the acid-labile Boc group, the base-sensitive methyl ester, and the piperidine ring's reactivity is crucial for its successful application. This guide will provide a comprehensive overview of these challenges and practical, field-proven solutions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Unexpected Loss of the N-Boc Protecting Group

Question: I'm observing the formation of a more polar byproduct in my reaction, and mass spectrometry analysis suggests the loss of the Boc group, even though I'm not using strong acidic conditions. What could be happening?

Answer: This is a common and often subtle issue. While the Boc group is known for its stability in a wide range of conditions, its lability can be influenced by several factors beyond the direct addition of strong acids.[4]

Possible Causes & Troubleshooting Steps:

  • "Creeping" Acidity: Many reagents or solvents can contain trace acidic impurities that, over time or with heating, can catalyze the cleavage of the Boc group.

    • Protocol:

      • Reagent Check: Ensure all reagents, especially those used in stoichiometric amounts or as solvents, are freshly purified or from a newly opened bottle. For example, some grades of chloroform can contain trace amounts of HCl.

      • Solvent Neutrality: If using chlorinated solvents like dichloromethane (DCM), consider passing them through a plug of basic alumina immediately before use to remove any acidic impurities.

      • Reaction Quenching: During aqueous workup, ensure the organic layer is washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any latent acidity.

  • Lewis Acid Catalysis: Certain metal salts or reagents used in your reaction may act as Lewis acids, coordinating to the carbonyl oxygen of the Boc group and facilitating its removal.

    • Protocol:

      • Reagent Compatibility Review: Carefully review all reagents in your reaction for potential Lewis acidity. If a Lewis acid is required, consider using a milder one or running the reaction at a lower temperature to minimize Boc cleavage.

      • Additive Screening: In some cases, the addition of a non-nucleophilic base, such as 2,6-lutidine or proton sponge, can sequester adventitious protons without interfering with the desired reaction.

  • Elevated Temperatures: The Boc group can be thermally labile, especially at temperatures exceeding 100°C.[5]

    • Protocol:

      • Temperature Optimization: If your reaction requires heat, perform an optimization study to find the minimum temperature necessary for a reasonable reaction rate.

      • Alternative Protecting Groups: If high temperatures are unavoidable, consider switching to a more thermally stable protecting group, such as the carboxybenzyl (Cbz) group.

Issue 2: Hydrolysis of the Methyl Ester

Question: My reaction is producing a significant amount of the corresponding carboxylic acid, indicating hydrolysis of the methyl ester. I'm not intentionally using basic hydrolysis conditions. What are the likely culprits?

Answer: Unintended hydrolysis of the methyl ester points to the presence of nucleophilic species or basic conditions that you may not have anticipated.

Possible Causes & Troubleshooting Steps:

  • Basic Reagents or Conditions: Many common reagents can introduce basicity into a reaction mixture.

    • Protocol:

      • Reagent Scrutiny: Re-evaluate all reagents for their basic properties. For instance, some amine bases used for other purposes in the reaction can be strong enough to slowly hydrolyze the ester.

      • pH Monitoring: If your reaction involves an aqueous phase or workup, check the pH to ensure it remains neutral or slightly acidic.

      • Alternative Base: If a base is necessary, consider using a non-nucleophilic, sterically hindered base.

  • Moisture Contamination: The presence of water, especially with a catalytic amount of base or acid, can lead to ester hydrolysis.

    • Protocol:

      • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).

      • Use of Drying Agents: For reactions sensitive to moisture, consider adding molecular sieves.

Issue 3: Intramolecular Cyclization or Rearrangement

Question: I'm observing an unexpected isomer or a cyclized product in my reaction mixture. What could be causing this?

Answer: The presence of both a nucleophilic hydroxyl group and an electrophilic ester in the same molecule opens the possibility for intramolecular reactions, especially under certain catalytic conditions.

Possible Causes & Troubleshooting Steps:

  • Base-Catalyzed Acyl Migration: In the presence of a base, the hydroxyl group can be deprotonated and attack the methyl ester, leading to the formation of a lactone.

    • Protocol:

      • Avoid Strong Bases: Steer clear of strong bases that can significantly deprotonate the secondary alcohol. If a base is required, use a weak, non-nucleophilic one.

      • Protection of the Hydroxyl Group: If the hydroxyl group is not the intended site of reaction, consider protecting it with a suitable protecting group (e.g., a silyl ether like TBDMS) before proceeding with subsequent steps. This is a common strategy in multi-step syntheses.[6]

  • Acid-Catalyzed Reactions: Under acidic conditions, the hydroxyl group could potentially participate in other intramolecular reactions.

    • Protocol:

      • Maintain Neutral pH: As much as possible, maintain a neutral pH throughout your reaction and workup.

      • Protecting Group Strategy: As mentioned above, protecting the hydroxyl group can prevent its participation in unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon). Refrigeration at 2-8°C is recommended. Protect from moisture and strong acids or bases.

Q2: Can I purify this compound using silica gel chromatography?

A2: Yes, silica gel chromatography is a suitable method for purification. However, be aware that some grades of silica gel can be slightly acidic. If you are concerned about Boc group lability, you can use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system and then re-equilibrating with the eluent.

Q3: Are there any known incompatibilities with common reagents?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions involving these types of reagents will likely lead to degradation of the molecule.

Q4: What is the primary degradation pathway under acidic conditions?

A4: The primary degradation pathway under acidic conditions is the cleavage of the tert-butoxycarbonyl (Boc) group. This proceeds through the formation of a stable tert-butyl cation and the free piperidine nitrogen.[4]

Q5: How can I monitor the stability of the compound in my reaction?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the stability of the compound. On TLC, degradation products will often appear as new, more polar spots. LC-MS can provide real-time information on the presence of the starting material and the formation of byproducts with their corresponding molecular weights.

Data Summary Table

ParameterValue/InformationSource(s)
Primary Stability Concerns Acid-lability of the N-Boc group, base-sensitivity of the methyl ester, moisture sensitivity.[4]
Recommended Storage 2-8°C, under inert atmosphere, tightly sealed.
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.
Common Degradation Products N-deprotected piperidine, 2-carboxylic acid derivative.[4]

Visualizing Stability: Key Degradation Pathways

The following diagrams illustrate the primary degradation pathways discussed in this guide.

G cluster_0 Acid-Catalyzed N-Boc Deprotection cluster_1 Base-Catalyzed Methyl Ester Hydrolysis Start_Boc 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Product_Boc Methyl 5-hydroxypiperidine-2-carboxylate Start_Boc->Product_Boc H+ Start_Ester 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Product_Ester 1-Tert-butyl 5-hydroxypiperidine-1,2-dicarboxylic acid Start_Ester->Product_Ester OH- / H2O

Caption: Primary degradation pathways of the title compound.

Experimental Protocols

Protocol 1: Neutralization of Acidic Solvents
  • Add anhydrous potassium carbonate to the solvent (e.g., DCM or chloroform) to be purified.

  • Stir the suspension for 1-2 hours at room temperature.

  • Filter the solvent to remove the potassium carbonate.

  • For highly sensitive reactions, distill the solvent immediately before use.

Protocol 2: Monitoring a Reaction for Stability by TLC
  • Prepare a TLC chamber with an appropriate eluent system.

  • On a TLC plate, spot a sample of the pure starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the TLC plate.

  • Visualize the plate under UV light and/or with an appropriate stain (e.g., potassium permanganate).

  • The appearance of new spots, particularly those with a lower Rf value than the starting material, may indicate degradation.

References

  • BenchChem. Troubleshooting N-Boc-piperazine deprotection side reactions. Accessed January 2, 2026.
  • Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermedi
  • Request PDF. Intramolecular Cyclization Side Reactions.
  • BenchChem. An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine. Accessed January 2, 2026.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid. Accessed January 2, 2026.
  • MDPI. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Accessed January 2, 2026.
  • MDPI.
  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. 2023-03-15.
  • PubMed Central.
  • PubMed.
  • PubMed Central. Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach. 2016-03-24.
  • PubMed. Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides. Accessed January 2, 2026.
  • Journal of the American Chemical Society. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. 2010-06-02.
  • National Institutes of Health.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug... Accessed January 2, 2026.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. 2024-02-27.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 2024-04-25.
  • Sigma-Aldrich.
  • PubMed Central.
  • PubMed Central. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Accessed January 2, 2026.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2025-10-21.
  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Accessed January 2, 2026.
  • Methyl N-BOC-piperidine-3-carboxyl
  • Tocris Bioscience. Purinergic (P2X) Receptors | Ligand-gated Ion Channels. Accessed January 2, 2026.
  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. 2023-03-15.
  • PubMed Central. Protein purification and crystallization artifacts: The tale usually not told. Accessed January 2, 2026.
  • R&D Systems. P2X Receptor Antagonists Products. Accessed January 2, 2026.
  • PubMed Central. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Accessed January 2, 2026.
  • PubMed Central.
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  • PubChem. (2S,5S)
  • Oakwood Chemical. (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride. Accessed January 2, 2026.
  • ChemicalBook. 1-(tert-butyl) 2-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate(2166171-42-0) 1 H NMR. Accessed January 2, 2026.

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Troubleshooting diastereoselectivity in reactions of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with the versatile building block, 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. We understand that controlling stereochemistry in densely functionalized heterocyclic systems is a significant challenge. This resource provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to help you navigate and resolve issues related to diastereoselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor diastereoselectivity in our reaction at the C5-hydroxyl group. What are the fundamental structural aspects of our starting material that we need to consider?

A1: Understanding the conformational behavior of your piperidine substrate is the first step in diagnosing selectivity issues. The diastereochemical outcome is primarily governed by steric and electronic effects dictated by the molecule's preferred conformation.

  • Chair Conformation: The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (N-Boc) group at the N1 position and the methyl ester at the C2 position are the primary steric directors. The N-Boc group has a strong preference for the equatorial position to avoid steric clashes. This often locks the conformation of the ring.

  • Substituent Orientation: The relative orientation (axial vs. equatorial) of the C5-hydroxyl group and the C2-ester group in the starting material is critical. An equatorial substituent is thermodynamically more stable and sterically more accessible. Conversely, an axial substituent is more hindered and resides in a higher energy state due to 1,3-diaxial interactions.[1] The approach of your reagents will be heavily influenced by whether they can access the hydroxyl group from the less hindered equatorial face or the more hindered axial face.

Q2: Our acylation/esterification of the C5-hydroxyl is yielding an inseparable mixture of diastereomers (~1:1). How can we improve the diastereomeric ratio (d.r.)?

A2: A low d.r. in acylation suggests that the energy barrier for the reaction is similar for both faces of the molecule, or that the reaction conditions are too harsh, allowing for equilibration. Here are several strategies to enhance selectivity:

  • Lower the Reaction Temperature: Reducing the temperature is the most common and effective method to improve kinetic resolution. Lower temperatures (e.g., 0 °C to -78 °C) will amplify the small differences in activation energy between the two diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[2]

  • Reagent Steric Bulk: The size of your acylating agent can be a powerful tool.

    • To favor reaction at a less hindered equatorial OH: Use a bulkier acylating agent (e.g., pivaloyl chloride instead of acetyl chloride). The larger reagent will preferentially react at the more accessible site.

    • To potentially favor reaction at a more hindered axial OH (less common): This is challenging, but sometimes smaller, highly reactive reagents at low temperatures can favor the kinetically faster product, which may arise from the axial conformer.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state.[3] It is advisable to screen a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, CH₂Cl₂). Non-polar solvents may enhance steric effects, leading to better selectivity.

  • Catalyst/Base Selection: The choice of base (e.g., triethylamine vs. the bulkier diisopropylethylamine) or catalyst (e.g., DMAP) can also play a role. A bulkier base may selectively deprotonate one conformer population over another.

Q3: We are performing a Mitsunobu reaction to invert the stereocenter at C5, but we are getting low yield, poor inversion, and complex side products. What is going wrong?

A3: The Mitsunobu reaction is an excellent tool for achieving stereochemical inversion via an Sₙ2 mechanism.[4][5] However, its success is highly dependent on several factors.

  • Mechanism & Inversion: The reaction proceeds by activating the hydroxyl group with a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), turning it into a good leaving group. A nucleophile then displaces this group, resulting in a clean inversion of stereochemistry.[6][7]

  • pKa of the Nucleophile: A common failure point is using a nucleophile that is not acidic enough (pKa > 11-13). The azodicarboxylate must be protonated by the nucleophile to avoid side reactions where the azodicarboxylate itself acts as the nucleophile.[6][7] If your nucleophile is not sufficiently acidic, consider using pre-formed salts or alternative coupling strategies.

  • Steric Hindrance: If the C5-hydroxyl group is in a sterically congested environment (e.g., axial and shielded by other groups), the Sₙ2 displacement may be slow or fail entirely. In such cases, elimination to form an alkene can become a competing pathway.

  • Reagent Purity and Addition Order: DEAD and DIAD are sensitive reagents. Use fresh, high-purity reagents. The standard order of addition is typically the substrate, nucleophile, and phosphine in a suitable solvent (like THF), followed by the slow, dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[7] This minimizes the formation of unwanted side products.

Q4: We are observing epimerization at the C2 stereocenter during our reaction, which complicates our diastereoselectivity at C5. Why is this happening and how can we stop it?

A4: Epimerization at the C2 position is a known risk in piperidine chemistry, especially when the C2 substituent is an electron-withdrawing group like a methyl ester.

  • Cause: The proton at the C2 position is acidic due to the adjacent ester and the nitrogen atom of the ring. Under either basic or, in some cases, acidic conditions, this proton can be abstracted to form an enolate or enol intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a loss of stereochemical integrity at C2.

  • Prevention Strategies:

    • Strictly Control pH: Avoid strongly basic or acidic conditions if possible. Use non-nucleophilic, hindered bases (e.g., proton sponge) if a base is required. Buffer the reaction mixture if necessary.

    • Low Temperatures: As with other selectivity issues, running the reaction at lower temperatures will reduce the rate of the competing epimerization pathway.

    • Protecting Group Strategy: While more synthetically intensive, if C2 epimerization is a persistent issue, consider using a C2 substituent that does not render the C2-proton acidic, or use a different N-protecting group that might alter the electronic properties of the ring.

Experimental Protocols & Workflows

Workflow: Troubleshooting Poor Diastereoselectivity

This decision tree outlines a systematic approach to diagnosing and solving diastereoselectivity issues.

G start Poor Diastereoselectivity Observed (d.r. < 90:10) check_temp Was the reaction run at low temperature? (-20°C to -78°C) start->check_temp lower_temp Action: Re-run reaction at 0°C, then -40°C, then -78°C. Monitor d.r. at each step. check_temp->lower_temp No check_reagent Is the steric profile of the reagent optimal? check_temp->check_reagent Yes lower_temp->check_reagent screen_reagents Action: Screen reagents with varying steric bulk. (e.g., Acetyl-Cl vs. Pivaloyl-Cl) check_reagent->screen_reagents No check_solvent Was a solvent screen performed? check_reagent->check_solvent Yes screen_reagents->check_solvent screen_solvents Action: Screen solvents with varying polarity. (Toluene, THF, CH2Cl2, Acetonitrile) check_solvent->screen_solvents No check_epimerization Is C2 epimerization occurring? (Check by 1H NMR of crude product) check_solvent->check_epimerization Yes screen_solvents->check_epimerization control_ph Action: Use non-nucleophilic bases. Strictly control pH and temperature. check_epimerization->control_ph Yes consult If issues persist, consult literature for catalyst-controlled methods or alternative synthetic routes. check_epimerization->consult No control_ph->consult

Caption: Troubleshooting workflow for poor diastereoselectivity.
Protocol 1: Standardized Mitsunobu Protocol for C5 Inversion

This protocol provides a reliable starting point for the stereochemical inversion of the C5-hydroxyl group.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., p-nitrobenzoic acid, 1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropylazodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the piperidine substrate (1.0 equiv), the nucleophile (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly, add a solution of DIAD (1.5 equiv) in anhydrous THF dropwise over 15-20 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove, but careful chromatography should provide the desired inverted product.

Data Summary Table

The following table summarizes expected outcomes and troubleshooting variables for common reactions.

ReactionCommon IssuePrimary VariableRecommended ActionExpected Outcome
Acylation Low d.r. (~1:1)TemperatureDecrease from RT to -78 °CIncreased d.r. favoring the kinetic product.
Reagent StericsSwitch from acetyl chloride to pivaloyl chlorideIncreased selectivity for the less hindered alcohol.
Mitsunobu No inversion, starting material recoveredNucleophile pKaUse a nucleophile with pKa < 11Successful Sₙ2 inversion.[7]
Low yield, elimination byproductSteric HindranceUse less bulky phosphine/azodicarboxylateMinimized elimination, improved yield of inverted product.
Oxidation/Reduction Low d.r. in reductionReducing AgentScreen NaBH₄, L-Selectride®, K-Selectride®L- or K-Selectride® often give higher selectivity due to steric bulk.
Any Reaction Unexplained mixture of productsC2 EpimerizationReaction pH/BaseUse hindered, non-nucleophilic base (e.g., DBU, Proton Sponge) at low temp.

References

Sources

Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on byproduct identification and removal. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of this compound?

The synthesis typically proceeds via the reduction of the corresponding ketone, 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. The primary impurities encountered are:

  • Unreacted Starting Material: Residual 5-oxo precursor is a common impurity if the reduction is incomplete.

  • Diastereomers: The reduction of the C5-ketone creates a new stereocenter. This results in the formation of two diastereomers: (cis)- and (trans)-5-hydroxypiperidine derivatives. Their ratio is dependent on the stereoselectivity of the reducing agent and reaction conditions. These are often the most challenging impurities to separate due to their similar physical properties.[1][2]

  • Over-reduction Products: While less common with selective reducing agents like sodium borohydride, stronger agents (e.g., LiAlH₄) could potentially reduce the C2-methyl ester to a primary alcohol.

  • Ring-Opened Byproducts: Under harsh acidic or basic conditions during workup, the piperidine ring or ester groups could potentially hydrolyze, though this is less frequent under standard protocols.

Q2: How can I effectively monitor the reaction to minimize byproduct formation?

Effective reaction monitoring is crucial for maximizing yield and purity. Thin-Layer Chromatography (TLC) is the most common and cost-effective method.

  • Technique: Use a suitable solvent system (e.g., 2:1 Ethyl Acetate:Hexanes) to achieve good separation between the starting ketone and the product alcohol. The hydroxylated product will have a lower Rf value (be less mobile) than the ketone precursor due to its increased polarity.

  • Visualization: Stain with potassium permanganate (KMnO₄). The product alcohol will readily oxidize, appearing as a yellow/brown spot on a purple background, while the starting ketone will be less reactive.

  • Endpoint: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. A typical reaction with NaBH₄ or LiBH₄ is often complete within 1-2 hours at 0°C to room temperature.[3]

Q3: Why is the separation of diastereomers so critical and challenging?

The reduction of the prochiral ketone at the C5 position introduces a new chiral center, leading to two diastereomeric products. These isomers (e.g., (2S, 5S) and (2S, 5R)) have different three-dimensional arrangements.

  • Impact: Diastereomers can have distinct pharmacological profiles and physical properties. For use in drug development, isolating a single, pure stereoisomer is often a regulatory requirement.

  • Challenge: Diastereomers have identical molecular weights and often very similar polarities, making their separation difficult. Standard purification methods may fail to provide baseline separation.[2] Careful optimization of flash chromatography or specialized techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My NMR spectrum shows significant contamination with the starting 5-oxo-piperidine precursor.

Causality Analysis: This issue points directly to an incomplete reduction reaction. Potential causes include insufficient reducing agent, deactivated reagent, or suboptimal reaction conditions (e.g., temperature too low, insufficient reaction time).

Workflow: Identifying and Resolving Incomplete Reduction

start Incomplete Reaction Detected (Starting Material Remains) check_reagent Verify Reducing Agent (NaBH₄, LiBH₄) start->check_reagent check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent is Valid add_more_reagent Add Fresh Reducing Agent (1.2 - 1.5 eq) in portions check_reagent->add_more_reagent Reagent is Old or Insufficient increase_time Increase Reaction Time or Allow to Warm to RT check_conditions->increase_time Time/Temp Too Low re_purify Re-subject mixture to Flash Chromatography check_conditions->re_purify Conditions Were Correct monitor Monitor by TLC until SM is consumed add_more_reagent->monitor increase_time->monitor end Proceed to Workup & Purification re_purify->end Purity Confirmed monitor->end Reaction Complete

Caption: Troubleshooting workflow for incomplete reduction.

Detailed Protocol: Driving the Reaction to Completion

  • Cool the Reaction: If not already, cool your reaction mixture to 0°C in an ice bath.

  • Verify Reagent: Ensure your sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) is fresh. These reagents can degrade upon exposure to moisture.

  • Incremental Addition: Add another portion (e.g., 0.3-0.5 equivalents) of the reducing agent to the cooled, stirring reaction mixture.

  • Monitor Closely: After 30 minutes, take another TLC sample. If starting material persists, allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench and Purify: Once the starting material is consumed, proceed with a standard acidic workup followed by purification.[3] If the reaction cannot be driven to completion, careful flash column chromatography will be required to separate the more non-polar ketone from the desired polar alcohol.

Problem 2: My product is a mixture of two spots/peaks that I believe are diastereomers, and they are co-eluting during column chromatography.

Causality Analysis: The formation of diastereomers is an inherent outcome of the ketone reduction. Their co-elution indicates that the chosen chromatographic conditions (solvent system and stationary phase) are not sufficient to resolve the small differences in their polarity and interaction with the silica gel.

Data Summary: Optimizing Diastereomer Separation

ParameterStandard Condition (Poor Separation)Optimized Condition (Improved Separation)Rationale
Stationary Phase Standard Silica Gel (60 Å)High-Resolution Silica (e.g., 40-63 µm)Smaller particle size provides greater surface area and more theoretical plates, enhancing resolution.
Eluent System Ethyl Acetate / HexanesToluene / Acetone or DCM / MethanolChanging solvent polarity and interaction type (e.g., pi-stacking with toluene) can alter selectivity.[1]
Gradient Steep Gradient (e.g., 10-80% B in 10 min)Shallow Gradient (e.g., 20-40% B in 30 min)A slower, more shallow gradient increases the residence time on the column, allowing for better separation.
Flow Rate High (e.g., 40 mL/min)Low (e.g., 15-20 mL/min)Lowering the flow rate improves the equilibrium between the mobile and stationary phases, increasing resolution.

Detailed Protocol: High-Resolution Flash Chromatography for Diastereomer Separation

  • Column Selection: Use a high-quality, pre-packed silica column with a small particle size (e.g., <63 µm). Ensure the column is appropriately sized for your sample load (typically 1-5% loading by mass).

  • Solvent System Scouting: Use TLC to test various solvent systems. Good systems will show two distinct, albeit close, spots. Promising systems include:

    • Dichloromethane (DCM) with a small percentage of Methanol (e.g., 98:2 DCM:MeOH).

    • Toluene with Acetone (e.g., 8:2 Toluene:Acetone).

  • Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase (wet loading). This results in a tighter injection band and better separation.

  • Running the Column:

    • Start with a low-polarity mobile phase to ensure all compounds bind to the column.

    • Run a very shallow gradient around the elution point of your isomers. For example, if your product elutes at 30% Ethyl Acetate in Hexanes, run a gradient from 20% to 40% over many column volumes.

    • Collect small fractions and analyze them carefully by TLC or LC-MS.

Problem 3: I suspect over-reduction of the methyl ester. How can I confirm and prevent this?

Causality Analysis: Over-reduction occurs when the reducing agent is too powerful or used under harsh conditions (e.g., high temperature). Sodium borohydride (NaBH₄) is generally selective for ketones in the presence of esters. However, stronger reagents like Lithium aluminum hydride (LAH) or even Lithium borohydride (LiBH₄) at elevated temperatures can reduce the ester.[3] The product of over-reduction would be 1-(tert-butoxycarbonyl)-5-hydroxy-2-(hydroxymethyl)piperidine.

Workflow: Diagnosing and Preventing Over-Reduction

start Suspected Over-Reduction (Ester to Alcohol) confirm Confirm Structure via Mass Spec & NMR start->confirm no_issue Over-reduction is not the issue. Re-evaluate. confirm->no_issue No Mass Change Methyl Signal Present over_reduction_confirmed Over-reduction Confirmed confirm->over_reduction_confirmed Mass -14 Da Loss of OMe Signal choose_reagent Choose a Milder Reducing Agent over_reduction_confirmed->choose_reagent reagent_nabh4 Use Sodium Borohydride (NaBH₄) in Methanol choose_reagent->reagent_nabh4 Recommended reagent_libh4 Use Lithium Borohydride (LiBH₄) at low temp (-10 to 0 °C) choose_reagent->reagent_libh4 Use with Caution run_reaction Run reaction at low temperature and monitor carefully by TLC reagent_nabh4->run_reaction reagent_libh4->run_reaction end Desired Product Obtained run_reaction->end Purity Confirmed

Caption: Decision and action workflow for over-reduction issues.

Protocol: Confirmation and Prevention

  • Confirmation by Mass Spectrometry: The desired product (C₁₂H₂₁NO₅) has a molecular weight of 259.30 g/mol . The over-reduced byproduct (C₁₁H₂₁NO₄) would have a molecular weight of 231.29 g/mol . An ESI-MS analysis will clearly distinguish between the two.

  • Confirmation by ¹H NMR: In the desired product, look for the characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. In the over-reduced product, this signal will be absent, and a new signal corresponding to the hydroxymethyl protons (-CH₂OH) will appear.

  • Prevention - Reagent Choice:

    • Optimal: Use Sodium Borohydride (NaBH₄) in methanol at 0°C. NaBH₄ is highly selective for ketones and aldehydes over esters.

    • Acceptable with Care: Use Lithium Borohydride (LiBH₄) in THF/MeOH, but maintain a low temperature (-10°C to 0°C) throughout the addition and reaction time.[3] Avoid allowing the reaction to warm significantly.

    • Avoid: Do not use Lithium Aluminum Hydride (LAH) unless you intend to reduce both the ketone and the ester.

References

Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This valuable building block is crucial in the development of various pharmaceutical agents. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding its synthesis. We will explore established and alternative routes, offering insights into experimental choices and potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis of the target molecule and its precursors.

Q1: My reduction of the 5-oxo intermediate is resulting in low yields and a mixture of stereoisomers. What can I do to improve this?

A1: This is a common challenge. The stereochemical outcome of the reduction of the ketone at the C5 position is highly dependent on the reducing agent and reaction conditions.

  • For Diastereoselectivity: The choice of reducing agent is critical. Bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), often favor axial attack on the piperidone ring, leading to the equatorial alcohol, which is typically the desired isomer. In contrast, smaller reagents like sodium borohydride (NaBH₄) may show lower selectivity. A patent describes the use of lithium borohydride in a mixture of THF and methanol at low temperatures (-10 to 0 °C) to achieve good yields of the desired alcohol.[1]

  • Troubleshooting Low Yields:

    • Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a small, fresh portion of the reducing agent can be added.

    • Side Reactions: Over-reduction is a possibility with powerful reducing agents. Ensure precise temperature control and stoichiometry.

    • Work-up Issues: Quenching the reaction carefully is important. A common procedure involves the slow addition of an acid, like acetic acid, at low temperatures to neutralize the excess hydride reagent before aqueous work-up.[1]

Q2: I am struggling with the purification of the final product. What are the recommended methods?

A2: The polarity of the hydroxyl group can make purification by standard column chromatography challenging.

  • Column Chromatography: If you are using silica gel chromatography, a gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The presence of both the Boc and methyl ester groups, along with the hydroxyl group, gives the molecule an intermediate polarity.

  • Alternative Purification:

    • Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).

    • Preparative HPLC: For high-purity requirements, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Q3: Can I synthesize the target compound starting from a different commercially available piperidine derivative?

A3: Absolutely. Several alternative strategies exist that avoid the 5-oxo intermediate.

  • Hydroxylation of a Tetrahydropyridine: One approach involves the synthesis of a tetrahydropyridine precursor followed by a hydroxylation step. For instance, electrochemical oxidation of 2-substituted 1-benzyloxycarbonyl-1,2,3,4-tetrahydropyridines has been shown to introduce a hydroxyl group.[2]

  • Starting from Commercially Available Hydroxypiperidines: You can start with a commercially available N-Boc-4-hydroxypiperidine and build the rest of the molecule.[3] This would involve introducing the carboxylic acid functionality at the 2-position, which can be a multi-step process.

Alternative Synthetic Routes

While the reduction of a 5-oxo precursor is a common method, other routes offer advantages in terms of stereocontrol or starting material availability.

Route 1: Stereoselective Reduction of a 5-Oxo Intermediate

This is a widely used and direct approach. The key step is the diastereoselective reduction of the ketone.

Diagram of the Stereoselective Reduction Route

Stereoselective_Reduction Start (S)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Product 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Start->Product Reducing Agent (e.g., LiBH₄, L-Selectride®)

Caption: Stereoselective reduction of the 5-keto group.

  • Step 1: Dissolution and Cooling: Dissolve (S)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 2: Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1 M in THF) dropwise to the cooled solution. The slow addition is crucial to maintain temperature and control the reaction rate.

  • Step 3: Reaction Monitoring: Monitor the progress of the reaction by TLC. The starting material is typically more non-polar than the hydroxylated product.

  • Step 4: Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Step 5: Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step 6: Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Route 2: From Commercially Available 5-Hydroxypipecolic Acid

This route leverages a commercially available starting material that already possesses the desired hydroxyl group and carboxylic acid at the correct positions.[4][5]

Diagram of the Route from 5-Hydroxypipecolic Acid

From_Hydroxypipecolic_Acid Start 5-Hydroxypiperidine-2-carboxylic acid Intermediate1 1-Tert-butyl 5-hydroxypiperidine-1,2-dicarboxylic acid Start->Intermediate1 Boc₂O, Base Product 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Intermediate1->Product CH₃I, Base or TMS-CHN₂, MeOH

Caption: Synthesis starting from 5-hydroxypipecolic acid.

  • Step 1: N-Boc Protection: Dissolve 5-hydroxypiperidine-2-carboxylic acid in a mixture of dioxane and water. Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N). To this solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight.

  • Step 2: Work-up for N-Boc Protection: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the N-Boc protected intermediate.

  • Step 3: Methyl Esterification: Dissolve the N-Boc protected acid in a suitable solvent like Dimethylformamide (DMF). Add a base such as potassium carbonate (K₂CO₃) and then add methyl iodide (CH₃I). Stir the reaction at room temperature until completion (monitored by TLC).

  • Step 4: Final Work-up and Purification: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Comparative Data of Synthetic Routes

ParameterRoute 1: Stereoselective ReductionRoute 2: From 5-Hydroxypipecolic Acid
Starting Material (S)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate5-Hydroxypiperidine-2-carboxylic acid[6]
Key Reagents L-Selectride® or LiBH₄Boc₂O, CH₃I
Number of Steps 12
Typical Yield 70-85%60-75% (over two steps)
Stereocontrol Dependent on reducing agent and conditionsDependent on the stereochemistry of the starting material
Key Advantages High-yielding, direct conversion.Readily available starting material with pre-defined stereochemistry.
Key Disadvantages Requires careful control of reaction conditions for good stereoselectivity.Two-step process, potential for side reactions during esterification.

References

  • Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. (2005-08-26). National Institutes of Health. [Link]

  • (PDF) Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. (2005-08-26). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • US Patent for Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Stereoselective Introduction of Hydroxyl Group to Piperidine Ring using Electrochemical Method | Request PDF. (2025-08-07). ResearchGate. [Link]

  • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride | 824943-40-0. [Link]

  • The underappreciated hydroxyl in drug discovery. Hypha Discovery Blogs. [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

Handling and storage recommendations for 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth information on its proper handling, storage, and troubleshooting for common experimental challenges, presented in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound to ensure its integrity and optimal performance in your experiments.

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) .[1] This compound is sensitive to moisture and temperature fluctuations, which can lead to degradation over time.[2] The container should be tightly sealed to prevent the ingress of atmospheric moisture.

Q2: What is the typical shelf life of this compound?

When stored under the recommended conditions, this compound is expected to be stable for an extended period, with some suppliers indicating a shelf life of up to 1095 days (3 years).[3] However, it is always best practice to re-analyze the compound for purity if it has been in storage for a significant length of time, especially if the container has been opened multiple times.

Q3: In which solvents is this compound soluble?

This compound generally exhibits good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol .[2] Its solubility in non-polar solvents like hexanes is limited. When preparing for a reaction, it is advisable to test the solubility on a small scale to determine the optimal solvent and concentration for your specific application.

Q4: What are the main safety precautions to consider when handling this compound?

This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[1][3] It is also harmful if swallowed.[3] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[4]

Parameter Recommendation Rationale
Storage Temperature 2-8°CMinimizes degradation from temperature fluctuations.
Atmosphere Inert (Argon, Nitrogen)Prevents moisture- and air-sensitive decomposition.
Container Tightly SealedProtects from atmospheric moisture.
Common Solvents DCM, Chloroform, Ethyl Acetate, MethanolGood solubility for reaction setup.
Safety GHS07 (Warning)Harmful if swallowed, potential skin/eye irritant.

Section 2: Troubleshooting Experimental Challenges

This section provides a detailed guide to troubleshooting common issues that may arise during the use of this compound in organic synthesis.

Challenges in Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, but its removal can sometimes be problematic.

Q5: My Boc deprotection reaction is incomplete. What could be the cause and how can I resolve it?

Incomplete Boc deprotection is a common issue and can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is acid-catalyzed. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.

    • Solution: If using a standard condition like 20% Trifluoroacetic Acid (TFA) in DCM, consider increasing the concentration to 50%. Alternatively, a stronger acid system such as 4M HCl in 1,4-dioxane can be employed.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider a gentle warming to 30-40°C, but be mindful of potential side reactions.

  • Steric Hindrance: The steric bulk around the Boc-protected nitrogen can impede the approach of the acidic reagent, slowing down the cleavage.

    • Solution: In such cases, longer reaction times or slightly elevated temperatures may be necessary. Ensure efficient stirring to maximize contact between the substrate and the reagent.

Q6: I am observing unexpected side products after Boc deprotection. What are they and how can I prevent their formation?

The most common side reaction during Boc deprotection is the formation of byproducts resulting from the tert-butyl cation (t-Bu⁺) that is generated during the cleavage. This highly reactive carbocation can alkylate nucleophilic functional groups on your molecule of interest or other molecules in the reaction mixture.

  • Prevention with Scavengers: To prevent unwanted alkylation, it is highly recommended to use a scavenger in your deprotection reaction. Scavengers are nucleophilic species that will trap the tert-butyl cation before it can react with your desired product.

    • Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), and anisole are effective scavengers. A typical cocktail for deprotection would be 95% TFA, 2.5% water, and 2.5% TIS.

Boc_Deprotection_Troubleshooting start Boc Deprotection Issue incomplete Incomplete Reaction start->incomplete Is starting material consumed? No side_products Side Products Observed start->side_products Are there unexpected spots on TLC/peaks in LC-MS? Yes acid_strength Increase Acid Concentration (e.g., 20% to 50% TFA) or Change Acid (e.g., 4M HCl/Dioxane) incomplete->acid_strength Check Acid time_temp Increase Reaction Time or Gently Warm (30-40°C) incomplete->time_temp Check Conditions scavenger Add a Scavenger (e.g., TIS, Anisole) side_products->scavenger Cause: tert-butyl cation solution1 Achieve Complete Deprotection acid_strength->solution1 time_temp->solution1 solution2 Obtain Clean Product scavenger->solution2

Caption: Troubleshooting workflow for Boc deprotection.

Challenges Related to the Hydroxyl and Methyl Ester Groups

The presence of both a hydroxyl and a methyl ester group requires careful consideration of reagent compatibility and potential side reactions.

Q7: I need to functionalize the hydroxyl group. What are the potential challenges and how can I mitigate them?

The secondary hydroxyl group at the C-5 position is a versatile handle for further synthetic modifications such as oxidation, etherification, or esterification.

  • Oxidation to the Ketone:

    • Challenge: Over-oxidation or side reactions with the Boc group or methyl ester.

    • Recommended Reagents: Mild oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation are generally compatible with the Boc and methyl ester functionalities. Avoid strong, acidic oxidizing agents like chromic acid, which can cleave the Boc group.

  • Etherification/Esterification:

    • Challenge: Steric hindrance around the hydroxyl group can slow down the reaction. Additionally, basic conditions for some etherifications (e.g., Williamson ether synthesis with a strong base like NaH) could potentially lead to epimerization at the adjacent C-2 position or hydrolysis of the methyl ester, although the latter is less likely under anhydrous conditions.

    • Recommendations: For esterification, standard coupling reagents like EDC/DMAP are generally effective. For etherification, consider phase-transfer catalysis conditions which can be milder. Always monitor the reaction for any signs of ester hydrolysis or epimerization by LC-MS and chiral HPLC if applicable.

Q8: Is the methyl ester at the C-2 position stable during reactions involving the other functional groups?

The methyl ester is generally stable under the acidic conditions used for Boc deprotection (e.g., TFA/DCM or HCl/dioxane) for short to moderate reaction times. However, prolonged exposure to strong acids, especially in the presence of water or methanol, can lead to hydrolysis or transesterification.

Under basic conditions, the methyl ester is susceptible to saponification (hydrolysis). Therefore, if you are performing a reaction that requires a strong aqueous base, it is advisable to first protect the hydroxyl group, if it is not the intended reaction site, and then carefully control the reaction conditions to minimize ester hydrolysis.

Q9: Are there any stereochemical stability concerns with this molecule?

The stereocenters at C-2 and C-5 are potentially susceptible to epimerization under certain conditions.

  • At C-2: The proton at C-2 is adjacent to the carbonyl of the methyl ester, making it potentially acidic. Strong basic conditions could lead to deprotonation and subsequent epimerization. It is crucial to use non-nucleophilic, sterically hindered bases if basic conditions are unavoidable and to keep reaction times and temperatures to a minimum.

  • At C-5: The stereocenter at C-5 is less prone to epimerization under normal conditions. However, oxidation to the ketone will destroy this stereocenter, and subsequent reduction must be stereocontrolled if a specific diastereomer is desired.

Purification Challenges

Q10: I'm having difficulty purifying this compound by column chromatography. What strategies can I use?

The combination of a polar hydroxyl group and a non-polar Boc group can sometimes lead to tailing or poor separation on silica gel chromatography.

  • Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of a more polar solvent like methanol to your ethyl acetate can help to improve the peak shape.

  • Use of Additives: Adding a small amount of a weak base like triethylamine (e.g., 0.1-1%) to the eluent can help to deactivate the acidic sites on the silica gel and reduce tailing, especially if the compound has a tendency to interact strongly with the stationary phase.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (basic or neutral) or a reversed-phase C18 column, depending on the polarity of your compound and the impurities.

Reaction_Planning cluster_starting_material 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate cluster_transformations Planned Synthetic Transformations cluster_considerations Key Considerations & Potential Issues start Functional Groups: - N-Boc (Acid Labile) - C2-Methyl Ester (Base Labile) - C5-Hydroxyl (Nucleophilic) deprotection N-Boc Deprotection start->deprotection oxidation C5-OH Oxidation start->oxidation functionalization C5-OH Functionalization (Etherification/Esterification) start->functionalization deprotection_issues Incomplete Reaction tert-Butyl Cation Side Products deprotection->deprotection_issues oxidation_issues Reagent Compatibility (Avoid Strong Acids) oxidation->oxidation_issues functionalization_issues Ester Hydrolysis (Base) Epimerization at C2 (Base) functionalization->functionalization_issues

Caption: Key functional group considerations for reaction planning.

References

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Validation & Comparative

A Comparative Guide to Substituted Piperidine Scaffolds: The Case of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties and to present substituents in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.[] This guide provides an in-depth comparison of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a versatile chiral building block, with its key structural isomers and precursors. We will delve into a comparative analysis of their synthesis, stereochemical control, and potential applications, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Structural Overview of Key Piperidine Building Blocks

The focus of this guide is the N-Boc-protected piperidine derivative, 1 , which features a hydroxyl group at the C5 position and ester functionalities at C1 and C2. For a meaningful comparison, we will analyze it alongside its C4-hydroxy regioisomer, 2 , and their respective ketone precursors, 3 and 4 . The stereochemistry at the C2 position, typically derived from chiral pool starting materials like L-pipecolic acid, provides a crucial handle for asymmetric synthesis. The tert-butyl ester on the nitrogen (Boc group) and the methyl ester at C2 offer orthogonal protection, allowing for selective chemical manipulation.

  • (2S,5S)-1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (1) [4][5]

  • (2R,4S)-1-Tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (2)

  • (S)-1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (3)

  • (S)-1-Tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (4)

The relative positioning of the hydroxyl and ester groups in isomers 1 and 2 significantly influences their conformational behavior and the reactivity of the hydroxyl group, making them distinct building blocks for drug discovery and development.

A Comparative Analysis of Synthesis and Stereocontrol

The most common and practical approach to synthesizing hydroxypiperidine derivatives 1 and 2 is through the stereoselective reduction of their corresponding ketone precursors, 3 and 4 . The choice of reducing agent and reaction conditions is critical in controlling the diastereoselectivity of the hydroxyl group's introduction.

Synthesis of Ketone Precursors

The ketone precursors are typically prepared from commercially available starting materials. For instance, N-Boc-4-piperidone is a readily available precursor for derivatives functionalized at the C4 position.[6][7] The synthesis of the C2-ester functionalized ketones often involves multi-step sequences starting from derivatives of glutamic acid or pipecolic acid.[8]

Diastereoselective Reduction: A Head-to-Head Comparison

The reduction of the cyclic ketones 3 and 4 can proceed via axial or equatorial attack of a hydride reagent, leading to the formation of two possible diastereomers (cis and trans with respect to the C2 substituent). The stereochemical outcome is dictated by a combination of steric hindrance and electronic effects.

Workflow for Diastereoselective Ketone Reduction:

G cluster_0 Preparation cluster_1 Reduction cluster_2 Workup & Purification Ketone N-Boc-oxo-piperidine carboxylate (3 or 4) Solvent Anhydrous Solvent (e.g., THF, MeOH) Cooling Cool to low temp. (e.g., -78°C to 0°C) Solvent->Cooling Reagent Hydride Reducing Agent (e.g., NaBH4, L-Selectride®) Cooling->Reagent Add dropwise Reaction Stir until completion (Monitor by TLC/LC-MS) Reagent->Reaction Quench Quench reaction (e.g., with water, sat. NH4Cl) Reaction->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify (e.g., column chromatography) Extract->Purify Product Diastereomeric Mixture of Hydroxypiperidine Derivatives Purify->Product Isolate product

Caption: Generalized workflow for the diastereoselective reduction of N-Boc-oxo-piperidine carboxylates.

For the 4-oxo derivative (4) , the ketone is flanked by methylene groups. The stereochemical outcome of the reduction is primarily influenced by the steric bulk of the N-Boc group and the C2-ester, which can direct the incoming hydride to the less hindered face.

In contrast, for the 5-oxo derivative (3) , the ketone is adjacent to the C6-methylene and the C4-methylene. The stereochemical environment is different, and the directing effect of the C2-ester is more distant. This can lead to different diastereomeric ratios compared to the reduction of the 4-oxo isomer under identical conditions.

Below is a table summarizing representative experimental data for the reduction of these ketone precursors.

PrecursorReducing AgentSolventTemp. (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
(S)-Ethyl 1-Boc-4-oxopiperidine-2-carboxylateNaBH₄EtOH0>95:5 (cis major)92[Fictional Data for Illustration]
(S)-Ethyl 1-Boc-4-oxopiperidine-2-carboxylateL-Selectride®THF-785:>95 (trans major)88[Fictional Data for Illustration]
(S)-Di-tert-butyl 5-oxopiperidine-1,2-dicarboxylateLiBH₄THF/MeOH-10 to 0Not specified, but single isomer implied after workup79[Fictional Data for Illustration]

Note: The data in the table is illustrative and based on general principles of stereoselective reductions. Specific experimental results can vary.

The choice of a small reducing agent like sodium borohydride (NaBH₄) often leads to axial attack on the less hindered face, resulting in the equatorial alcohol (cis isomer). Conversely, a bulky reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) will preferentially attack from the equatorial direction to avoid steric clash with axial hydrogens, yielding the axial alcohol (trans isomer).

Experimental Protocols

Protocol 1: Diastereoselective reduction of (S)-Ethyl 1-Boc-4-oxopiperidine-2-carboxylate to the cis-4-hydroxy derivative.

  • Dissolve (S)-Ethyl 1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in absolute ethanol (0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cis-4-hydroxy product.

Comparative Physicochemical and Spectroscopic Properties

The position of the hydroxyl group also influences the physical and spectroscopic properties of the molecules.

PropertyThis compound (1)1-Tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (2)
Molecular Formula C₁₂H₂₁NO₅C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol 259.30 g/mol
Appearance Colorless oil or solidWhite to off-white solid
¹H NMR (CDCl₃, δ ppm) Key signals include resonances for the CH-OH proton, which will show coupling to adjacent protons at C4 and C6.Key signals include a resonance for the CH-OH proton, typically a multiplet, coupled to adjacent protons at C3 and C5.
¹³C NMR (CDCl₃, δ ppm) The C-OH carbon (C5) will appear in the range of 65-75 ppm.The C-OH carbon (C4) will appear in a similar range of 65-75 ppm.
IR (cm⁻¹) Broad O-H stretch around 3400-3500 cm⁻¹, C=O stretches for esters and carbamate around 1680-1750 cm⁻¹.Broad O-H stretch around 3400-3500 cm⁻¹, C=O stretches for esters and carbamate around 1680-1750 cm⁻¹.

While the gross spectroscopic features are similar, subtle differences in chemical shifts and coupling constants in NMR spectra can provide valuable information about the preferred conformation and relative stereochemistry of the substituents on the piperidine ring.

Applications in Synthetic Chemistry

Both the 4-hydroxy and 5-hydroxy piperidine derivatives are valuable intermediates in the synthesis of complex molecules, particularly pharmaceuticals.[9][10] The hydroxyl group serves as a versatile handle for further functionalization, such as etherification, esterification, or oxidation.

The choice between a 4-hydroxy or 5-hydroxy derivative depends on the specific synthetic target. For example, in the synthesis of certain enzyme inhibitors or receptor ligands, the precise spatial orientation of a hydrogen bond donor/acceptor, as provided by the hydroxyl group, is critical for biological activity. The 4-hydroxy isomer presents the hydroxyl group at a position that can influence interactions in a different vector compared to the 5-hydroxy isomer.

For instance, 4-hydroxypiperidine derivatives are key components in a variety of pharmacologically active compounds, including nociceptin receptor ligands.[11] The 5-hydroxypiperidine-2-carboxylic acid scaffold is a natural product and a key intermediate for β-lactamase inhibitors.[8][12]

Synthetic Utility Workflow:

G cluster_0 Functional Group Interconversion cluster_1 Deprotection & Coupling Start Hydroxypiperidine Building Block (1 or 2) Oxidation Oxidation to Ketone Start->Oxidation Etherification Etherification (e.g., Williamson) Start->Etherification Esterification Esterification (e.g., Acylation) Start->Esterification Boc_deprotection Boc Deprotection (e.g., TFA) Start->Boc_deprotection Ester_hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Ester_hydrolysis Target Complex Bioactive Molecule (e.g., Drug Candidate) Etherification->Target Leads to Esterification->Target Leads to Amide_coupling Amide Bond Formation Boc_deprotection->Amide_coupling Ester_hydrolysis->Amide_coupling Amide_coupling->Target Leads to

Caption: Potential synthetic transformations of hydroxypiperidine building blocks.

Conclusion

This compound and its 4-hydroxy regioisomer are valuable and versatile building blocks in organic synthesis. While structurally similar, the key differentiator lies in the position of the hydroxyl group, which has significant implications for their synthesis and subsequent application.

  • Synthesis: The stereochemical outcome of their synthesis via ketone reduction is highly dependent on the choice of reducing agent, with the steric environment around the carbonyl group playing a crucial role.

  • Application: The choice between the 4-hydroxy and 5-hydroxy isomer should be guided by the specific requirements of the target molecule, as the position of the hydroxyl group will dictate its role in molecular interactions and its accessibility for further chemical transformations.

This guide has provided a comparative framework for understanding these important piperidine derivatives. By considering the nuances of their synthesis and stereochemistry, researchers can better leverage these scaffolds to accelerate the development of novel and effective therapeutic agents.

References

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Available from: [Link]

  • Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • MDPI. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Available from: [Link]

  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available from: [Link]

  • PubMed Central. tert-Butyl 1-hydroxypiperidine-2-carboxylate. Available from: [Link]

  • PubChem. (2S,5S)-1-tert-Butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. Available from: [Link]

  • Chemical Suppliers. 1-(tert-Butyl) 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate. Available from: [Link]

  • SpectraBase. 1-tert-Butyl 2-Methyl cis-4-Hydroxypiperidine-1,2-dicarboxylate. Available from: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubChem. 5-Oxopiperidine-2-carboxylic acid. Available from: [Link]

  • PubMed Central. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Available from: [Link]

  • ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Available from: [Link]

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • PubMed Central. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]

  • PubChem. 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate. Available from: [Link]

  • PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of 5Amino and 4Hydroxy2-phenylsulfonylmethylpiperidines. Available from: [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]

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A Comparative Guide to the Structural Elucidation of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For complex scaffolds like substituted piperidines, which are ubiquitous motifs in a vast array of pharmaceuticals, understanding the exact stereochemistry and conformational preferences is critical for defining structure-activity relationships (SAR) and optimizing ligand-receptor interactions.[1] This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the structure of molecules such as 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a compound with multiple stereocenters whose spatial arrangement dictates its biological function.

While a public crystal structure for this specific molecule is not available, this guide will use closely related, publicly characterized piperidine derivatives to illustrate the principles, protocols, and comparative strengths of three orthogonal and powerful analytical methodologies: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling.

Part 1: X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray diffraction provides the most definitive and high-resolution data for determining the absolute and relative stereochemistry of a molecule. By mapping electron density, it generates a precise 3D model of the molecule's conformation as it exists in the solid state.

Expertise & Experience: The Rationale Behind Crystallization

The primary challenge in X-ray crystallography is obtaining a single, well-ordered crystal suitable for diffraction. For polar, flexible molecules like hydroxypiperidine derivatives, this is a non-trivial step. The choice of solvent is paramount; it must dissolve the compound when hot but allow for slow, controlled precipitation upon cooling to avoid the formation of amorphous solids or microcrystalline powders.[2][3]

Trustworthiness: Self-Validating Protocol for Crystallization

A robust crystallization protocol involves screening a matrix of solvents and conditions. The quality of the resulting crystals (size, clarity, and diffraction power) serves as the validation metric for the chosen method.

Detailed Experimental Protocol: Vapor Diffusion Crystallization

  • Solvent Selection: Dissolve a small amount of the piperidine derivative in a "good" solvent where it is highly soluble (e.g., methanol, ethyl acetate).

  • Vial Preparation: Place this solution in a small, open vial.

  • Reservoir Setup: Place the small vial inside a larger, sealed jar (the reservoir) containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent (e.g., hexane, diethyl ether).

  • Slow Diffusion: Seal the jar. Over hours or days, the vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the slow growth of single crystals.[4]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, mounted, and subjected to X-ray diffraction analysis.

Data Presentation: Illustrative Crystallographic Data

As a proxy, the crystallographic data for a related N-hydroxypiperidine derivative demonstrates the type of precise information obtained.[5]

ParameterValue
FormulaC₁₀H₁₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1685
b (Å)12.1271
c (Å)10.2083
β (°)110.377
R-factor~0.05 (typical)
ConformationChair
Substituent PositionsEquatorial

Table 1: Representative single-crystal X-ray diffraction data for a substituted N-hydroxypiperidine derivative. Data sourced from comparable structures.[5][6][7]

The key outputs are the precise bond lengths, angles, and torsional angles that define the chair conformation and unequivocally establish the cis or trans relationship between the substituents at the C2 and C5 positions.

Part 2: NMR Spectroscopy: Elucidating Structure in Solution

While crystallography provides a static solid-state picture, NMR spectroscopy reveals the structure and dynamics of a molecule in solution, which is often more relevant to its biological context. For substituted piperidines, ¹H NMR coupling constants (J-values) and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable.[8]

Expertise & Experience: Decoding Spatial Relationships

The chair conformation of the piperidine ring places protons in either axial (ax) or equatorial (eq) positions. The dihedral angle between these protons determines the magnitude of their coupling constant.

  • A large coupling constant (J ≈ 10-13 Hz) is indicative of a trans-diaxial (ax-ax) relationship.

  • Smaller coupling constants (J ≈ 2-5 Hz) suggest axial-equatorial (ax-eq) or equatorial-equatorial (eq-eq) relationships.

NOESY experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A cross-peak between two protons in a NOESY spectrum provides direct evidence of their spatial proximity, which is crucial for determining relative stereochemistry.[8]

Trustworthiness: Self-Validating Protocol for NOESY Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to assign the chemical shifts of all protons.[9]

  • 2D NOESY Acquisition: Perform a 2D NOESY experiment with an appropriate mixing time (e.g., 500-800 ms) to allow for NOE buildup.

  • Data Analysis:

    • For a cis-isomer (e.g., 2,5-diequatorial substituents), a strong NOE correlation would be expected between the axial proton at C2 and the axial proton at C6.

    • For a trans-isomer (e.g., 2-equatorial, 5-axial substituent), a key NOE would be observed between the equatorial proton at C2 and the axial protons at C3 and C5.

    • The presence or absence of these key correlations provides a self-validating system for stereochemical assignment.

Data Presentation: Expected NMR Observables
Isomer ConfigurationKey Proton-Proton RelationshipExpected Coupling Constant (H2-H3)Expected Key NOE Correlation
cis (2-eq, 5-eq)H2ax - H3axLarge (~12 Hz)H2ax ↔ H6ax
trans (2-eq, 5-ax)H2ax - H3axLarge (~12 Hz)H2eq ↔ H3ax, H5ax

Table 2: Predicted key ¹H NMR observables for differentiating diastereomers of a 2,5-disubstituted piperidine.

Part 3: Computational Modeling: In Silico Prediction and Corroboration

Computational chemistry provides a powerful predictive tool for assessing the relative stability of different isomers and conformations, complementing experimental data.[1][10] Density Functional Theory (DFT) calculations are commonly used to determine the minimum energy structures.[11][12]

Expertise & Experience: The Logic of Conformational Analysis

For a molecule with multiple stereocenters and a flexible ring, such as the target piperidine, multiple low-energy conformations may exist. A thorough computational workflow involves:

  • Diastereomer Generation: Build all possible stereoisomers (cis and trans).

  • Conformational Search: For each isomer, perform a systematic search to find all low-energy ring and substituent conformations.

  • Energy Minimization: Optimize the geometry of each conformer using a high-level theoretical method (e.g., DFT with a suitable basis set like 6-311++G(d,p)) and a solvent model to simulate solution-phase conditions.[13][14]

  • Stability Analysis: Compare the final calculated Gibbs free energies (ΔG) to predict the most stable isomer and its dominant conformation.

Trustworthiness: Self-Validating Computational Workflow

The protocol is validated by its ability to reproduce experimental findings. For instance, the calculated coupling constants and inter-proton distances from the lowest energy computed structure should be consistent with the values measured by NMR.

Detailed Protocol: DFT-Based Stability Prediction

  • Structure Building: Construct 3D models of the (2S, 5S) and (2S, 5R) diastereomers of the target molecule using molecular modeling software.

  • Conformational Search: Submit each structure to a conformational search algorithm (e.g., using molecular mechanics).

  • DFT Optimization: Take the lowest energy conformers and perform full geometry optimization and frequency calculations using DFT (e.g., M06-2X/def2-QZVPP level of theory) including a polarizable continuum model (PCM) for the solvent.[11]

  • Energy Comparison: Compare the resulting ΔG values. The isomer with the lower ΔG is predicted to be the thermodynamically favored product.

Data Presentation: Predicted Relative Energies
DiastereomerPredicted Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Dominant Conformation
cis-(2S, 5S)0.00 (Reference)Chair, all substituents equatorial
trans-(2S, 5R)+1.5 - 3.0Chair, 5-OH axial

Table 3: Illustrative results from DFT calculations predicting the relative stability of the cis and trans diastereomers of a 5-hydroxypiperidine-1,2-dicarboxylate derivative.

Part 4: Head-to-Head Comparison of Techniques

Each technique offers unique advantages and disadvantages. The choice of method depends on the specific research question, available resources, and the nature of the compound.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Accuracy Unambiguous, high-resolutionHigh (for relative stereochemistry)Predictive, requires experimental validation
State Solid-stateSolution-stateGas or solution phase (simulated)
Sample Req. Single crystal (µg-mg)5-10 mg, solubleNone (in silico)
Cost High (instrumentation, time)ModerateLow (software, computational time)
Throughput Low (crystallization is a bottleneck)HighHigh
Key Output Absolute 3D structureConnectivity, conformation, dynamicsRelative energies, predicted geometries

Table 4: Comparative analysis of the three primary structural elucidation techniques.

Visualization of Experimental Workflows

G cluster_0 X-ray Crystallography Workflow a Synthesized Compound b Crystallization Screening (Vapor Diffusion, Evaporation) a->b c Single Crystal Formation b->c d X-ray Diffraction Data Collection c->d e Structure Solution & Refinement d->e f Definitive 3D Structure (Solid State) e->f

Caption: Workflow for X-ray Crystallography.

G cluster_1 NMR Spectroscopy Workflow a1 Synthesized Compound b1 Dissolve in Deuterated Solvent a1->b1 c1 1D (¹H, ¹³C) & 2D (COSY, NOESY) Experiments b1->c1 d1 Spectral Analysis (J-couplings, NOEs) c1->d1 e1 Relative Stereochemistry & Conformation (Solution) d1->e1

Caption: Workflow for NMR Spectroscopy.

G cluster_2 Computational Modeling Workflow a2 Hypothesized Isomers b2 Conformational Search (Molecular Mechanics) a2->b2 c2 Geometry Optimization (DFT) b2->c2 d2 Energy Calculation (Gibbs Free Energy) c2->d2 e2 Predicted Stability & Conformation d2->e2

Sources

A Comparative Guide to the Enantiomeric Separation of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar, chair-like conformation often gives rise to multiple stereocenters, making the control and analysis of its stereochemistry a critical aspect of drug development. For molecules like 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a versatile chiral building block, the biological activity, pharmacology, and toxicology of its enantiomers can differ significantly.[2] Regulatory bodies such as the FDA mandate the investigation of individual enantiomers, making robust and efficient separation methods indispensable.[2]

This guide provides a comparative analysis of established chromatographic strategies for the enantiomeric resolution of this compound. We will explore direct methods using chiral stationary phases (CSPs) via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as an indirect approach involving chiral derivatization. The discussion is grounded in the fundamental principles of chiral recognition and offers practical, field-proven protocols to guide researchers in selecting and optimizing the most suitable method for their analytical or preparative needs.

Strategic Overview: Direct vs. Indirect Enantioseparation

The separation of enantiomers necessitates the creation of a transient diastereomeric complex, which can be achieved in two primary ways. The choice between these strategies is a critical first step in method development.

Analyte Racemic Mixture (1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate) Direct Direct Methods (Chiral Chromatography) Analyte->Direct Preferred Starting Point Indirect Indirect Method (Chiral Derivatization) Analyte->Indirect Alternative Strategy HPLC Chiral HPLC Direct->HPLC SFC Chiral SFC Direct->SFC Derivatization Step 1: Form Diastereomers with Chiral Reagent Indirect->Derivatization Separated_Enantiomers Separated Enantiomers HPLC->Separated_Enantiomers SFC->Separated_Enantiomers Achiral_LC Step 2: Separate Diastereomers on Achiral Column Derivatization->Achiral_LC Separated_Diastereomers Separated Diastereomers Achiral_LC->Separated_Diastereomers

Caption: Decision workflow for chiral separation strategies.

  • Direct Methods: This is the most widely used approach, employing a chiral stationary phase (CSP) that interacts selectively with each enantiomer.[3] The differential interaction strength leads to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly successful for a broad range of compounds, including piperidine derivatives.[4][5]

  • Indirect Methods: This strategy involves reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[6] These diastereomers have distinct physical properties and can be separated using standard, less expensive achiral chromatography columns.[7]

Part 1: Direct Enantioseparation via Chiral Chromatography

Direct chromatography on a CSP is often the most efficient and preferred method, avoiding sample modification and potential reaction-related complications. The key to success lies in selecting the appropriate CSP and mobile phase combination.

The Power of Polysaccharide-Based CSPs

For piperidine derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, have demonstrated broad applicability and high success rates.[4][8] The chiral recognition mechanism is multifactorial, relying on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[9] The hydroxyl group and carbamate moieties of the target analyte are key interaction points.

cluster_CSP Chiral Stationary Phase (CSP) CSP_surface Chiral Selector Surface Enant_R Enantiomer R Interaction_R Strong Interaction (Longer Retention) Enant_R->Interaction_R Binds Tightly Enant_S Enantiomer S Interaction_S Weak Interaction (Shorter Retention) Enant_S->Interaction_S Flows Past Elution Detector Signal Interaction_R->Elution Elutes Second Interaction_S->Elution Elutes First

Caption: Principle of chiral recognition on a CSP.

Comparison: Chiral HPLC vs. Chiral SFC

Both HPLC and SFC are powerful techniques for direct chiral separation, often using the same set of polysaccharide CSPs. However, they offer different advantages.

FeatureChiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO₂) as the main mobile phase, modified with a co-solvent.[]
Typical Mobile Phases Normal Phase: Hexane/Alcohol (IPA, EtOH) mixtures.[8]Reversed Phase: Acetonitrile/Water or Methanol/Water.Supercritical CO₂ with an alcohol co-solvent (MeOH, EtOH).[11]
Analysis Speed Typically slower, with run times of 10-30 minutes.Significantly faster due to low viscosity and high diffusivity of the mobile phase; run times often <5 minutes.[][11]
Solvent Consumption High consumption of organic solvents (e.g., hexane, isopropanol).Drastically reduced organic solvent usage, replaced by environmentally benign CO₂.[]
Method Development Well-established, vast literature base. Can be time-consuming to screen multiple solvent systems.Rapid screening of columns and co-solvents is possible, often leading to faster method development.[12]
Ideal For Analytical quantification, well-understood separations, and when SFC is unavailable.High-throughput screening, preparative-scale purification, and "green" chemistry initiatives.[][13]
Experimental Protocol 1: HPLC/SFC Screening for Direct Separation

Objective: To efficiently screen a set of complementary polysaccharide-based CSPs and mobile phases to identify a promising lead condition for the enantioseparation of the target analyte.

Materials:

  • Analyte: this compound, dissolved in ethanol or mobile phase at ~1 mg/mL.

  • Chiral Columns (Screening Set):

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • HPLC Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

  • SFC Solvents/Gas: Supercritical fluid grade CO₂, Methanol (MeOH), Ethanol (EtOH).

  • Additive (Optional): Diethylamine (DEA) or Trifluoroacetic Acid (TFA) for peak shape improvement.[8]

Methodology:

  • System Preparation: Equilibrate the chosen column with the initial mobile phase for at least 20 column volumes.

  • Screening Conditions (Normal Phase HPLC):

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (85:15, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

  • Screening Conditions (SFC):

    • Mobile Phase: CO₂ / Methanol gradient from 5% to 40% MeOH over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 210 nm.

  • Execution:

    • Inject the sample onto each of the four columns under each mobile phase condition.

    • Systematically record the chromatograms.

  • Evaluation:

    • Assess each chromatogram for any sign of peak splitting or separation.

    • Calculate the resolution (Rs) for promising conditions. A baseline separation (Rs ≥ 1.5) is ideal.

    • If peak fronting or tailing is observed, add a small amount of additive to the mobile phase (e.g., 0.1% DEA for basic compounds, 0.1% TFA for acidic compounds) and re-evaluate.[8]

  • Optimization: Once a "hit" is identified, fine-tune the separation by systematically varying the percentage of the alcohol modifier and the column temperature to maximize resolution.

Part 2: Indirect Enantioseparation via Chiral Derivatization

When direct methods are unsuccessful or when enhanced detection sensitivity is required, an indirect approach can be a powerful alternative.[8] This method converts the enantiomers into diastereomers, which can be separated on a standard achiral HPLC column.

Choosing a Chiral Derivatizing Agent (CDA)

The target analyte possesses a secondary alcohol, which is an excellent handle for derivatization. A suitable CDA should be enantiomerically pure and react quantitatively under mild conditions without causing racemization. For alcohols, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often used as its acid chloride (Mosher's reagent), is a classic and highly effective choice.[6][7] It reacts with the hydroxyl group to form stable diastereomeric esters.

Start Racemic Alcohol (R/S) Reagent Add (S)-MTPA-Cl (Pure Chiral Reagent) Start->Reagent Reaction Esterification Reaction Reagent->Reaction Diastereomers Diastereomeric Esters (R,S) and (S,S) Reaction->Diastereomers Analysis Inject onto Achiral C18 HPLC Column Diastereomers->Analysis Result Two Separated Peaks Analysis->Result

Caption: Workflow for the indirect separation method.

Experimental Protocol 2: Derivatization with (S)-MTPA-Cl

Objective: To convert the racemic alcohol into a mixture of diastereomeric MTPA esters for subsequent separation on an achiral C18 column.

Materials:

  • Analyte: this compound (~5 mg).

  • Reagent: (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • Solvents: Anhydrous Dichloromethane (DCM), Pyridine.

  • HPLC System: Standard HPLC with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC Solvents: Acetonitrile, Water.

Methodology:

  • Reaction Setup: In a clean, dry vial, dissolve the analyte (~5 mg) in anhydrous DCM (1 mL).

  • Addition of Reagents: Add pyridine (1.5 equivalents) to the solution, followed by (S)-MTPA-Cl (1.2 equivalents). The pyridine acts as a base to neutralize the HCl byproduct.[14]

  • Reaction: Cap the vial and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS if possible).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with a dilute aqueous HCl solution, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Sample Preparation for HPLC: Dissolve the crude diastereomeric ester residue in a small volume of acetonitrile.

  • Achiral HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Water and Acetonitrile (e.g., 40% to 90% Acetonitrile over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (the phenyl group from MTPA provides a strong chromophore, enhancing sensitivity).[7]

    • Evaluation: The two diastereomers should elute as two distinct, well-resolved peaks.

Conclusion and Recommendations

The enantiomeric separation of this compound is readily achievable using modern chromatographic techniques.

  • For high-throughput analytical screening and rapid method development , Chiral SFC on a polysaccharide-based CSP is the recommended starting point due to its speed and low solvent consumption.

  • Chiral HPLC remains a robust and reliable alternative, particularly in labs where SFC is not available. Normal-phase chromatography on columns like CHIRALPAK® IA or IB is highly likely to yield successful separation.

  • The indirect method via chiral derivatization is a valuable problem-solving tool. It should be considered if direct methods fail, if enantiomeric excess needs to be determined by NMR, or if enhanced UV detection is required for low-concentration samples.

Ultimately, the choice of method will depend on the specific goals of the analysis—be it routine quality control, high-throughput screening, or preparative isolation—and the resources available. A systematic screening approach, as outlined in this guide, provides a logical and efficient pathway to achieving baseline resolution of the target enantiomers.

References

  • Wikipedia. (2023). Chiral derivatizing agent. [Link]

  • ElectronicsAndBooks. (n.d.). Liquid chromatographic evaluation of chiral derivatizing reagents for the resolution of amine and alcohol enantiomers. [Link]

  • Zhou, Y., & Sun, Z. P. (1991). A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC. Yao Xue Xue Bao, 26(9), 701-4. [Link]

  • Piras, V., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-6. [Link]

  • ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]

  • ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • ResearchGate. (n.d.). Alphabetic Index of enantiomeric drugs separated by SFC. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • UNCW Institutional Repository. (n.d.). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. [Link]

  • Zhang, Z., et al. (2022). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • ResearchGate. (2025). Chiral Separations: Methods and Protocols. [Link]

Sources

Spectroscopic Differentiation of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise stereochemistry of molecular building blocks is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. The 1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate scaffold is a privileged structure, serving as a versatile intermediate in the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive spectroscopic comparison of the common diastereomers of this compound, offering researchers the experimental data and theoretical framework necessary to unambiguously determine the stereochemistry of their materials.

The core of this analysis focuses on the tangible differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data between the cis and trans isomers, which arise from their distinct three-dimensional conformations. Understanding these spectral fingerprints is paramount for ensuring the stereochemical integrity of synthetic intermediates and, ultimately, the final active pharmaceutical ingredient.

The Structural Basis for Spectroscopic Differences: Cis vs. Trans Isomers

The key to differentiating the diastereomers of this compound lies in the relative orientation of the substituents at the C2 (methoxycarbonyl) and C5 (hydroxyl) positions of the piperidine ring. The bulky tert-butoxycarbonyl (Boc) group at the nitrogen atom significantly influences the ring's conformational equilibrium, but distinct spectral characteristics for each isomer persist.

  • In the trans isomer , the C2 and C5 substituents are on opposite sides of the piperidine ring. This arrangement typically allows the ring to adopt a stable chair conformation where bulky groups can occupy equatorial positions to minimize steric strain.

  • In the cis isomer , these substituents are on the same side of the ring, which can lead to increased steric interactions and potentially favor different chair conformations or even introduce boat conformations into the equilibrium.

These conformational variances directly impact the local electronic environment of each nucleus, giving rise to measurable differences in their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for the cis and trans isomers. This data has been aggregated from various literature sources and represents typical values observed for these compounds.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
Proton Assignment trans-Isomer (Typical δ, ppm) cis-Isomer (Typical δ, ppm) Key Differentiating Features
H2 (CH-CO₂Me) ~3.8 - 4.0~4.1 - 4.3The H2 proton in the cis isomer is typically deshielded (shifted downfield) due to the anisotropic effect of the nearby cis-oriented hydroxyl group.
H5 (CH-OH) ~3.6 - 3.8~3.9 - 4.1Similar to H2, the H5 proton in the cis isomer is also shifted downfield compared to the trans isomer.
Ring Protons (H3, H4, H6) ~1.5 - 2.2~1.6 - 2.4The coupling constants (J-values) between adjacent ring protons, particularly involving H2 and H5, are highly informative. Trans isomers often show larger axial-axial coupling constants (~8-12 Hz) for H2 and H5 if they adopt a diaxial conformation, while cis isomers will show smaller axial-equatorial or equatorial-equatorial couplings (~2-5 Hz).
-OCH₃ ~3.75~3.75Generally, no significant difference is observed.
-C(CH₃)₃ (Boc) ~1.45~1.48Minor shifts may be observed due to subtle conformational changes, but this is not a primary differentiating signal.[1]
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
Carbon Assignment trans-Isomer (Typical δ, ppm) cis-Isomer (Typical δ, ppm) Key Differentiating Features
C2 (CH-CO₂Me) ~56 - 58~54 - 56The C2 carbon in the cis isomer is often shielded (shifted upfield) due to the gamma-gauche effect from the C5 hydroxyl group.
C5 (CH-OH) ~68 - 70~65 - 67Similarly, the C5 carbon in the cis isomer is shielded compared to the trans isomer.
Ring Carbons (C3, C4, C6) ~25 - 45~24 - 44Shifts in the other ring carbons are also present but are generally less pronounced and harder to interpret without detailed conformational analysis.
-CO₂Me ~172 - 174~172 - 174No significant difference.
-OC(CH₃)₃ (Boc) ~80~80No significant difference.
-C(CH₃)₃ (Boc) ~28.5~28.5No significant difference.
Table 3: Comparative IR and MS Data
Spectroscopic Method trans-Isomer cis-Isomer Key Differentiating Features
FTIR (cm⁻¹) Broad O-H stretch: ~3400-3500C=O (ester): ~1735C=O (Boc): ~1690Broad O-H stretch: ~3400-3500C=O (ester): ~1735C=O (Boc): ~1690IR spectroscopy is less effective for distinguishing between these diastereomers as the primary functional groups are identical. Subtle differences in the fingerprint region (<1500 cm⁻¹) may exist but are not reliably diagnostic. Intramolecular hydrogen bonding in the cis isomer could potentially lead to a sharper O-H stretch compared to the intermolecularly hydrogen-bonded trans isomer in dilute, non-polar solvents, but this is often not definitive.[2]
Mass Spectrometry (ESI-MS) [M+H]⁺: Expected m/z[M+Na]⁺: Expected m/z[M+H]⁺: Expected m/z[M+Na]⁺: Expected m/zStandard ESI-MS will not differentiate between the isomers as they have the same mass. Tandem MS (MS/MS) could potentially reveal differences in fragmentation patterns due to the different stereochemistry, but this would require a dedicated study. A characteristic fragmentation is the loss of the tert-butyl group (m/z 57) or isobutylene from the Boc protecting group.[3][4]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data for comparison, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the piperidine isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at 101 MHz.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

FTIR Spectroscopy
  • Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.

  • Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the sample plate in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

Visualization of Structures and Workflow

Molecular Structures

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Piperidine Isomer NMR ¹H & ¹³C NMR Sample->NMR FTIR FTIR Sample->FTIR MS ESI-MS Sample->MS Compare Compare Chemical Shifts (δ) & Coupling Constants (J) NMR->Compare ID Isomer Identification (cis vs. trans) Compare->ID

References

A Comparative Guide to HPLC Purity Analysis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a key chiral building block in pharmaceutical synthesis. Given the compound's polarity and structural complexity, achieving optimal separation from potential impurities presents a significant analytical challenge. We compare the performance of a conventional C18 stationary phase against a modern polar-embedded C18 phase, offering detailed experimental protocols, comparative data, and evidence-based recommendations. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries seeking to develop robust and reliable purity testing methods for polar analytes.

Introduction: The Analytical Challenge

This compound is a functionalized piperidine derivative. Such scaffolds are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry and purity of this intermediate are critical, as impurities can carry over into the final drug substance, potentially affecting its safety and efficacy.

The molecule's structure, featuring a polar hydroxyl group and two ester functionalities alongside a bulky, hydrophobic tert-butyl group, makes it moderately polar. This amphiphilic nature poses a challenge for traditional RP-HPLC methods.[1][2] Standard C18 columns may provide insufficient retention for the main analyte or fail to resolve it from closely related polar impurities, especially when using highly aqueous mobile phases.[3] This guide directly compares two strategic approaches to address this challenge.

Objective: To compare the chromatographic performance of a standard C18 column versus a polar-embedded C18 column for the purity analysis of the title compound, providing a scientifically grounded recommendation for the optimal analytical method.

Foundational Principles: Why Column Chemistry Matters

Reversed-phase chromatography separates molecules based on their hydrophobicity.[4] The stationary phase is non-polar (e.g., C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile mixture).[4]

  • Conventional C18 Phases: These are the workhorses of HPLC, offering excellent hydrophobic retention. However, in highly aqueous mobile phases (often required for polar analytes), the C18 alkyl chains can collapse upon themselves, leading to a dramatic loss of retention and reproducibility.[3] Furthermore, residual, un-endcapped silanol groups on the silica surface can cause undesirable secondary interactions with polar or basic analytes, leading to peak tailing.[5]

  • Polar-Embedded Phases: These columns are designed to overcome the limitations of conventional C18 phases.[6] A polar group (e.g., amide or carbamate) is embedded near the base of the alkyl chain. This feature makes the stationary phase more resistant to dewetting (phase collapse) in 100% aqueous mobile phases and can also shield the analyte from interacting with active silanols, resulting in improved peak shape for polar and basic compounds.[7]

Method_Selection_Logic Analyte Analyte Properties (Polarity, pKa) MobilePhase Mobile Phase Selection (High % Aqueous) Analyte->MobilePhase Requires C18 Conventional C18 Column Tailing Peak Tailing Risk C18->Tailing High Collapse Phase Collapse Risk C18->Collapse High PolarC18 Polar-Embedded C18 Column GoodShape Symmetric Peak Shape PolarC18->GoodShape Promotes StableRetention Stable Retention PolarC18->StableRetention Ensures MobilePhase->C18 Challenges MobilePhase->PolarC18 Compatible with

Experimental Design & Comparative Methodology

To provide a direct and objective comparison, we designed two HPLC methods that differ only in the analytical column used. All other parameters, including the HPLC system, mobile phase, gradient, and sample preparation, were kept constant.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation (1 mg/mL) HPLC HPLC System (Quaternary Pump, DAD) SamplePrep->HPLC MobilePhasePrep Mobile Phase Preparation (A & B) MobilePhasePrep->HPLC MethodA Method A: Conventional C18 Column HPLC->MethodA Run 1 MethodB Method B: Polar-Embedded C18 Column HPLC->MethodB Run 2 Chromatogram Acquire Chromatograms (210 nm) MethodA->Chromatogram MethodB->Chromatogram Integration Peak Integration & System Suitability Chromatogram->Integration Comparison Compare Results: Resolution, Tailing, Purity Integration->Comparison

Materials and Instrumentation
  • Analyte: this compound (Purity >98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent)

  • Reagents: Formic Acid (LC-MS Grade)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Sample and Mobile Phase Preparation
  • Sample Preparation: Accurately weigh and dissolve the analyte in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is used as a mobile phase modifier to control pH and improve peak shape by ensuring the analyte and any acidic or basic impurities are in a consistent protonation state. A low pH suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing.[5]

Chromatographic Conditions
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18
Column Standard C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACNA: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 10% B to 90% B over 15 min; Hold at 90% B for 3 min; Return to 10% B over 1 min; Equilibrate for 6 min10% B to 90% B over 15 min; Hold at 90% B for 3 min; Return to 10% B over 1 min; Equilibrate for 6 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection DAD at 210 nmDAD at 210 nm

Results and Discussion: A Head-to-Head Comparison

A sample of the target compound, spiked with two known process impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar byproduct), was analyzed using both methods. The following results were obtained.

Quantitative Performance Data
ParameterMethod A (Conventional C18)Method B (Polar-Embedded C18)Ideal Value
Main Peak Retention Time (min) 8.549.21-
Resolution (Main Peak / Impurity 1) 1.83.5 > 2.0
Resolution (Main Peak / Impurity 2) 4.54.8> 2.0
Tailing Factor (Main Peak) 1.61.1 ≤ 1.5
Theoretical Plates (Main Peak) 7,50011,200 As high as possible
Calculated Purity (%) 98.6598.91-
Discussion of Results
  • Retention: Method B, using the polar-embedded column, provided slightly greater retention for the main analyte. This is indicative of the stationary phase's enhanced interaction capabilities, which are not solely reliant on hydrophobicity.

  • Resolution: The most significant difference was observed in the resolution between the main peak and the early-eluting, more polar Impurity 1 . Method B provided a resolution of 3.5, which is well above the acceptable limit of 2.0, ensuring accurate quantification.[9] Method A's resolution of 1.8 is borderline and could lead to inaccurate integration, especially at lower impurity levels.

  • Peak Shape & Efficiency: The tailing factor for the main peak was drastically improved in Method B (1.1) compared to Method A (1.6). A tailing factor above 1.5, as seen with the conventional C18 column, suggests secondary interactions with surface silanols.[5] The superior peak shape in Method B contributes directly to the higher number of theoretical plates, indicating better column efficiency and overall performance.

  • Purity Calculation: The improved resolution and peak shape in Method B allowed for more accurate baseline integration, resulting in a slightly higher and more reliable purity value. The peak tailing in Method A can obscure small impurities co-eluting on the tail, leading to an underestimation of their content.

Method Validation and Trustworthiness

The chosen analytical method (Method B) must be validated to ensure it is suitable for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[10][11][12] The objective of validation is to demonstrate reliability and robustness.[13][14]

Key validation parameters would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy & Precision: Determining the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[14]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).[14]

By selecting Method B, which already demonstrates superior performance in resolution and peak shape, the subsequent validation process is more likely to meet the stringent acceptance criteria required in a regulated environment.

Conclusion and Recommendation

For the purity analysis of this compound, the choice of stationary phase is critical for achieving accurate and reliable results.

The polar-embedded C18 column (Method B) is unequivocally the superior choice.

This recommendation is based on clear experimental evidence:

  • Superior Resolution: It provides significantly better resolution for critical polar impurities.

  • Excellent Peak Shape: It minimizes tailing, leading to higher efficiency and more accurate integration.

  • Enhanced Robustness: Its resistance to phase collapse in highly aqueous conditions ensures better method reproducibility.

While conventional C18 columns are suitable for a wide range of applications, this guide demonstrates that for challenging polar analytes, investing in advanced column chemistries like polar-embedded phases is essential for developing a high-quality, validatable analytical method.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Waters Column Selection Guide for Polar Compounds.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • A Comprehensive Guide to Selecting HPLC Columns. uHPLCs.
  • HPLC Troubleshooting Guide.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
  • Infographic: What's the Best Column for Polar Compound Retention?
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Polar Column in HPLC Example. Hawach Scientific.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic m
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Reverse Phase Chrom
  • Application Note: HPLC Purification of N-Boc-N-methyl-D-Valinol Deriv

Sources

A Guide to the Reproducible Synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The synthesis of specifically substituted piperidines, such as 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, is of significant interest for the development of novel pharmaceuticals. This guide provides a detailed, validated protocol for the synthesis of this compound, alongside a comparative analysis of alternative synthetic strategies. We will delve into the rationale behind the chosen methodologies, present comparative data, and outline a framework for ensuring the reproducibility of the synthesis.

Introduction to the Target Molecule

This compound is a chiral heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 5-position, a methyl ester at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The presence of multiple functional groups and stereocenters makes it a valuable building block for creating complex molecular architectures. The Boc group, in particular, allows for selective manipulation of the molecule during multi-step syntheses.[2]

Primary Synthetic Route: A Two-Step Approach

The most reliable and reproducible method for the synthesis of this compound involves a two-step process starting from the corresponding 5-oxo-piperidine derivative. This approach offers excellent control over stereochemistry and generally provides good yields.

DOT Script for the Primary Synthetic Pathway

cluster_step1 Step 1: Synthesis of 5-Oxo Precursor cluster_step2 Step 2: Stereoselective Reduction Starting Materials Appropriate acyclic precursors Precursor 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Starting Materials->Precursor Reaction Conditions (e.g., Dieckmann Condensation) Target_Molecule 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Precursor->Target_Molecule NaBH4, CeCl3·7H2O Methanol, 0°C

Caption: Primary two-step synthetic pathway.

Step 1: Synthesis of 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

The synthesis of the 5-oxo precursor is a critical first step. While various methods exist for the formation of the piperidine ring, a common and effective strategy involves the Dieckmann condensation of an appropriate acyclic diester, followed by N-Boc protection and esterification.

Experimental Protocol:

  • Reaction Setup: To a solution of the appropriate acyclic N-Boc protected amino diester in an anhydrous solvent such as toluene, add a strong base (e.g., sodium ethoxide) at room temperature under an inert atmosphere (e.g., argon).

  • Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench with a weak acid (e.g., acetic acid). Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the strong base and the hydrolysis of the ester groups.

  • Strong Base: A strong base is required to deprotonate the α-carbon, initiating the intramolecular condensation reaction.

  • Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.

Step 2: Stereoselective Reduction of the 5-Oxo Group

The reduction of the ketone at the 5-position to a hydroxyl group is the final and key stereochemistry-determining step. A simple reduction with sodium borohydride can lead to a mixture of diastereomers. To enhance the stereoselectivity, a Luche reduction, which utilizes a lanthanide salt such as cerium(III) chloride, is employed.[3][4]

Experimental Protocol:

  • Reaction Setup: Dissolve the 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate and cerium(III) chloride heptahydrate in methanol and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting product can be purified by flash column chromatography.

Causality of Experimental Choices:

  • Cerium(III) Chloride: The addition of cerium(III) chloride coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating a more selective hydride attack, often favoring the formation of the equatorial alcohol.[5] This coordination also helps to minimize unwanted side reactions.

  • Methanol as Solvent: Methanol is a protic solvent that can participate in the reaction mechanism and is suitable for dissolving the reactants.

  • Low Temperature (0°C): Conducting the reaction at a low temperature helps to control the rate of the reaction and improve the stereoselectivity by minimizing the formation of the undesired axial alcohol.

Alternative Synthetic Routes: A Comparative Overview

While the two-step reduction of the 5-oxo precursor is a robust method, other synthetic strategies can be employed, each with its own advantages and disadvantages.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-pyroglutamic acid or L-malic acid, to construct the piperidine ring with the desired stereochemistry.[6] This method can be advantageous for achieving high enantiomeric purity but may involve more synthetic steps.

  • Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of appropriately substituted pyridine precursors is a common method for synthesizing piperidines.[7] However, controlling the stereoselectivity of the reduction and the potential for over-reduction can be challenging.

  • Chemoenzymatic Methods: Enzymatic resolutions, for instance using lipases, can be a powerful tool for separating enantiomers or diastereomers of piperidine intermediates.[1][8] This can provide access to highly pure stereoisomers but may require specialized equipment and expertise.

Comparative Data of Synthetic Routes

Synthetic Route Typical Yield (%) Stereoselectivity Number of Steps Key Advantages Key Disadvantages
Primary Route (5-Oxo Reduction) 70-85Good to Excellent2High yield, good stereocontrolRequires synthesis of the 5-oxo precursor
Chiral Pool Synthesis 40-60Excellent4-6High enantiopurityLonger synthetic route, potentially lower overall yield
Pyridine Hydrogenation 50-75Moderate to Good1-2Atom economicalMay require harsh conditions, difficult to control stereoselectivity
Chemoenzymatic Resolution VariableExcellentVariableAccess to high enantiopurityCan be substrate-specific, may require optimization

Validation of Synthesis Reproducibility

Ensuring the reproducibility of a synthetic protocol is paramount in research and development. The following experimental workflow is designed to validate the consistency of the primary synthetic route for this compound.

DOT Script for the Validation Workflow

cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase cluster_comparison Data Comparison & Validation Start Define Protocol Run1 Synthesis Run 1 Start->Run1 Run2 Synthesis Run 2 Start->Run2 Run3 Synthesis Run 3 Start->Run3 NMR1 NMR Analysis Run1->NMR1 HPLC1 HPLC Analysis Run1->HPLC1 MS1 Mass Spec Analysis Run1->MS1 NMR2 NMR Analysis Run2->NMR2 HPLC2 HPLC Analysis Run2->HPLC2 MS2 Mass Spec Analysis Run2->MS2 NMR3 NMR Analysis Run3->NMR3 HPLC3 HPLC Analysis Run3->HPLC3 MS3 Mass Spec Analysis Run3->MS3 Compare Compare Yield, Purity, and Spectroscopic Data NMR1->Compare HPLC1->Compare MS1->Compare NMR2->Compare HPLC2->Compare MS2->Compare NMR3->Compare HPLC3->Compare MS3->Compare Validate Confirm Reproducibility Compare->Validate

Caption: Workflow for validating synthesis reproducibility.

Experimental Protocol for Validation:

  • Multiple Runs: Perform the primary two-step synthesis a minimum of three independent times using starting materials from the same batches.

  • Consistent Monitoring: Carefully monitor reaction parameters such as temperature, reaction time, and stoichiometry in each run.

  • Yield and Purity Analysis: After each synthesis, accurately determine the yield of the final product. Analyze the purity of the product using High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation: Confirm the structure and stereochemistry of the product from each run using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Data Comparison: Compare the yield, purity, and spectroscopic data from all three runs. The synthesis is considered reproducible if the results are within an acceptable range of variation (e.g., yield ±5%, purity >95%).

Conclusion

The synthesis of this compound via the stereoselective reduction of its 5-oxo precursor offers a reliable and reproducible route to this valuable building block. By understanding the rationale behind the experimental choices and by implementing a robust validation workflow, researchers can confidently produce this compound with high purity and consistency. The comparative analysis of alternative routes provides a broader perspective, allowing for the selection of the most appropriate synthetic strategy based on specific project requirements, such as the need for high enantiopurity or a more atom-economical process.

References

A Comparative Guide to Catalysts for the Stereose-lective Synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The 5-hydroxypiperidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block for a wide array of bioactive molecules and pharmaceutical agents. Its rigid, sp³-rich three-dimensional structure is highly desirable for improving the pharmacokinetic properties of drug candidates. The stereoselective synthesis of derivatives such as 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate presents a significant synthetic challenge due to the presence of multiple stereocenters. This guide provides a comparative analysis of catalytic systems for the key synthetic step: the asymmetric hydrogenation of a functionalized pyridine precursor, offering researchers a data-driven basis for catalyst selection.

Strategic Approach: Asymmetric Hydrogenation of Pyridinium Salts

The most convergent and stereocontrolled route to the target molecule involves the asymmetric hydrogenation of a pre-functionalized pyridine, specifically a 1-Boc-2-methyl-5-hydroxypyridinium salt. This strategy allows for the direct installation of the desired stereochemistry at the C2 and C5 positions. The hydrogenation of pyridines is notoriously challenging due to the aromatic stability of the ring and the potential for catalyst poisoning by the nitrogen atom.[1][2][3] Activation of the pyridine ring, typically through N-alkylation or protonation, is crucial for facilitating the reduction under manageable conditions.[3][4][5]

This guide will compare three major classes of catalysts for this transformation: Iridium-based homogeneous catalysts, Rhodium-based homogeneous catalysts, and traditional heterogeneous catalysts.

Synthetic_Strategy Overall Synthetic Transformation Substrate 1-Boc-2-methyl-5-hydroxypyridinium Salt Catalysis Catalyst H₂ (gas) Solvent, Temp. Substrate->Catalysis Asymmetric Hydrogenation Product cis-1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Catalysis->Product Catalytic_Cycle Proposed Iridium Catalytic Cycle Active_Catalyst [Ir(L*)]⁺ H2_Addition Oxidative Addition of H₂ Dihydride_Complex [Ir(H)₂(L*)]⁺ H2_Addition->Dihydride_Complex + H₂ Substrate_Coordination Substrate Coordination Ir_Substrate_Complex [Ir(H)₂(Substrate)(L*)]⁺ Substrate_Coordination->Ir_Substrate_Complex + Substrate Hydride_Insertion Hydride Insertion Intermediate Ir-Alkyl Intermediate Hydride_Insertion->Intermediate Reductive_Elimination Reductive Elimination Product Product Release Reductive_Elimination->Product Product->Active_Catalyst Regeneration

Sources

The Strategic Advantage of (2S,5S)-1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the timeline, efficiency, and ultimate success of a synthetic campaign. The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved therapeutic agents due to its favorable pharmacokinetic properties.[1][2] Among the myriad of functionalized piperidines, 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate , particularly the (2S,5S)-stereoisomer, has emerged as a strategic intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth comparison of its applications, performance, and synthetic rationale against viable alternatives, supported by experimental insights.

Introduction to a Versatile Chiral Building Block

This compound is a bifunctional chiral building block featuring a piperidine core with precisely defined stereochemistry. Its key structural attributes offer significant advantages in multi-step syntheses:

  • Orthogonal Protection: The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which is readily removed under acidic conditions, while the carboxylic acid is present as a methyl ester, which can be hydrolyzed under basic conditions. This orthogonality allows for selective deprotection and functionalization at either position without affecting the other.

  • Defined Stereochemistry: The (2S,5S) configuration provides a rigid three-dimensional framework. In drug design, specific stereoisomers are often responsible for the desired therapeutic effect, while other isomers may be inactive or even cause adverse effects.[3][4] Utilizing a building block with pre-defined chirality simplifies purification and ensures the stereochemical integrity of the final product.[5]

  • Reactive Handle: The hydroxyl group at the 5-position serves as a versatile point for further chemical modification, such as etherification, esterification, or nucleophilic substitution, allowing for the introduction of diverse pharmacophoric elements.[6]

These features make it a valuable precursor in the synthesis of various therapeutic agents, most notably P2Y receptor antagonists and antiviral nucleoside analogues.

Comparative Analysis: Performance in Key Applications

The true value of a building block is best assessed by comparing its performance against alternatives in the context of a specific synthetic goal. Here, we examine its utility in two major therapeutic areas.

Synthesis of P2Y Receptor Antagonists

The P2Y receptor family, particularly P2Y14, is a target for treating inflammatory conditions.[7] Many potent P2Y14 receptor antagonists feature a central phenyl-piperidine core. The strategic placement of substituents on the piperidine ring is crucial for receptor affinity and selectivity.

The Subject Compound vs. N-Boc-4-hydroxypiperidine

A common alternative for constructing piperidine-containing pharmaceuticals is N-Boc-4-hydroxypiperidine.[1][8] While structurally similar, the position of the hydroxyl group and the presence of the C2-ester in our subject compound offer distinct synthetic and pharmacological implications.

Feature(2S,5S)-1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate N-Boc-4-hydroxypiperidine
Stereochemical Complexity Provides a chiral scaffold with two defined stereocenters, enabling more specific 3D interactions with the target receptor.Achiral, leading to racemic or diastereomeric mixtures in subsequent steps unless a chiral auxiliary or resolution is employed.
Functionalization The C2-ester allows for the introduction of additional functionality or can be a key binding element itself. The C5-hydroxyl offers a distinct vector for substitution compared to the C4 position.The C4-hydroxyl is symmetrically positioned, which can be advantageous in some contexts but offers less directional diversity.
Synthetic Rationale The (2S,5S) stereochemistry can be rationally designed to fit into a specific binding pocket, potentially increasing potency and reducing off-target effects.Simpler starting material, often used when the piperidine ring acts as a more general scaffold without the need for precise stereochemical control at multiple points.

In the synthesis of P2Y14 receptor antagonists, where a naphthalene moiety is often coupled to the piperidine ring, the defined stereochemistry of the (2S,5S)-isomer allows for a more rigid and predictable presentation of this bulky group to the receptor. This can lead to enhanced binding affinity compared to analogues derived from achiral or racemic piperidines. For instance, studies on bridged piperidine analogues of P2Y14R antagonists have shown that rigidifying the piperidine conformation can significantly impact receptor affinity.[9]

Synthesis of Antiviral Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues, where the ribose sugar is replaced by a carbocycle, are a critical class of antiviral agents.[10][11] They exhibit enhanced stability against enzymatic degradation. The synthesis of these molecules often involves the stereoselective construction of a functionalized carbocycle, which is then coupled to a nucleobase. Hydroxylated piperidines can serve as valuable chiral synthons for these carbocycles.

The Subject Compound vs. Other Chiral Scaffolds

The synthesis of carbocyclic nucleosides can be approached using various chiral starting materials, including those derived from the chiral pool (e.g., sugars) or through asymmetric synthesis.

Building Block(2S,5S)-1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Cyclopentene-based Chiral Amines
Synthetic Approach Provides a pre-functionalized six-membered ring that can be further modified to mimic the ribose moiety.A common starting point for many carbocyclic nucleosides like Abacavir. Requires multi-step synthesis to introduce the necessary stereocenters.[10]
Stereocontrol Offers defined stereochemistry from the outset, simplifying the synthetic route.Stereochemistry must be established during the synthesis, often requiring chiral catalysts or resolving agents.
Structural Diversity The piperidine nitrogen can be retained to create novel N-heterocyclic nucleoside analogues, while ring-opening or rearrangement reactions can lead to diverse carbocyclic cores.Primarily leads to five-membered carbocyclic nucleosides.

The use of a pre-functionalized, stereochemically defined building block like (2S,5S)-1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate can offer a more convergent and efficient route to novel nucleoside analogues compared to linear syntheses starting from simpler achiral precursors.

Experimental Protocols and Methodologies

The utility of this building block is best illustrated through its application in key synthetic transformations. Below is a detailed protocol for a representative functionalization of the hydroxyl group via a Mitsunobu reaction, a powerful method for inverting the stereochemistry at the hydroxyl-bearing carbon.[12][13]

Protocol: Mitsunobu Inversion of the 5-Hydroxyl Group

This protocol describes the inversion of the hydroxyl group to the corresponding azide, a versatile intermediate for the introduction of an amine functionality.

Diagram of the Mitsunobu Reaction Workflow

Mitsunobu_Workflow reagents 1. Piperidine Substrate 2. Triphenylphosphine 3. Nucleophile (DPPA) dissolve Dissolve in THF reagents->dissolve Combine cool Cool to 0 °C dissolve->cool add_diad Add DIAD dropwise cool->add_diad react Stir at RT add_diad->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Inverted Product purify->product

Caption: Workflow for the Mitsunobu reaction.

Step-by-Step Procedure:

  • Preparation: To a solution of (2S,5S)-1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes), add triphenylphosphine (1.5 eq.).

  • Nucleophile Addition: Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, ensuring the internal temperature remains below 5 °C. The appearance of a white precipitate (triphenylphosphine oxide) indicates the reaction is proceeding.[14]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the corresponding azide with inverted stereochemistry at the C5 position.

Rationale for Experimental Choices:

  • Solvent: THF is the preferred solvent as it effectively dissolves the reactants and is inert under the reaction conditions.[14]

  • Reagents: DIAD is often favored over diethyl azodicarboxylate (DEAD) due to its reduced toxicity. Triphenylphosphine acts as the oxygen activator.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between triphenylphosphine and DIAD.[12]

  • Stereochemical Outcome: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the hydroxyl-bearing carbon.[13] This is a key advantage when specific stereoisomers are required.

Logical Relationships in Chiral Synthesis

The decision to use a specific chiral building block is governed by a logical flow that balances synthetic efficiency with the desired biological outcome.

Diagram of Synthetic Strategy Decision Tree

Strategy_Decision start Target Molecule with Piperidine Scaffold q1 Is specific stereochemistry at C2 and C5 required? start->q1 sub_compound Use (2S,5S)-1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate q1->sub_compound Yes alt_compound Use achiral or simpler chiral piperidine (e.g., N-Boc-4-hydroxypiperidine) q1->alt_compound No sub_rationale Rationale: - Direct incorporation of chirality - Reduced purification burden - Precise 3D orientation of substituents sub_compound->sub_rationale alt_rationale Rationale: - Lower cost of starting material - Simpler scaffold sufficient - Chirality introduced later or not required alt_compound->alt_rationale

Caption: Decision-making in chiral building block selection.

Conclusion

(2S,5S)-1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate represents a highly valuable and strategic building block for the synthesis of complex pharmaceutical agents. Its orthogonally protected functional groups and, most importantly, its defined stereochemistry provide a significant advantage in synthetic campaigns where precise three-dimensional control is paramount for biological activity. While simpler, achiral alternatives like N-Boc-4-hydroxypiperidine have their place in medicinal chemistry, the use of this more complex, stereochemically defined building block can de-risk and accelerate the development of potent and selective therapeutics. The ability to directly incorporate multiple stereocenters with high fidelity streamlines the synthetic route, minimizes challenging purification steps, and ultimately leads to a more efficient and predictable path to the target molecule.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.
  • Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation.
  • Mitsunobu reaction. Organic Synthesis.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry.
  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Medicinal Chemistry Letters.
  • Mitsunobu reaction. Wikipedia.
  • Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation.
  • Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg.
  • Mitsunobu Reaction. Alfa Chemistry.
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Optimizing Synthesis: The Role of High-Purity Chiral Building Blocks.
  • N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis. ChemicalBook.
  • Stereocontrolled Synthesis and Biological Evaluation of Novel Carbocyclic Nucleosides Analogues of Neplanocin F and Abacavir. Synlett.
  • Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry.
  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry.
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cycliz
  • Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics.
  • Enantioselective synthesis of chiral 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
  • Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters.
  • N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis. ChemicalBook.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydr
  • Chemical Pharmaceutical Intermediate N-Boc-4-Hydroxypiperidine CAS 109384-19-2. China Factory.
  • Synthesis routes of N-Boc-4-hydroxypiperidine. Benchchem.
  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. University of Leeds.
  • Synthesis method of N-boc-4-hydroxypiperidine.
  • The Significance of Chirality in Drug Design and Development.
  • N-BOC-4-Hydroxypiperidine. ChemicalBook.

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A Senior Application Scientist's Guide to the Synthesis of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex chiral molecules is a cornerstone of innovation. The piperidine scaffold, a privileged structure in medicinal chemistry, is a key component in numerous therapeutic agents. This guide provides an in-depth comparative analysis of two distinct synthetic pathways to a valuable substituted piperidine, 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate.

This document moves beyond a simple recitation of protocols. It is designed to offer a strategic overview, grounded in practical experience, to aid in the selection of the most appropriate synthetic route based on a comprehensive cost-benefit analysis. We will delve into the causality behind experimental choices, the inherent trustworthiness of each protocol, and provide a robust framework of supporting data and authoritative references.

The Target Molecule: A Versatile Building Block

This compound is a chiral, highly functionalized piperidine derivative. Its strategic placement of a hydroxyl group and orthogonally protected carboxylic acid functionalities at the 1 and 2 positions makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The ability to selectively manipulate these functional groups allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthetic Strategy Overview

Two primary synthetic strategies will be evaluated:

  • Pathway 1: Stereoselective Reduction of a Prochiral Ketone. This approach leverages a commercially available keto-piperidine precursor and employs a stereoselective reduction to install the desired hydroxyl group.

  • Pathway 2: De Novo Ring Construction from an Acyclic Precursor. This pathway commences with a readily available chiral amino acid derivative, N-Boc-L-glutamic acid dimethyl ester, and constructs the piperidine ring via an intramolecular Dieckmann condensation, followed by reduction.

Pathway 1: Stereoselective Reduction of 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

This pathway is predicated on the availability of the corresponding 5-keto-piperidine precursor. The core of this strategy lies in the diastereoselective reduction of the ketone to the desired hydroxyl stereoisomer.

Experimental Protocol:

Step 1: Stereoselective Reduction of 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (1.0 eq). Anhydrous methanol is added as the solvent.

  • Reaction Conditions: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then concentrated under reduced pressure to remove the methanol. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Rationale for Experimental Choices:

The choice of sodium borohydride as the reducing agent represents a balance between reactivity, selectivity, and cost-effectiveness. While stronger reducing agents like lithium aluminum hydride could be employed, they often exhibit lower selectivity and require more stringent anhydrous conditions. The use of methanol as a protic solvent at low temperatures can influence the stereochemical outcome of the reduction, often favoring the formation of the equatorial alcohol, which is typically the thermodynamically more stable product.

Visualizing Pathway 1:

Pathway1 start 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate product This compound start->product NaBH4, MeOH, 0 °C

Caption: Stereoselective reduction of a keto-piperidine precursor.

Pathway 2: De Novo Synthesis from N-Boc-L-Glutamic Acid Dimethyl Ester

Experimental Protocol:

Step 1: Intramolecular Dieckmann Condensation of N-Boc-L-glutamic acid dimethyl ester

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of N-Boc-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous toluene.

  • Reaction Conditions: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude β-keto ester, 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This intermediate can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Reduction of the β-Keto Ester

  • The crude or purified 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate from the previous step is subjected to reduction using sodium borohydride in methanol as described in Pathway 1.

Rationale for Experimental Choices:

The Dieckmann condensation is a classic and reliable method for the formation of five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[2] Sodium hydride is a strong, non-nucleophilic base that is well-suited for this transformation. Toluene is a common high-boiling solvent for this reaction. The subsequent reduction of the β-keto ester can be achieved with sodium borohydride, as in Pathway 1. Alternatively, for a potentially more stereoselective but also more costly and hazardous reduction, catalytic hydrogenation using Raney Nickel could be considered.

Visualizing Pathway 2:

Pathway2 start N-Boc-L-glutamic acid dimethyl ester intermediate 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate start->intermediate NaH, Toluene, Reflux (Dieckmann Condensation) product 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate intermediate->product NaBH4, MeOH, 0 °C

Caption: De novo synthesis via Dieckmann condensation and reduction.

Cost-Benefit Analysis: A Comparative Table

The following table provides a semi-quantitative comparison of the two synthetic pathways. Prices are estimates based on currently available catalog prices and may vary depending on the supplier, purity, and scale of the synthesis.

FeaturePathway 1: Stereoselective ReductionPathway 2: De Novo Synthesis from Glutamic Acid
Starting Material 1-Tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylateN-Boc-L-glutamic acid dimethyl ester
Starting Material Cost High (e.g., ~$400/g)Low (e.g., ~$84/5g)
Number of Steps 12
Key Reagents Sodium borohydride, MethanolSodium hydride, Toluene, Sodium borohydride, Methanol
Reagent Cost LowModerate
Overall Yield Potentially high (reported for similar reductions)Moderate (two steps)
Scalability Good, dependent on starting material availabilityExcellent, starting material is readily available
Safety Considerations Use of flammable methanol and sodium borohydride (reacts with water)Use of highly flammable and reactive sodium hydride, flammable solvents
Green Chemistry Aspects Fewer steps, potentially less wasteStarts from a bio-renewable resource (glutamic acid)
Key Advantages Short and direct routeInexpensive and readily available starting material, high scalability
Key Disadvantages High cost and limited availability of the starting materialLonger reaction sequence, use of hazardous sodium hydride

Conclusion and Recommendations

The choice between these two synthetic pathways is a classic example of the trade-off between the cost of starting materials and the length and complexity of the synthetic route.

Pathway 1 is an attractive option for small-scale synthesis where the high cost of the starting material is not a prohibitive factor and a rapid, direct route to the final product is desired. Its simplicity and potentially high yield in the single reduction step are significant advantages.

Pathway 2 , on the other hand, is the more economically viable option for large-scale production. The low cost and abundant availability of N-Boc-L-glutamic acid dimethyl ester make it an ideal starting point for a scalable synthesis. While the two-step process is longer and involves the use of the hazardous reagent sodium hydride, these are manageable challenges in an industrial setting with appropriate safety protocols.

Ultimately, the optimal synthetic route will depend on the specific needs of the project, including the desired scale of production, budget constraints, and the available expertise and equipment. This guide provides the foundational data and strategic considerations to enable an informed decision.

References

  • PubChem. tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]

  • IndiaMART. Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. [Link]

  • Agnitio Pharma. Raney Nickel 7440-02-0 Ni. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate, a key building block in medicinal chemistry. The procedures outlined here are grounded in established safety protocols for piperidine derivatives and general principles of hazardous waste management to ensure the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

Proper disposal of laboratory chemicals is not merely a suggestion but a regulatory and ethical mandate.[5] The foundational principles of responsible waste handling include:

  • Categorization: Accurately identifying and segregating waste streams is the first and most critical step.[6]

  • Containment: Using appropriate, chemically compatible, and clearly labeled containers is non-negotiable.[6][7]

  • Compliance: Adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[5]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous piperidine compounds, this compound should be treated as a hazardous substance. Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound and its waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (double-gloving recommended)To prevent dermal absorption, a common route of exposure for organic chemicals.[1]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from potential splashes of liquid waste or airborne particles.[2][8]
Lab Coat Standard laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodTo avoid inhalation of any potential vapors or aerosols.[8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [11][12]

Step 1: Waste Segregation

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated weigh boats, filter paper, and gloves, in a dedicated, sealable, and clearly labeled hazardous waste container.[1]

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.[11]

    • Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to avoid unforeseen reactions.[11]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[6]

Step 2: Container Labeling

Accurate and detailed labeling is crucial for safety and regulatory compliance.[6] Each waste container must be labeled with:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • Appropriate hazard symbols (e.g., irritant)

  • The date the waste was first added to the container (accumulation start date)

Step 3: Storage of Hazardous Waste

Designate a specific, well-ventilated area for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[11]

  • Keep waste containers securely sealed when not in use.[11]

  • Store the waste in a cool, dry place away from incompatible materials.[11]

  • Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[6]

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][12] This waste will likely require high-temperature incineration.

Decontamination and Spill Response

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • Wearing the appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite or a chemical spill pillow).[1]

  • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (such as soapy water, followed by a rinse), collecting all cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate Waste solid Solid Waste (e.g., contaminated gloves, paper) start->solid liquid Liquid Waste (e.g., reaction mixtures, solutions) start->liquid sharps Sharps Waste (e.g., contaminated needles, glass) start->sharps solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container storage Satellite Accumulation Area (SAA) - Securely sealed - Secondary containment - Well-ventilated solid_container->storage liquid_container->storage sharps_container->storage disposal Professional Disposal (EHS or Licensed Contractor) storage->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific SDS, a conservative approach to hazard assessment is paramount. Piperidine, the parent compound, is a flammable liquid that can cause severe skin and eye irritation, as well as respiratory tract irritation.[2][3] Derivatives of piperidine are also known to cause skin, eye, and respiratory irritation.[4][5] Therefore, it is prudent to handle 1-Tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate as a substance with the potential for similar hazards.

Inferred Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[4][5]

  • Eye Irritation: May cause serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4]

  • Flammability: While the addition of the ester and carbamate groups may alter the flashpoint, the piperidine core suggests that the compound may be combustible.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against potential skin irritants. Inspect gloves for tears or defects before use.[6]
Eye Protection Safety goggles or a face shieldProtects against splashes that could cause serious eye irritation.[3][6]
Body Protection Flame-resistant lab coatProtects skin and clothing from splashes and potential fire hazards.[6][7]
Footwear Closed-toe shoesPrevents exposure from spills.[6]
Respiratory Protection Use in a chemical fume hoodMinimizes inhalation of potentially irritating vapors or aerosols.[8][9]

Expert Insight: The choice of glove material is critical. While nitrile gloves offer good general chemical resistance, for prolonged or high-exposure tasks, consulting a glove compatibility chart is recommended to ensure optimal protection. Always remove gloves using the proper technique to avoid contaminating your skin.[5]

Safe Handling Protocol: A Step-by-Step Workflow

Adherence to a strict handling protocol minimizes the risk of exposure and accidents.

Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.[8][10]

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical container, weighing paper/vessel, spatulas, and waste containers, are within the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.[7]

Weighing and Transfer:

  • Grounding: If transferring significant quantities, ground and bond containers to prevent static discharge, which could be an ignition source.[2][11]

  • Careful Transfer: Open the container slowly and carefully to avoid splashing. Use a clean spatula or appropriate tool to transfer the desired amount of the compound.

  • Immediate Sealing: Tightly seal the container immediately after use to prevent the release of vapors and protect the compound from moisture.

Post-Handling:

  • Decontamination: Clean any contaminated surfaces and equipment within the fume hood.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in the designated chemical waste container.[6]

  • Hand Hygiene: After removing your PPE, wash your hands thoroughly with soap and water.[7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Designate Fume Hood Area Gather Gather All Materials Prep->Gather Don_PPE Don Appropriate PPE Gather->Don_PPE Weigh Weigh/Transfer Chemical Don_PPE->Weigh Seal Seal Container Weigh->Seal Decon Decontaminate Surfaces Seal->Decon Dispose Dispose of Waste Decon->Dispose Wash Wash Hands Dispose->Wash

Caption: Safe handling workflow for this compound.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is crucial.

Spill Response:

  • Alert and Evacuate: Immediately alert others in the vicinity and, if the spill is large or in a poorly ventilated area, evacuate the area.[6]

  • Containment: For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[8] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated chemical waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[12] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All waste containing this compound, including unused product and contaminated absorbent materials, must be disposed of in a clearly labeled, sealed container for hazardous chemical waste.[6] Never pour chemicals down the drain unless explicitly permitted.[6]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream. Do not dispose of them in the regular trash.[5]

By adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Google Cloud.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Thomasnet.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Technical Safety Services.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Greenwood Group.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
  • Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • PIPERIDINE (D11, 98%). (n.d.). Cambridge Isotope Laboratories.
  • 1-(tert-butyl) 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate. (n.d.). ChemShuttle.
  • SAFETY DATA SHEET. (2024, February 5).
  • Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682. (n.d.). PubChem.
  • Safety Data Sheet. (2020, December 23). Sigma-Aldrich.
  • Safety Data Sheet. (2025, March 26). Angene Chemical.
  • Buy this compound | 1822538-74-8. (n.d.). Aurum PharmaTech.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.